DAN-1 EE hydrochloride
説明
Structure
2D Structure
3D Structure of Parent
特性
IUPAC Name |
ethyl 4-[[(3-aminonaphthalen-2-yl)amino]methyl]benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2.ClH/c1-2-24-20(23)15-9-7-14(8-10-15)13-22-19-12-17-6-4-3-5-16(17)11-18(19)21;/h3-12,22H,2,13,21H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTHVIIBTLZVBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CNC2=CC3=CC=CC=C3C=C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
DAN-1 EE Hydrochloride: A Technical Guide to a Fluorescent Probe for Nitric Oxide Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
DAN-1 EE hydrochloride is a synthetic, cell-permeable fluorescent probe designed for the real-time bioimaging of nitric oxide (NO), a critical signaling molecule in a vast array of physiological and pathological processes. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its application in cellular imaging.
Core Compound and Properties
This compound, with the chemical name Ethyl 4-[[(3-amino-2-naphthalenyl)amino]methyl]-benzoic acid, ethyl ester, monohydrochloride, is a derivative of 2,3-diaminonaphthalene (B165487) (DAN)[1]. The ethyl ester modification renders the molecule lipophilic, facilitating its passive diffusion across cell membranes.
Quantitative Data Summary
The following table summarizes the key physicochemical and spectral properties of this compound and its reaction product.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₀N₂O₂ • HCl | [1] |
| Molecular Weight | 356.9 g/mol | [1] |
| CAS Number | 1049720-51-5 | [1] |
| Excitation Wavelength (λex) | 360-380 nm | [1] |
| Emission Wavelength (λem) | 420-450 nm | [1] |
| Fluorescence Intensity Increase | ~300-fold upon reaction with NO | |
| Solubility | Soluble in DMSO and ethanol | [1] |
Mechanism of Action
The functionality of this compound as a nitric oxide probe is a multi-step process that occurs within the intracellular environment.
-
Cellular Uptake: The lipophilic nature of DAN-1 EE allows it to readily cross the plasma membrane of living cells.
-
Intracellular Hydrolysis: Once inside the cell, ubiquitous intracellular esterases cleave the ethyl ester group, transforming DAN-1 EE into its membrane-impermeable form, DAN-1. This intracellular trapping mechanism ensures the accumulation of the probe within the cell and reduces signal leakage.
-
Reaction with Nitric Oxide: In the presence of nitric oxide and oxygen, the vicinal diamino groups of DAN-1 undergo a nitrosation reaction, which is then followed by cyclization to form a highly fluorescent triazole derivative. It is important to note that the direct reactant with the probe is likely dinitrogen trioxide (N₂O₃), which is formed from the autooxidation of nitric oxide.
-
Fluorescence Detection: The resulting triazole product exhibits a significant increase in fluorescence intensity (approximately 300-fold) compared to the parent DAN-1 molecule. This "turn-on" fluorescence response can be detected using standard fluorescence microscopy or fluorometry.
Signaling Pathway Diagram
Caption: Intracellular activation and reaction of DAN-1 EE with nitric oxide.
Experimental Protocols
The following protocols are provided as a general guideline. Optimal conditions, such as probe concentration and incubation time, may vary depending on the cell type and experimental conditions and should be determined empirically.
Preparation of Stock Solution
-
Prepare a stock solution of this compound in the range of 1-10 mM in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Cellular Staining and Nitric Oxide Imaging
This protocol is adapted from methods used for similar fluorescent NO probes.
-
Cell Culture: Plate cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and culture until they reach the desired confluency.
-
Probe Loading: a. Dilute the this compound stock solution in a serum-free medium or an appropriate physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration, typically in the range of 1-10 µM. b. Remove the culture medium from the cells and wash once with the serum-free medium or buffer. c. Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing: a. Remove the probe-containing medium. b. Wash the cells two to three times with the serum-free medium or buffer to remove any excess extracellular probe.
-
Imaging: a. Add fresh medium or buffer to the cells. b. If inducing NO production, add the stimulus at this point. c. Proceed with fluorescence imaging using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of the DAN-1 triazole product (Ex/Em: ~370/440 nm). d. Acquire images at desired time points to monitor the change in fluorescence intensity, which corresponds to the level of intracellular nitric oxide.
Experimental Workflow Diagram
Caption: A typical workflow for cellular nitric oxide imaging using DAN-1 EE HCl.
Considerations and Limitations
-
Autofluorescence: The shorter excitation and emission wavelengths of DAN-1 EE may result in higher background autofluorescence from biological samples compared to probes that excite at longer wavelengths.
-
pH Sensitivity: The fluorescence of many probes can be pH-dependent. While data on the pH sensitivity of the DAN-1 triazole product is not extensively reported, it is a factor to consider in experimental design.
-
Specificity: Like other diaminonaphthalene-based probes, DAN-1 EE reacts with N₂O₃, an oxidized product of NO. Therefore, the signal is dependent on the presence of oxygen and may not exclusively reflect NO concentration under all conditions.
-
Calibration: For quantitative measurements, it is challenging to calibrate the intracellular fluorescence signal to a specific NO concentration due to variations in probe loading, esterase activity, and intracellular environment.
Conclusion
This compound is a valuable tool for the qualitative and semi-quantitative detection of nitric oxide in living cells. Its cell-permeability and the intracellular trapping mechanism provide a robust method for imaging NO production with good spatial and temporal resolution. Researchers should be mindful of the potential limitations and optimize experimental conditions to ensure reliable and reproducible results.
References
DAN-1 EE Hydrochloride: A Technical Guide for Cellular Nitric Oxide Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of DAN-1 EE hydrochloride, a fluorescent probe for the detection of nitric oxide (NO) in cellular systems. We will delve into its mechanism of action, experimental protocols, and key quantitative data, offering a comprehensive resource for researchers in cellular biology and drug development.
Introduction to this compound
This compound is a cell-permeable fluorescent indicator designed for the bioimaging of nitric oxide, a critical signaling molecule in numerous physiological and pathological processes.[1] As a member of the 2,3-diaminonaphthalene (B165487) (DAN) family of probes, its detection mechanism relies on the reaction of its core structure with reactive nitrogen species (RNS) derived from NO. The "EE" designation signifies the presence of an ethyl ester group, which enhances its membrane permeability, allowing for efficient loading into live cells.
Mechanism of Action
The functionality of this compound as an intracellular NO probe is a two-step process. First, the cell-permeable, non-fluorescent this compound crosses the cell membrane. Inside the cell, ubiquitous intracellular esterases cleave the ethyl ester group, converting it into the membrane-impermeable DAN-1.[1] This trapping mechanism ensures the accumulation of the probe within the cell, enhancing the signal-to-noise ratio.
Subsequently, in the presence of nitric oxide and oxygen, the vicinal diamine moiety of the activated DAN-1 probe undergoes a reaction with dinitrogen trioxide (N₂O₃), which is formed from the autooxidation of NO. This reaction results in the formation of a highly fluorescent triazole derivative, which can be detected using fluorescence microscopy or spectroscopy.[2]
Below is a diagram illustrating the intracellular activation and reaction pathway of this compound.
Caption: Intracellular activation and NO detection by DAN-1 EE.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound for nitric oxide detection.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 360-380 nm | [1] |
| Emission Wavelength (λem) | 420-450 nm | [1] |
| Molecular Weight | 356.85 g/mol | |
| Solubility | Soluble in DMSO and ethanol | [1] |
| Detection Principle | Reaction with N₂O₃ to form a fluorescent triazole | [2] |
Note: The detection limit for NO using this compound is not widely reported. However, for a similar class of diaminofluorescein probes, the detection limit for NO has been reported to be in the low nanomolar range (e.g., 5 nM for DAF-2).[3]
Experimental Protocols
This section provides a general protocol for the use of this compound in cultured cells. It is important to note that optimal conditions (e.g., probe concentration, loading time) may vary depending on the cell type and experimental setup and should be determined empirically.
Reagent Preparation
-
Stock Solution: Prepare a 1 to 10 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol. Store the stock solution at -20°C, protected from light.
-
Loading Buffer: A common loading buffer is a balanced salt solution such as Hank's Balanced Salt Solution (HBSS) or a serum-free cell culture medium.
Cellular Loading Protocol
The following diagram outlines the general workflow for cell loading and imaging.
Caption: General workflow for cellular NO detection with DAN-1 EE.
Detailed Methodologies
-
Cell Seeding: Seed cells on an appropriate imaging vessel (e.g., glass-bottom dishes, chamber slides) and allow them to adhere and reach the desired confluency.
-
Probe Loading:
-
Dilute the this compound stock solution into the pre-warmed loading buffer to a final concentration typically in the range of 5-10 µM.
-
Remove the culture medium from the cells and wash once with the loading buffer.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing: After incubation, remove the loading solution and wash the cells 2-3 times with the loading buffer or an appropriate imaging medium to remove any excess extracellular probe.
-
NO Stimulation and Imaging:
-
Replace the wash buffer with the desired imaging medium.
-
If applicable, add the experimental compounds (e.g., NO donors, inhibitors, or other stimuli) to the cells.
-
Proceed with fluorescence imaging using a fluorescence microscope equipped with filters appropriate for the excitation and emission wavelengths of the fluorescent triazole product (Ex: 360-380 nm, Em: 420-450 nm).
-
Acquire images at desired time points to monitor the change in fluorescence intensity, which correlates with the intracellular NO concentration.
-
Controls and Considerations
-
Negative Control: Include a negative control group of cells that are loaded with DAN-1 EE but not stimulated to produce NO. This will establish the baseline fluorescence.
-
Positive Control: Use a known NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) to confirm that the probe is responsive to NO in your cell system.
-
Autofluorescence: Be aware of potential cellular autofluorescence in the blue channel and acquire images of unstained cells to assess its contribution.
-
Phototoxicity and Photobleaching: Minimize light exposure to the cells to avoid phototoxicity and photobleaching of the fluorescent product.
Conclusion
This compound is a valuable tool for the detection and bioimaging of nitric oxide in living cells. Its cell-permeable nature and the intracellular trapping mechanism provide a robust method for studying the dynamic roles of NO in cellular signaling. By understanding its mechanism and following optimized protocols, researchers can effectively utilize this probe to gain insights into the complex biology of nitric oxide.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Fluorescence of 1,2-diaminoanthraquinone and its nitric oxide reaction product within macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Principles of DAN-1 EE Hydrochloride Fluorescence: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of DAN-1 EE hydrochloride as a fluorescent probe for the detection of nitric oxide (NO). The content herein is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this tool in their scientific investigations.
Core Principles of Fluorescence
DAN-1 EE (ethyl 4-[[(3-aminonaphthalen-2-yl)amino]methyl]benzoate) hydrochloride is a cell-permeable fluorescent probe designed for the detection of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes.[1] The fundamental principle of its application lies in a two-step intracellular activation and subsequent reaction with nitric oxide-derived species to yield a highly fluorescent product.
Initially, the non-fluorescent this compound readily crosses the cell membrane due to its ester group. Once inside the cell, cytosolic esterases cleave the ethyl ester group, converting it into the membrane-impermeable DAN-1.[2][3][4] This intracellular trapping mechanism prevents the leakage of the probe from the cell, ensuring a more stable and localized fluorescent signal.[3][4]
The core of the detection mechanism involves the reaction of the vicinal diamine structure of DAN-1 with nitrosating species derived from nitric oxide in the presence of oxygen. This reaction leads to the formation of a stable and highly fluorescent triazole derivative, 2,3-naphthotriazole (NAT).[2] The intensity of the resulting fluorescence is directly proportional to the concentration of nitric oxide, allowing for its quantification.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₁ClN₂O₂ | [5] |
| Molecular Weight | 356.85 g/mol | [6][7] |
| Excitation Wavelength (λex) | 360-380 nm | [3][4] |
| Emission Wavelength (λem) | 420-450 nm | [3][4] |
| Quantum Yield (Φf) | Data not available for the specific naphthotriazole product of DAN-1. However, fluorescently labeled triazoles can exhibit a wide range of quantum yields, from low to high, depending on their chemical structure and environment. | |
| Detection Limit | The parent compound, 2,3-diaminonaphthalene (B165487) (DAN), has a reported detection limit of approximately 25 nM for nitrite (B80452). |
Reaction Mechanism
The chemical transformation of DAN-1 in the presence of nitric oxide is a key aspect of its function as a fluorescent probe. The process can be summarized as follows:
-
Intracellular Hydrolysis: DAN-1 EE is hydrolyzed by intracellular esterases to form DAN-1.
-
Reaction with Nitrosating Species: Nitric oxide (NO) is a short-lived radical that, in an aerobic environment, is readily converted to various reactive nitrogen species (RNS), including dinitrogen trioxide (N₂O₃).
-
Triazole Formation: The vicinal diamines of DAN-1 react with N₂O₃ to form a stable and highly fluorescent 2,3-naphthotriazole derivative.
It is important to note that other reactive species, such as peroxynitrite (ONOO⁻), which is formed from the reaction of NO with superoxide, can potentially interfere with the assay by causing chemical decomposition of the fluorescent naphthotriazole product.
Experimental Protocols
In Vitro Nitrite/Nitrate (B79036) Quantification
This protocol is adapted from methods for the fluorescent determination of nitrite using 2,3-diaminonaphthalene.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitrate reductase (for nitrate determination)
-
NADPH
-
FAD
-
Sodium nitrite (NaNO₂) standard solutions
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation: Collect cell culture supernatants or other biological samples. If measuring total NOx (nitrite + nitrate), incubate the samples with nitrate reductase, NADPH, and FAD according to the manufacturer's instructions to convert nitrate to nitrite.
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards in the same buffer as the samples (e.g., 0-10 µM).
-
Probe Loading: Add this compound stock solution to each well containing samples and standards to a final concentration of 5-10 µM.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~365 nm and emission at ~450 nm.
-
Data Analysis: Subtract the fluorescence of the blank (buffer with DAN-1 EE) from all readings. Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve. Determine the nitrite concentration in the samples from the standard curve.
Live Cell Imaging of Intracellular Nitric Oxide
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or equivalent)
-
Optional: NO donor (e.g., SNAP, SNP) as a positive control
-
Optional: NOS inhibitor (e.g., L-NAME) as a negative control
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.
-
Probe Loading: Remove the culture medium and wash the cells once with pre-warmed HBSS. Incubate the cells with 5-10 µM this compound in HBSS for 30-60 minutes at 37°C, protected from light.
-
Washing: After incubation, wash the cells twice with pre-warmed HBSS to remove any excess probe.
-
Imaging: Mount the dish or coverslip on the fluorescence microscope. Acquire images using an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
Stimulation (Optional): To observe dynamic changes in NO production, acquire a baseline fluorescence image and then add a stimulant (e.g., an agonist that induces NO production) to the cells. Continue to acquire images at regular intervals.
-
Controls (Optional): For positive control experiments, treat cells with an NO donor after probe loading. For negative control experiments, pre-incubate cells with a NOS inhibitor before probe loading and stimulation.
-
Image Analysis: Quantify the fluorescence intensity of individual cells or regions of interest using appropriate image analysis software.
Signaling Pathways
This compound is a valuable tool for investigating the activity of nitric oxide synthases (NOS), the enzymes responsible for NO production. The two major isoforms involved in many cellular signaling pathways are endothelial NOS (eNOS) and inducible NOS (iNOS).
Endothelial Nitric Oxide Synthase (eNOS) Signaling Pathway
eNOS is constitutively expressed in endothelial cells and is a key regulator of vascular tone. Its activation is primarily regulated by intracellular calcium levels and phosphorylation events.
Inducible Nitric Oxide Synthase (iNOS) Signaling Pathway
iNOS is not typically present in resting cells but its expression is induced by pro-inflammatory cytokines and microbial products. Once expressed, iNOS produces large amounts of NO for prolonged periods.
Conclusion
This compound is a powerful and versatile fluorescent probe for the detection and quantification of nitric oxide in biological systems. Its cell-permeability, intracellular trapping mechanism, and specific reaction with NO-derived species make it a valuable tool for researchers in various fields, including cell biology, pharmacology, and drug discovery. By understanding the core principles of its fluorescence and following robust experimental protocols, scientists can effectively utilize this probe to unravel the complex roles of nitric oxide in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of endothelial nitric oxide release with the 2,3-diaminonapthalene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fluorometric determination of nitrite with 2,3-diaminonaphthalene by reverse phase HPLC under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aurone-derived 1,2,3-triazoles as potential fluorescence molecules in vitro - RSC Advances (RSC Publishing) [pubs.rsc.org]
DAN-1 EE Hydrochloride: A Technical Guide to its Chemical Properties, Structure, and Application as a Nitric Oxide Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
DAN-1 EE hydrochloride (ethyl 4-[[(3-aminonaphthalen-2-yl)amino]methyl]benzoate;hydrochloride) is a cell-permeable fluorescent indicator utilized for the bioimaging of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes.[1][2] This guide provides a comprehensive overview of its chemical properties, structure, and mechanism of action, along with a generalized protocol for its application in the detection of intracellular nitric oxide.
Chemical Properties and Structure
This compound is the hydrochloride salt of the ethyl ester of DAN-1. The ethyl ester group enhances the molecule's cell permeability.[1][3] Once inside the cell, it is believed to be hydrolyzed by intracellular esterases to the less permeable DAN-1, effectively trapping the probe within the cell.[1][3]
Chemical Structure
-
IUPAC Name: ethyl 4-[[(3-aminonaphthalen-2-yl)amino]methyl]benzoate;hydrochloride[4]
-
Molecular Formula: C₂₀H₂₁ClN₂O₂[4]
-
Molecular Weight: 356.85 g/mol [2]
-
Synonyms: DAN-1 EE (hydrochloride), Ethyl 4-[(3-amino-2-naphthyl)aminomethyl]benzoate hydrochloride[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁ClN₂O₂ | [4] |
| Molecular Weight | 356.85 g/mol | [2] |
| Monoisotopic Mass | 356.1291556 Da | [4] |
| Appearance | Solid | [No specific source, inferred] |
| Purity | ≥95% | [1][3] |
| λmax | 251 nm | [1][3] |
| Excitation Wavelength | 360-380 nm | [1][3] |
| Emission Wavelength | 420-450 nm | [1][3] |
Solubility
| Solvent | Approximate Solubility |
| DMF | ~30 mg/mL |
| DMSO | ~30 mg/mL |
| Ethanol | ~30 mg/mL |
| PBS (pH 7.4) | ~0.5 mg/mL |
Mechanism of Action
The functionality of this compound as a nitric oxide probe is a two-step process. First, the cell-permeable DAN-1 EE enters the cell. Inside the cell, intracellular esterases cleave the ethyl ester group, converting it to the less membrane-permeable DAN-1. This process effectively traps the probe inside the cell, allowing for the accumulation of the probe and enhancing the detection signal.
In the second step, the 2,3-diaminonaphthalene (B165487) core of DAN-1 reacts with nitric oxide (NO) in the presence of oxygen. This reaction forms a stable and highly fluorescent triazole derivative. The intensity of the fluorescence emitted is directly proportional to the concentration of nitric oxide, allowing for its quantification and visualization.
Experimental Protocols
Preparation of Reagents
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1-10 mM) in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Store the stock solution at -20°C, protected from light.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (typically in the range of 1-10 µM) in a suitable buffer or cell culture medium. Protect the working solution from light.
General Protocol for Intracellular NO Detection in Cultured Cells
-
Cell Culture: Plate cells on a suitable culture vessel (e.g., glass-bottom dishes, microplates) and culture until they reach the desired confluency.
-
Cell Treatment: If applicable, treat the cells with experimental compounds to induce or inhibit nitric oxide production. Include appropriate positive and negative controls.
-
Loading with DAN-1 EE:
-
Remove the culture medium and wash the cells once with a warm physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)).
-
Add the this compound working solution to the cells.
-
Incubate the cells for a sufficient period (e.g., 30-60 minutes) at 37°C in the dark to allow for probe uptake and de-esterification. The optimal incubation time should be determined empirically.
-
-
Washing: Remove the loading solution and wash the cells two to three times with the warm physiological buffer to remove any extracellular probe.
-
Fluorescence Measurement:
-
Fluorescence Microscopy: Mount the cells on a fluorescence microscope equipped with a suitable filter set (Excitation: ~360-380 nm, Emission: ~420-450 nm). Capture images to visualize the intracellular distribution of the fluorescent signal.
-
Fluorometric Plate Reader: For quantitative analysis, use a microplate reader to measure the fluorescence intensity of the cell populations in each well.
-
Conclusion
This compound is a valuable tool for the detection and imaging of intracellular nitric oxide. Its cell-permeable nature and the subsequent intracellular trapping mechanism provide a sensitive method for studying the role of NO in various biological systems. While a detailed synthesis protocol is not widely published, its application, based on established principles for similar fluorescent probes, offers a robust methodology for researchers in the fields of cell biology, pharmacology, and drug development. Proper optimization of experimental conditions is crucial for obtaining reliable and reproducible results.
References
An In-depth Technical Guide to the Cell Permeability of DAN-1 EE Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cell permeability and application of DAN-1 EE hydrochloride, a crucial tool for the bioimaging of nitric oxide (NO). Understanding its mechanism of action and the protocols for its use is essential for accurate and reproducible experimental outcomes in research and drug development.
Introduction to this compound
This compound is a cell-permeable fluorescent indicator designed for the detection and imaging of nitric oxide in living cells. As a derivative of 2,3-diaminonaphthalene (B165487) (DAN), it offers a sensitive method for quantifying NO levels. Its cell-permeable nature is attributed to the ethyl ester group, which facilitates its passage across the cell membrane.
Mechanism of Action and Cellular Transformation
The functionality of this compound hinges on a two-step intracellular process. Initially, the molecule, in its ethyl ester form, readily diffuses across the plasma membrane into the cell's interior. Once inside the cytoplasm, it is metabolically transformed by the action of intracellular esterases. These enzymes cleave the ethyl ester group, converting DAN-1 EE into its less cell-permeable form, DAN-1. This entrapment mechanism is crucial as it prevents the leakage of the probe back out of the cell, ensuring a more stable and robust fluorescent signal.
The trapped DAN-1 is the active sensor for nitric oxide. In the presence of NO, DAN-1 undergoes a chemical reaction to form a highly fluorescent triazole derivative. The intensity of the fluorescence emitted is directly proportional to the concentration of nitric oxide within the cell, allowing for both qualitative visualization and quantitative measurement.
Physicochemical and Spectral Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Formal Name | 4-[[(3-amino-2-naphthalenyl)amino]methyl]-benzoic acid, ethyl ester, monohydrochloride |
| Molecular Formula | C₂₀H₂₀N₂O₂ • HCl |
| Molecular Weight | 356.9 g/mol |
| Excitation Wavelength | 360-380 nm |
| Emission Wavelength | 420-450 nm |
| Solubility (DMF) | ~30 mg/ml |
| Solubility (DMSO) | ~30 mg/ml |
| Solubility (Ethanol) | ~30 mg/ml |
| Solubility (PBS, pH 7.4) | ~0.5 mg/ml |
Experimental Protocol for Intracellular Nitric Oxide Detection
This section provides a detailed methodology for the use of this compound in cultured cells for the detection of intracellular nitric oxide.
Reagents and Materials
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol for stock solution preparation
-
Phosphate-buffered saline (PBS) or other suitable physiological buffer
-
Cell culture medium appropriate for the cell line
-
Cultured cells (e.g., endothelial cells, macrophages)
-
Fluorescence microscope or plate reader with appropriate filter sets
-
Nitric oxide donor (e.g., S-nitroso-N-acetyl-penicillamine - SNAP) as a positive control (optional)
-
Nitric oxide synthase inhibitor (e.g., L-NAME) as a negative control (optional)
Experimental Workflow
The following diagram illustrates the general workflow for using this compound to measure intracellular nitric oxide.
Caption: Experimental workflow for intracellular nitric oxide detection.
Detailed Steps
-
Stock Solution Preparation: Prepare a stock solution of this compound in the range of 1-10 mM in anhydrous DMSO or ethanol. Store the stock solution at -20°C, protected from light.
-
Cell Seeding: Seed the cells of interest onto a suitable culture vessel (e.g., 96-well plate, glass-bottom dish) at a density that will result in a sub-confluent monolayer on the day of the experiment. Allow the cells to adhere and grow for 24-48 hours.
-
Compound Treatment: If investigating the effect of a compound on NO production, replace the culture medium with fresh medium containing the test compound at the desired concentration. Include appropriate vehicle controls. Incubate for the desired treatment period.
-
Loading of DAN-1 EE:
-
Dilute the this compound stock solution in a serum-free medium or a suitable physiological buffer (e.g., PBS) to a final working concentration, typically in the range of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
Remove the culture medium from the cells and wash once with the physiological buffer.
-
Add the DAN-1 EE working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: After the loading period, gently wash the cells two to three times with the physiological buffer to remove any excess, non-internalized probe.
-
Incubation for De-esterification: Add fresh physiological buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete hydrolysis of the ethyl ester by intracellular esterases.
-
Fluorescence Measurement:
-
Microscopy: Image the cells using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of the DAN-1-triazole product (Excitation: ~375 nm, Emission: ~450 nm).
-
Plate Reader: Quantify the fluorescence intensity using a fluorescence microplate reader with the appropriate excitation and emission settings.
-
-
Data Analysis: The fluorescence intensity is proportional to the intracellular nitric oxide concentration. Compare the fluorescence signals from treated cells to those of control cells to determine the effect of the treatment on NO production.
Application in Studying Signaling Pathways
This compound is a valuable tool for investigating signaling pathways in which nitric oxide acts as a second messenger. A primary example is the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway.
In this pathway, the binding of agonists (e.g., acetylcholine, bradykinin) to their receptors on endothelial cells activates nitric oxide synthase (NOS). NOS produces NO, which then diffuses to adjacent smooth muscle cells. In the smooth muscle cells, NO activates soluble guanylyl cyclase (sGC), which in turn catalyzes the conversion of GTP to cGMP. The subsequent rise in cGMP levels leads to the activation of protein kinase G (PKG) and ultimately results in smooth muscle relaxation and vasodilation.
By using this compound, researchers can directly measure the production of NO in response to various stimuli and investigate the upstream regulation of NOS. This information is critical for understanding the role of the NO/cGMP pathway in various physiological and pathological processes.
The following diagram illustrates the NO/cGMP signaling pathway and the point at which this compound is used for measurement.
Caption: The NO/cGMP signaling pathway and the role of DAN-1 EE.
A Technical Guide to In Vitro Nitrite Measurement Using DAN-1 EE Hydrochloride
For researchers, scientists, and drug development professionals, the accurate quantification of nitrite (B80452) (NO₂⁻) in biological samples is a critical aspect of studying the multifaceted roles of nitric oxide (NO) in physiology and pathology. As a stable oxidation product of NO, nitrite serves as a key indicator of NO production. This guide provides an in-depth overview of DAN-1 EE hydrochloride, a fluorescent probe for nitrite detection, and compares it with other established methods.
Introduction to Nitrite Detection
Nitric oxide is a transient signaling molecule with a very short half-life, making its direct measurement challenging. Consequently, researchers often quantify its more stable breakdown products, nitrite and nitrate (B79036) (NO₃⁻). Various methods exist for this purpose, broadly categorized into colorimetric and fluorometric assays. This compound belongs to the latter, offering a sensitive alternative for in vitro nitrite measurement.
This compound: A Fluorescent Probe for Nitrite
This compound is a cell-permeable derivative of 2,3-diaminonaphthalene (B165487) (DAN), a well-established fluorescent reagent for nitrite quantification.[1] The ethyl ester (EE) moiety enhances its ability to cross cell membranes for intracellular applications. However, for in vitro assays with cell lysates or supernatants, the core reactive component is the diaminonaphthalene structure.
Mechanism of Action
The detection of nitrite using this compound is a two-step process. First, under acidic conditions, nitrite is converted to a nitrosonium ion (NO⁺). This reactive species then reacts with the diamino groups of the naphthalene (B1677914) ring to form a stable and highly fluorescent triazole product, 1H-naphthotriazole.[2][3] The intensity of the fluorescence emitted is directly proportional to the nitrite concentration in the sample.
For in vitro applications using this compound, it is presumed that the ethyl ester is hydrolyzed to expose the reactive amine groups, or that the reaction proceeds with the esterified form. The fundamental reaction with nitrite remains consistent with that of 2,3-diaminonaphthalene.
Caption: Mechanism of nitrite detection by this compound.
Quantitative Data and Method Comparison
The selection of a nitrite detection assay depends on factors such as sensitivity, sample matrix, and available equipment. The following tables summarize the key quantitative parameters of the DAN-based fluorescent method and compare it with the commonly used Griess colorimetric assay and another analytical technique, Ion Chromatography.
| Parameter | This compound / DAN Assay | Source |
| Excitation Wavelength | 360-380 nm | [1][4] |
| Emission Wavelength | 420-450 nm | [1][4] |
| Detection Limit | ~10 nM - 500 nM | [1][5] |
| Linear Range | 0.02 - 10 µM | [6] |
Table 1: Quantitative specifications for the this compound / DAN fluorescent assay.
| Feature | DAN-based Fluorescent Assay | Griess Colorimetric Assay | Ion Chromatography (IC) |
| Principle | Formation of a fluorescent triazole | Diazotization reaction forming a colored azo dye | Anion exchange separation with conductivity or UV detection |
| Detection Limit | High sensitivity (nM range) | Moderate sensitivity (~0.5-2.5 µM)[7] | High sensitivity (µg/L or low µM range)[4][8] |
| Instrumentation | Fluorescence microplate reader or spectrofluorometer | Spectrophotometer or colorimetric microplate reader | Ion chromatography system with a conductivity or UV detector |
| Throughput | High (96-well plate compatible) | High (96-well plate compatible) | Lower (sequential sample analysis) |
| Interferences | Potential for background fluorescence from samples | Compounds that interfere with the diazotization reaction; less suitable for samples with high protein content without deproteinization[7] | High concentrations of other anions (e.g., chloride) can interfere with conductivity detection, though UV detection can mitigate this[4] |
Table 2: Comparison of in vitro nitrite detection methods.
Experimental Protocols
Below are detailed methodologies for performing in vitro nitrite measurements using a DAN-based fluorescent assay and the Griess assay.
Protocol 1: Fluorescent Nitrite Assay using a DAN-based Reagent
This protocol is adapted from established procedures for 2,3-diaminonaphthalene (DAN) and can be applied for this compound in in vitro samples.[1][9]
Materials:
-
This compound or 2,3-diaminonaphthalene (DAN)
-
Sodium nitrite (NaNO₂) standard
-
Hydrochloric acid (HCl) or other suitable acid
-
Sodium hydroxide (B78521) (NaOH)
-
96-well black microplate
-
Fluorescence microplate reader
-
Sample (e.g., cell culture supernatant, deproteinized cell lysate)
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of sodium nitrite (e.g., 1 mM) in deionized water.
-
Perform serial dilutions to create a standard curve ranging from the expected sample concentrations (e.g., 0-10 µM).
-
Add 50 µL of each standard to the wells of the 96-well plate in triplicate.
-
-
Sample Preparation:
-
If using cell lysates, deproteinize the samples to prevent interference. This can be done using ultrafiltration (e.g., with 10 kDa MWCO filters).
-
Add 50 µL of your samples to the wells in triplicate.
-
-
Reagent Preparation:
-
Prepare the DAN working solution (e.g., dissolve DAN in a suitable solvent like DMSO and then dilute in an acidic buffer). Note: Follow the manufacturer's specific instructions for this compound concentration and solvent.
-
-
Reaction:
-
Add 50 µL of the DAN working solution to each well containing standards and samples.
-
Incubate the plate for 10-15 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Add a stop solution (e.g., NaOH) to enhance the fluorescence signal, as per some protocols.
-
Measure the fluorescence using an excitation wavelength in the range of 360-380 nm and an emission wavelength in the range of 420-450 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all standard and sample readings.
-
Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Caption: Experimental workflow for the fluorescent DAN-based nitrite assay.
Protocol 2: Griess Colorimetric Assay
The Griess assay is a widely used colorimetric method for nitrite determination.[10]
Materials:
-
Griess Reagent Kit (containing Sulfanilamide and N-(1-naphthyl)ethylenediamine solutions)
-
Sodium nitrite (NaNO₂) standard
-
96-well clear microplate
-
Colorimetric microplate reader
-
Sample (e.g., cell culture supernatant, deproteinized plasma)
Procedure:
-
Standard Curve Preparation:
-
Prepare a nitrite standard curve (e.g., 0-100 µM) in the same buffer as your samples.
-
Add 50 µL of each standard to the wells of the 96-well plate in triplicate.
-
-
Sample Preparation:
-
Add 50 µL of your samples to the wells in triplicate.
-
-
Griess Reaction:
-
Add 50 µL of the Sulfanilamide solution to all wells.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the N-(1-naphthyl)ethylenediamine (NED) solution to all wells.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.
-
-
Absorbance Measurement:
-
Measure the absorbance at approximately 540 nm within one hour.
-
-
Data Analysis:
-
Subtract the blank reading from all standard and sample readings.
-
Plot the absorbance of the standards against their concentrations.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Caption: Experimental workflow for the colorimetric Griess nitrite assay.
Conclusion
This compound, through its reactive diaminonaphthalene core, provides a highly sensitive fluorescent method for the in vitro quantification of nitrite. Its main advantage over the traditional Griess assay is its lower limit of detection, making it suitable for samples with low nitrite concentrations. However, the choice of assay should be guided by the specific requirements of the experiment, including the sample type, expected nitrite concentration range, and the availability of instrumentation. For robust and reliable results, it is crucial to perform proper sample preparation, including deproteinization, and to always include a standard curve in the same matrix as the samples.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. biotium.com [biotium.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. NO2 /NO3 Assay Kit-FX(Fluorometric) -2,3-Diaminonaphthalene Kit- NK08 manual | DOJINDO [dojindo.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Biological Applications of DAN-1 EE Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of DAN-1 EE hydrochloride, a key analytical tool for the detection and bioimaging of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. This document details the compound's mechanism of action, experimental protocols for its use, and key quantitative data for researchers in cellular biology, pharmacology, and drug development.
Introduction
This compound (Ethyl 4-[[(3-amino-2-naphthyl)aminomethyl]benzoate hydrochloride) is a cell-permeable fluorescent indicator designed for the specific detection of nitric oxide in living cells and biological systems.[1][2] It belongs to the family of aromatic ortho-diamine-based probes, which react with NO under aerobic conditions to yield a highly fluorescent triazole product. Its ethyl ester (EE) formulation allows for efficient loading into cells, where it is subsequently hydrolyzed by intracellular esterases into its membrane-impermeable form, DAN-1, ensuring its retention within the cellular environment for imaging.[1][2] This property makes it a valuable tool for real-time visualization of intracellular NO production.
Physicochemical and Spectroscopic Properties
The utility of this compound as a fluorescent probe is defined by its chemical and spectral characteristics. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| Formal Name | 4-[[(3-amino-2-naphthalenyl)amino]methyl]-benzoic acid, ethyl ester, monohydrochloride | [3] |
| CAS Number | 1049720-51-5 | [3] |
| Molecular Formula | C₂₀H₂₀N₂O₂ • HCl | [3] |
| Formula Weight | 356.9 g/mol | [3] |
| Excitation Wavelength | 360-380 nm | [4] |
| Emission Wavelength | 420-450 nm | [4] |
| Solubility (approx.) | DMF: ~30 mg/ml; DMSO: ~30 mg/ml; Ethanol: ~30 mg/ml; PBS (pH 7.4): 0.5 mg/ml | [4] |
Mechanism of Nitric Oxide Detection
The detection of NO by this compound is a multi-step process that leverages both cellular machinery and a specific chemical reaction.
-
Cellular Uptake: The ethyl ester group renders the DAN-1 EE molecule lipophilic, allowing it to passively diffuse across the cell membrane into the cytosol.[1][2]
-
Intracellular Activation: Once inside the cell, ubiquitous intracellular esterases cleave the ethyl ester bond, converting DAN-1 EE into its carboxylate form, DAN-1.[1][2] This process traps the probe within the cell, as the charged carboxylate group significantly reduces its membrane permeability.[1][2]
-
Reaction with NO: In the presence of oxygen, nitric oxide (NO) is oxidized to dinitrogen trioxide (N₂O₃). The ortho-diamino group on the naphthalene (B1677914) core of DAN-1 reacts with N₂O₃ in a nitrosation reaction, which is followed by cyclization to form a stable and highly fluorescent triazole derivative.[1] This reaction provides the "turn-on" fluorescent signal indicative of NO presence.
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in cell-based assays for nitric oxide detection.
Reagent Preparation
-
This compound Stock Solution: Prepare a 1-10 mM stock solution in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
Note: To avoid degradation, store the stock solution at -20°C, protected from light and moisture. The solution's stability will depend on storage conditions but should be stable for at least one year.
-
-
Loading Buffer: A common loading buffer is Krebs-Ringer-HEPES (KRH) buffer or Hank's Balanced Salt Solution (HBSS) containing 10 mM HEPES, pH 7.4. The choice of buffer may depend on the specific cell type and experimental conditions.
Protocol for Cellular NO Detection
This protocol provides a general workflow for imaging NO production in adherent cells. Optimization of probe concentration and incubation times is recommended for each cell type and experimental setup.
-
Cell Culture: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or 96-well imaging plates) and culture until they reach the desired confluency.
-
Probe Loading:
-
Dilute the this compound stock solution into the pre-warmed loading buffer to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with the loading buffer.
-
Add the DAN-1 EE loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light. This allows for cellular uptake and de-esterification.
-
-
Washing: After incubation, remove the loading solution and wash the cells two to three times with fresh, pre-warmed loading buffer to remove any extracellular probe.
-
Stimulation and Imaging:
-
Add the loading buffer or experimental medium to the cells. If applicable, add the stimulus (e.g., an NO donor like SNAP or a physiological agonist that induces endogenous NO production) to the cells.
-
Immediately begin imaging using a fluorescence microscope equipped with filters appropriate for the probe's excitation (360-380 nm) and emission (420-450 nm) wavelengths.[4]
-
Acquire images at regular intervals to monitor the change in fluorescence intensity over time, which corresponds to the rate of NO production.[1][2]
-
Data Interpretation and Considerations
-
Selectivity: Aromatic ortho-diamine probes like DAN-1 are known for their high selectivity for NO (via N₂O₃) over other reactive nitrogen species (RNS) and reactive oxygen species (ROS), making them robust tools for specific NO detection.[5]
-
Controls: It is crucial to include appropriate controls. A negative control (unstimulated cells) helps establish baseline fluorescence. A positive control, using a known NO donor, can confirm that the probe is responsive in the experimental system. Additionally, pretreating cells with an NO synthase (NOS) inhibitor (like L-NAME) can verify that the observed signal is due to enzymatic NO production.[6]
-
Limitations: The reaction of DAN-1 with NO is irreversible, meaning it measures the cumulative production of NO over time rather than dynamic, real-time fluctuations in concentration. Furthermore, the reaction is dependent on oxygen for the formation of the reactive N₂O₃ intermediate. Experiments in hypoxic or anoxic conditions may yield an attenuated signal.
Conclusion
This compound is a powerful and specific fluorescent probe for the bioimaging of nitric oxide. Its cell-permeable design and subsequent intracellular trapping mechanism allow for sensitive detection of NO in living cells. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can effectively utilize this tool to investigate the intricate roles of nitric oxide signaling in health and disease. and disease.
References
- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 2. Development of a Fluorescent Indicator for the Bioimaging of Nitric Oxide [jstage.jst.go.jp]
- 3. This compound | C20H21ClN2O2 | CID 16211360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chinesechemsoc.org [chinesechemsoc.org]
DAN-1 EE hydrochloride excitation and emission spectra
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectral properties and functional application of DAN-1 EE hydrochloride, a key fluorescent indicator for the bioimaging of nitric oxide (NO).
Core Spectral Properties
This compound is utilized for its fluorescent properties to detect and quantify nitric oxide in biological systems. Upon reaction with NO in the presence of an amine, it forms a fluorescent triazole derivative. The key spectral characteristics are summarized below.
| Property | Wavelength (nm) |
| Excitation Range | 360-380[1][2] |
| Emission Range | 420-450[1][2] |
Mechanism of Action and Experimental Workflow
DAN-1 EE (hydrochloride) is a cell-permeable molecule that serves as a probe for the detection of nitric oxide (NO).[1][2] Its utility in cellular assays is based on a two-step intracellular process. Initially, the cell-permeable DAN-1 EE enters the cell. Inside the cell, ubiquitous intracellular esterases cleave the ethyl ester group, converting DAN-1 EE into the less cell-permeable DAN-1.[1][2] This transformation effectively traps the probe within the cell, minimizing signal loss due to leakage. The intracellular DAN-1 then reacts with nitric oxide to produce a fluorescent triazole product, which can be detected by fluorescence microscopy or spectroscopy.
Experimental Protocol: Fluorometric Determination of Nitric Oxide
The following is a generalized protocol for the use of this compound in the detection of intracellular nitric oxide. This protocol is based on established methodologies for similar fluorescent probes.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for stock solution preparation
-
Phosphate-buffered saline (PBS) or other appropriate buffer (pH 7.4)
-
Cell culture medium
-
Cells of interest
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Preparation of DAN-1 EE Stock Solution: Prepare a stock solution of this compound in high-quality, anhydrous DMSO or ethanol.[1][2] Typical concentrations range from 1 to 10 mM. Store the stock solution at -20°C, protected from light.
-
Cell Seeding: Seed the cells of interest in a suitable format for fluorescence measurement (e.g., 96-well plate for a plate reader or chamber slides for microscopy) and allow them to adhere overnight.
-
Loading of DAN-1 EE:
-
Dilute the DAN-1 EE stock solution in a physiological buffer or cell culture medium to the desired final working concentration (typically in the low micromolar range).
-
Remove the culture medium from the cells and wash once with the buffer.
-
Add the DAN-1 EE loading solution to the cells and incubate for a specific period (e.g., 30-60 minutes) at 37°C, protected from light. This allows for cellular uptake and de-esterification.
-
-
Nitric Oxide Stimulation (Optional): If investigating stimulated NO production, wash the cells to remove excess probe and then treat with the stimulating agent in a fresh buffer or medium.
-
Fluorescence Measurement:
-
Microplate Reader: Measure the fluorescence intensity using an excitation wavelength in the range of 360-380 nm and an emission wavelength in the range of 420-450 nm.[1][2]
-
Fluorescence Microscope: Capture images using appropriate filter sets for the excitation and emission wavelengths of the fluorescent product.
-
-
Data Analysis: Quantify the change in fluorescence intensity as an indicator of nitric oxide production. For stimulated samples, compare the fluorescence to that of unstimulated control cells.
Signaling Pathway Visualization
This compound is a direct probe for nitric oxide and does not directly participate in or modulate a specific signaling pathway. Instead, it is used to measure the output of pathways that lead to the production of nitric oxide. A common pathway leading to NO production involves the activation of nitric oxide synthase (NOS) by calcium-calmodulin.
References
Methodological & Application
Application Notes and Protocols for DAN-1 EE Hydrochloride in Cellular Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of DAN-1 EE hydrochloride, a cell-permeant fluorescent probe for the detection of nitric oxide (NO) in live-cell imaging applications. Detailed protocols for cell loading, microscopy, and a summary of its physicochemical properties are presented to facilitate its effective use in research and drug development.
Introduction
This compound is a valuable tool for the real-time visualization of intracellular nitric oxide, a critical signaling molecule involved in a myriad of physiological and pathological processes. As the ethyl ester derivative of 2,3-diaminonaphthalene (B165487) (DAN), DAN-1 EE readily crosses cell membranes. Once inside the cell, it is hydrolyzed by intracellular esterases to the less membrane-permeable DAN-1. In the presence of nitric oxide, DAN-1 is converted to the highly fluorescent triazole, 1H-naphtho[2,3-d]triazole, enabling the detection of NO production.
Physicochemical and Spectral Properties
A summary of the key properties of this compound is provided in the table below for quick reference.
| Property | Value | Reference |
| Full Chemical Name | 4-[[(3-amino-2-naphthalenyl)amino]methyl]-benzoic acid, ethyl ester, monohydrochloride | [1] |
| Molecular Formula | C₂₀H₂₀N₂O₂ · HCl | [1] |
| Molecular Weight | 356.9 g/mol | [1] |
| Excitation Wavelength | 360-380 nm | [1] |
| Emission Wavelength | 420-450 nm | [1] |
| Solubility | DMSO: ~30 mg/mL, Ethanol: ~30 mg/mL, DMF: ~30 mg/mL, PBS (pH 7.4): ~0.5 mg/mL | [1] |
Signaling Pathway and Detection Mechanism
The detection of nitric oxide by this compound involves a multi-step process within the cell. The following diagram illustrates this pathway.
Experimental Protocols
Reagent Preparation
1. This compound Stock Solution (10 mM):
-
Dissolve 3.57 mg of this compound in 1 mL of anhydrous DMSO.
-
Mix by vortexing until fully dissolved.
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
2. Imaging Buffer:
-
Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer is recommended. Ensure the buffer is at a physiological pH (7.2-7.4).
-
For some applications, phenol (B47542) red-free media can be used to reduce background fluorescence.
Cell Loading Protocol for Microscopy
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture until they reach the desired confluency (typically 50-70%).
-
Preparation of Loading Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution in pre-warmed (37°C) imaging buffer or serum-free culture medium to a final working concentration. A starting concentration of 5-10 µM is recommended.
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed imaging buffer.
-
Add the DAN-1 EE loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells two to three times with pre-warmed imaging buffer to remove any extracellular probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Proceed with live-cell imaging using a fluorescence microscope equipped with a filter set appropriate for DAPI or similar UV-excitable dyes (Excitation: ~370 nm, Emission: ~435 nm).
-
Experimental Workflow
The following diagram outlines the key steps in the cell loading and imaging protocol.
Cytotoxicity Considerations
General Protocol for Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency within the assay duration.
-
Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 1 µM to 100 µM) for the same duration as your planned imaging experiment. Include untreated and vehicle-treated (DMSO) controls.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low fluorescence signal | - Inefficient loading- Low NO production- Incorrect filter set | - Increase incubation time or probe concentration- Use a positive control (e.g., NO donor like SNAP)- Verify microscope filter specifications |
| High background fluorescence | - Incomplete washing- Autofluorescence from media or cells | - Increase the number of wash steps- Use phenol red-free imaging medium- Acquire a background image from an unstained region |
| Cell death or morphological changes | - Cytotoxicity of the probe or solvent | - Perform a cytotoxicity assay to determine the optimal concentration- Ensure the final DMSO concentration is low (<0.1%) |
Conclusion
This compound is a powerful tool for the microscopic visualization of intracellular nitric oxide. By following the detailed protocols and considering the factors outlined in these application notes, researchers can effectively utilize this probe to investigate the complex roles of NO in cellular biology. Optimization of the loading conditions and assessment of potential cytotoxicity are critical for obtaining reliable and reproducible results.
References
Application Notes and Protocols for DAN-1 EE Hydrochloride Staining in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
DAN-1 EE hydrochloride is a cell-permeable fluorescent probe designed for the detection and bioimaging of nitric oxide (NO) in living cells. As a derivative of 2,3-diaminonaphthalene (B165487) (DAN), it offers a valuable tool for investigating the roles of NO in various physiological and pathological processes. Upon entering the cell, the ethyl ester (EE) group of DAN-1 EE is cleaved by intracellular esterases, transforming it into the less membrane-permeable DAN-1. This process effectively traps the probe within the cell. In the presence of nitric oxide, DAN-1 undergoes a chemical reaction to form a highly fluorescent triazole derivative, which can be visualized and quantified using fluorescence microscopy. The excitation and emission wavelengths for the fluorescent product are approximately 360-380 nm and 420-450 nm, respectively.[1][2]
Product Information
| Property | Value |
| Full Name | 4-[[(3-amino-2-naphthalenyl)amino]methyl]-benzoic acid, ethyl ester, monohydrochloride |
| Synonyms | DAN-1 EE (hydrochloride) |
| Molecular Formula | C₂₀H₂₀N₂O₂ · HCl |
| Molecular Weight | 356.9 g/mol |
| Excitation Wavelength | 360-380 nm |
| Emission Wavelength | 420-450 nm |
| Solubility | Soluble in DMSO, DMF, and Ethanol |
Mechanism of Action
The following diagram illustrates the mechanism of action of this compound for the detection of nitric oxide in cultured cells.
References
Application Notes and Protocols for Preparing DAN-1 EE Hydrochloride Working Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
DAN-1 EE hydrochloride is a cell-permeable fluorescent probe designed for the bioimaging of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. Upon entering living cells, the ethyl ester (EE) group of this compound is cleaved by intracellular esterases, trapping the resulting probe, DAN-1, within the cell. In the presence of nitric oxide and oxygen, DAN-1 undergoes a chemical reaction to form a highly fluorescent triazole derivative. This fluorescence can be detected and quantified to measure intracellular NO production. Accurate preparation of the working solution from a stock solution is paramount for reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation and use of this compound working solutions.
Physicochemical and Solubility Data
Proper preparation of a stock solution is the first critical step. The following table summarizes the key properties of this compound to ensure accurate weighing and solvent selection.[1][2]
| Property | Value |
| Chemical Name | 4-[[(3-amino-2-naphthalenyl)amino]methyl]-benzoic acid, ethyl ester, monohydrochloride |
| CAS Number | 1049720-51-5 |
| Molecular Formula | C₂₀H₂₀N₂O₂ · HCl |
| Molecular Weight | 356.85 g/mol |
| Purity | ≥95% |
| Solubility | DMSO: ~30 mg/mLDMF: ~30 mg/mLEthanol: ~30 mg/mLPBS (pH 7.4): ~0.5 mg/mL |
| Excitation Wavelength | ~360-380 nm |
| Emission Wavelength | ~420-450 nm |
| Appearance | Solid powder |
Experimental Protocols
I. Preparation of a 10 mM Stock Solution
It is recommended to prepare a concentrated stock solution in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO). This stock solution can then be stored for extended periods and diluted to the desired working concentration before each experiment.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weighing the Compound: Accurately weigh out a small amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.57 mg of the compound (Molecular Weight = 356.85 g/mol ). Given the challenges of accurately weighing such a small amount, it is advisable to weigh a larger mass (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO.[3]
-
Dissolving the Compound: Add the weighed this compound to a microcentrifuge tube. Add the calculated volume of anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots in a tightly sealed container at -20°C or -80°C for long-term storage. Under these conditions, the stock solution is expected to be stable for at least one year.
II. Preparation of the Working Solution
The working solution is prepared by diluting the stock solution in a suitable buffer or cell culture medium immediately before use. The optimal working concentration can vary depending on the cell type and experimental conditions, but a general range is provided below.
Materials:
-
10 mM this compound stock solution in DMSO
-
Physiological buffer (e.g., Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)) or cell culture medium
-
Sterile microcentrifuge tubes or multi-well plates
-
Calibrated micropipettes
Procedure:
-
Determine the Final Working Concentration: A typical starting working concentration for live cell imaging of nitric oxide is in the range of 5-20 µM.[4][5] It is recommended to perform a concentration optimization experiment to determine the ideal concentration for your specific cell line and experimental setup.
-
Dilution: On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature. Dilute the stock solution into the desired buffer or cell culture medium to achieve the final working concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of buffer or medium.
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing.
-
Immediate Use: It is crucial to use the working solution immediately after preparation to ensure its stability and efficacy.
III. Staining Protocol for Cultured Cells
This protocol provides a general guideline for staining adherent cells in a multi-well plate format.
Materials:
-
Cultured cells on coverslips or in a multi-well plate
-
Prepared this compound working solution
-
Physiological buffer or cell culture medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate the cells at an appropriate density in a suitable culture vessel and allow them to adhere and grow.
-
Experimental Treatment: If applicable, treat the cells with your experimental compounds to induce or inhibit nitric oxide production.
-
Washing: Gently wash the cells once or twice with warm physiological buffer or serum-free medium to remove any residual serum or treatment media.
-
Loading with this compound: Remove the wash buffer and add the freshly prepared this compound working solution to the cells.
-
Incubation: Incubate the cells at 37°C for a recommended time of 15-30 minutes, protected from light.[6] The optimal incubation time may need to be determined empirically for your specific cell type.
-
Washing: After incubation, gently wash the cells two to three times with warm physiological buffer to remove any excess probe.
-
Imaging: Add fresh, warm buffer or medium to the cells. Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of the fluorescent product (Excitation: ~360-380 nm, Emission: ~420-450 nm).
Diagrams
Caption: Experimental workflow for preparing and using this compound.
Caption: Mechanism of nitric oxide detection by this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Live Cell Staining -Cellstain- FDA | CAS 596-09-8 Dojindo [dojindo.com]
Application Notes and Protocols for Imaging Intracellular Nitric Oxide with DAN-1 EE Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. Its transient nature and low physiological concentrations make its direct detection challenging. DAN-1 EE hydrochloride is a cell-permeable fluorescent probe designed for the detection of intracellular nitric oxide. This document provides detailed application notes and protocols for its use in cellular imaging studies.
Principle of Detection
This compound is a non-fluorescent molecule that readily crosses the cell membrane. Once inside the cell, it is hydrolyzed by intracellular esterases to its membrane-impermeable form, DAN-1. In the presence of nitric oxide and oxygen, the o-diamine moiety of DAN-1 undergoes a nitrosation reaction to form a highly fluorescent triazole derivative. The resulting fluorescence intensity is directly proportional to the concentration of intracellular nitric oxide, allowing for its visualization and relative quantification using fluorescence microscopy.
Data Presentation
| Property | Value |
| Full Chemical Name | 4-[[(3-amino-2-naphthalenyl)amino]methyl]-benzoic acid, ethyl ester, monohydrochloride |
| Molecular Formula | C₂₀H₂₀N₂O₂ · HCl |
| Molecular Weight | 356.9 g/mol [1][2] |
| CAS Number | 1049720-51-5[1][2] |
| Excitation Wavelength | 360-380 nm[1][2] |
| Emission Wavelength | 420-450 nm[1][2] |
| Quantum Yield (Φ) | Not readily available in literature |
| Molar Extinction Coefficient (ε) | Not readily available in literature |
| Dissociation Constant (Kd) for NO | Not readily available in literature |
| Solubility | Soluble in DMF (~30 mg/ml), DMSO (~30 mg/ml), and Ethanol (~30 mg/ml). Sparingly soluble in PBS (pH 7.4) (~0.5 mg/ml).[1][2] |
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the mechanism of intracellular nitric oxide detection using this compound.
Caption: Mechanism of this compound for intracellular NO detection.
Experimental Workflow
The diagram below outlines the key steps for imaging intracellular nitric oxide using this compound.
Caption: Workflow for intracellular NO imaging with this compound.
Experimental Protocols
Reagent Preparation
1. This compound Stock Solution (10 mM):
-
This compound has a molecular weight of 356.9 g/mol .
-
To prepare a 10 mM stock solution, dissolve 3.57 mg of this compound in 1 mL of anhydrous DMSO.
-
Mix by vortexing until fully dissolved.
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
2. Imaging Buffer:
-
A common imaging buffer is Hanks' Balanced Salt Solution (HBSS) or a phosphate-buffered saline (PBS) supplemented with calcium and magnesium (e.g., 1 mM CaCl₂, 0.5 mM MgCl₂).
-
Ensure the buffer is at physiological pH (7.2-7.4).
Cell Loading and Imaging Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
1. Cell Seeding:
-
Seed cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) at a density that will result in 50-70% confluency on the day of the experiment.
-
Allow cells to adhere and grow overnight in a CO₂ incubator at 37°C.
2. Induction of Nitric Oxide Production (Optional):
-
If studying stimulated NO production, replace the culture medium with fresh medium containing the desired stimulus (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for macrophages).
-
Incubate for the appropriate time to induce NO synthase (NOS) expression and activity. A negative control (unstimulated cells) should always be included.
3. Loading with this compound:
-
Prepare a working solution of this compound by diluting the 10 mM stock solution in pre-warmed imaging buffer to a final concentration of 5-10 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed imaging buffer.
-
Add the DAN-1 EE working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light. The optimal loading time and concentration may vary between cell types and should be determined empirically.
4. Washing:
-
After incubation, remove the loading solution and wash the cells two to three times with pre-warmed imaging buffer to remove any extracellular probe.
5. Fluorescence Microscopy:
-
Immediately proceed to imaging.
-
Use a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of the DAN-1 triazole product (Excitation: ~370 nm, Emission: ~435 nm). A DAPI filter set is often suitable.
-
Acquire images using a consistent set of parameters (e.g., exposure time, gain) for all experimental conditions to allow for accurate comparison of fluorescence intensity.
6. Data Analysis:
-
Quantify the fluorescence intensity of individual cells or regions of interest using appropriate image analysis software (e.g., ImageJ/Fiji).
-
The change in fluorescence intensity relative to control cells provides a measure of the intracellular nitric oxide concentration.
Important Considerations and Limitations
-
Autofluorescence: Cells can exhibit endogenous fluorescence, particularly in the blue/green spectrum. It is essential to acquire images of unstained cells (autofluorescence control) to determine the background fluorescence.
-
Photostability: While the fluorescent product is relatively stable, prolonged exposure to excitation light can lead to photobleaching. Minimize light exposure to the samples.
-
pH Sensitivity: The fluorescence of many probes can be pH-dependent. While specific data for DAN-1 is limited, it is advisable to maintain a physiological pH during the experiment.
-
Specificity: While DAN-1 is designed to react with products of NO metabolism, the potential for cross-reactivity with other reactive nitrogen species (RNS) should be considered, although it is primarily reactive with nitrosating species derived from NO.
-
Calibration: The measurement of absolute NO concentrations with this probe is challenging. It is best used for relative quantification of changes in intracellular NO levels between different experimental groups.
References
Application Notes and Protocols for DAN-1 EE Hydrochloride in Fluorescence Plate Reader Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DAN-1 EE hydrochloride is a cell-permeable fluorescent probe designed for the detection of nitric oxide (NO) in living cells. As a member of the diaminonaphthalene family of fluorescent indicators, it offers a sensitive and specific method for quantifying NO production in a variety of cell types. Upon entry into the cell, the ethyl ester (EE) group of this compound is cleaved by intracellular esterases, trapping the now less permeable DAN-1 molecule inside the cell. In the presence of nitric oxide, DAN-1 undergoes a chemical reaction to form a highly fluorescent triazole derivative, which can be detected using a fluorescence plate reader. This application note provides a detailed protocol for using this compound in a 96-well plate-based fluorescence assay, along with data presentation guidelines and visualizations of the experimental workflow and the underlying signaling pathway.
Mechanism of Action
The detection of nitric oxide by this compound is a two-step process. First, the cell-permeable DAN-1 EE enters the cell and is hydrolyzed by intracellular esterases to the membrane-impermeable DAN-1. Subsequently, in the presence of NO and oxygen, DAN-1 is converted to the highly fluorescent 1H-naphtho[2,3-d]triazole. This reaction allows for the sensitive detection of intracellular NO production.
Quantitative Data Summary
The following table summarizes representative quantitative data from a typical experiment using this compound to measure nitric oxide production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
| Treatment Group | Average Fluorescence Intensity (RFU) | Standard Deviation | Fold Change vs. Control |
| Untreated Control | 15,234 | 1,287 | 1.0 |
| LPS (1 µg/mL) + IFN-γ (10 ng/mL) | 78,956 | 6,543 | 5.2 |
| L-NAME (1 mM) + LPS + IFN-γ | 21,543 | 2,109 | 1.4 |
RFU: Relative Fluorescence Units L-NAME is an inhibitor of nitric oxide synthases.
Experimental Protocols
Reagent Preparation
This compound Stock Solution (10 mM):
-
This compound has a molecular weight of 356.85 g/mol .
-
To prepare a 10 mM stock solution, dissolve 3.57 mg of this compound in 1 mL of anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Mix thoroughly by vortexing until the solid is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
This compound Working Solution (10 µM):
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution 1:1000 in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) or serum-free cell culture medium, to a final concentration of 10 µM.
-
Protect the working solution from light.
Cell Culture and Seeding
-
Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
For the assay, seed the cells in a black, clear-bottom 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight to allow the cells to adhere.
Nitric Oxide Induction and Probe Loading
-
The following day, remove the culture medium from the wells.
-
To induce nitric oxide production, add 100 µL of fresh culture medium containing the desired stimulants (e.g., 1 µg/mL LPS and 10 ng/mL IFN-γ) to the appropriate wells. For control wells, add 100 µL of fresh medium without stimulants.
-
Incubate the plate for 12-24 hours at 37°C and 5% CO2.
-
After the induction period, remove the medium containing the stimulants.
-
Wash the cells once with 100 µL of pre-warmed HBSS or serum-free medium.
-
Add 100 µL of the 10 µM this compound working solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C and 5% CO2, protected from light.
Fluorescence Measurement
-
After incubation with the probe, wash the cells twice with 100 µL of pre-warmed HBSS to remove any excess extracellular probe.
-
Add 100 µL of HBSS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at approximately 360-380 nm and emission at 420-450 nm.
-
It is recommended to take readings from the bottom of the plate if using a clear-bottom plate.
Data Analysis
-
Background Subtraction: Subtract the average fluorescence intensity of wells containing only medium and the DAN-1 EE probe (no cells) from the fluorescence intensity of all experimental wells.
-
Normalization (Optional): To account for variations in cell number, a cell viability or proliferation assay (e.g., using Calcein AM or a DNA-binding dye) can be performed on the same plate after the nitric oxide measurement. Normalize the fluorescence intensity of DAN-1 to the cell number.
-
Calculate Fold Change: Divide the average fluorescence intensity of the treated groups by the average fluorescence intensity of the untreated control group to determine the fold change in nitric oxide production.
Visualizations
Caption: Experimental workflow for the this compound fluorescence plate reader assay.
Caption: Nitric oxide detection by this compound.
Detecting Nitric Oxide in Biological Samples Using DAN-1 EE Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a highly reactive, short-lived free radical that functions as a critical signaling molecule in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Due to its transient nature, direct measurement of NO in biological systems is challenging. A common and reliable strategy is to quantify its more stable oxidation products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻), or to use fluorescent probes that react with NO-derived species.
DAN-1 EE hydrochloride is a cell-permeable fluorescent probe designed for the bioimaging and detection of nitric oxide in living cells and other biological samples. It is a derivative of 2,3-diaminonaphthalene (B165487) (DAN), a well-established reagent for fluorometric NO determination. The cell-permeable nature of DAN-1 EE allows it to readily cross cell membranes. Once inside the cell, ubiquitous intracellular esterases cleave the ethyl ester (EE) group, converting it into the less permeable DAN-1 form. This process effectively traps the probe inside the cell, minimizing signal loss due to leakage.
Principle of Detection
The detection mechanism relies on the reaction of the diaminonaphthalene core with nitrosating agents, primarily dinitrogen trioxide (N₂O₃), which are formed from the reaction of NO with oxygen. This reaction, which occurs under acidic conditions, results in the formation of a highly fluorescent and stable triazole derivative, 2,3-naphthotriazole (NAT). The fluorescence intensity of the resulting NAT is directly proportional to the amount of NO produced. For quantitative analysis of total NO production, nitrate in the sample can be first reduced to nitrite, which is then measured along with the pre-existing nitrite.
Quantitative Data Summary
The performance of diaminonaphthalene-based probes for nitric oxide detection can be summarized by several key parameters. The following table provides a compilation of quantitative data from various studies.
| Parameter | Value | Biological Sample Type | Detection Method |
| Detection Limit | ~25 nM | Biological Samples | HPLC-FLD[1] |
| 10 pmol/ml | Cell Culture Media, Plasma, Urine | HPLC-FLD[2] | |
| 10-50 nM | Aqueous Solution | Fluorometry[3] | |
| ~3 nM | Cultured Cells (intracellular) | Fluorometry[4] | |
| Linear Range | 0 - 800 nM | Biological Samples | HPLC-FLD[1] |
| 12.5 - 2,000 nM | Water, Cell Culture Media, Plasma, Urine | HPLC-FLD[2] | |
| Excitation Wavelength | 360-380 nm | Intracellular Imaging | Fluorescence Microscopy |
| ~365 nm | Fluorometry / HPLC-FLD | Fluorometry / HPLC-FLD | |
| Emission Wavelength | 420-450 nm | Intracellular Imaging | Fluorescence Microscopy |
| ~410-450 nm | Fluorometry / HPLC-FLD | Fluorometry / HPLC-FLD |
Diagrams and Visualizations
Nitric Oxide Signaling Pathway
Caption: Overview of the Nitric Oxide (NO) signaling pathway.
Detection Chemistry of DAN-1 EE
Caption: Reaction mechanism of DAN-1 EE for NO detection.
General Experimental Workflow
Caption: Workflow for NO detection in various biological samples.
Experimental Protocols
Important Pre-experimental Considerations:
-
Reagent Stability: DAN solutions are light-sensitive and should be prepared fresh and protected from light.
-
Sample Integrity: Biological samples should be processed quickly or snap-frozen in liquid nitrogen and stored at -80°C to prevent degradation of NO metabolites.[3] Use buffers containing protease inhibitors for tissue homogenization.
-
Contamination: Avoid contamination from nitrite/nitrate present in water, buffers, and labware. Use high-purity water and reagents.
-
pH: The reaction of DAN with nitrite is acid-catalyzed. However, the resulting fluorescent product, NAT, is more stable and has a higher quantum yield under alkaline conditions.[3]
Protocol 1: Live Cell Imaging of Intracellular NO
This protocol is adapted from methods for similar cell-permeable fluorescent probes and is intended for the qualitative or semi-quantitative visualization of intracellular NO production.[5]
A. Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Cultured cells on coverslips or in imaging-grade microplates
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Fluorescence microscope with appropriate filters (Excitation: ~360-380 nm, Emission: ~420-450 nm)
B. Method:
-
Prepare DAN-1 EE Stock Solution: Prepare a 1 to 5 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
Cell Preparation: Plate cells on glass-bottom dishes, chamber slides, or coverslips to an appropriate confluency for imaging.
-
Prepare Loading Solution: On the day of the experiment, dilute the DAN-1 EE stock solution to a final working concentration of 5-10 µM in pre-warmed HBSS or serum-free medium. Vortex briefly to mix.
-
Probe Loading: Remove the culture medium from the cells and wash once with pre-warmed HBSS. Add the DAN-1 EE loading solution to the cells.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed HBSS to remove any extracellular probe.
-
Imaging: Add fresh pre-warmed HBSS to the cells. If applicable, add your experimental compounds (e.g., NO donors or NOS inhibitors) to stimulate or inhibit NO production.
-
Fluorescence Microscopy: Immediately begin imaging using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or equivalent). Acquire images at desired time points to monitor changes in intracellular fluorescence.
Protocol 2: Quantification of Total NO (Nitrite + Nitrate) in Cell Culture Supernatants
This protocol quantifies total NO production by measuring the stable end-products, nitrite and nitrate, in the extracellular medium.
A. Materials:
-
2,3-diaminonaphthalene (DAN)
-
0.62 M Hydrochloric Acid (HCl)
-
2.8 M Sodium Hydroxide (NaOH)
-
Nitrate Reductase (from Aspergillus species)
-
NADPH
-
Sodium Nitrite (NaNO₂) and Sodium Nitrate (NaNO₃) for standards
-
10 kDa molecular weight cut-off (MWCO) spin filters
-
Fluorometric plate reader or HPLC with a fluorescence detector (HPLC-FLD)
B. Method:
-
Sample Collection & Preparation: Collect cell culture supernatants. To remove interfering proteins, centrifuge the samples through a 10 kDa MWCO spin filter.[6]
-
Standard Curve Preparation: Prepare a series of nitrate standards (e.g., 0-2 µM) in the same culture medium used for the experiment to account for matrix effects.
-
Nitrate Reduction:
-
In a microcentrifuge tube, mix 100 µL of deproteinized sample or standard with 5 µL of nitrate reductase (e.g., 1 U/mL) and 5 µL of NADPH (e.g., 120 µM).
-
Incubate at room temperature for 1 hour to convert nitrate to nitrite.[6]
-
-
Derivatization with DAN:
-
Prepare a fresh DAN working solution (e.g., 0.05 mg/mL in 0.62 M HCl).
-
Add 10 µL of the DAN solution to each 110 µL sample/standard from the previous step.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Stabilization: Add 5 µL of 2.8 M NaOH to each tube to stop the reaction and stabilize the fluorescent product.
-
Detection:
-
Plate Reader: Transfer the solution to a 96-well black plate and measure fluorescence with excitation at ~365 nm and emission at ~410-450 nm.
-
HPLC-FLD: Inject an aliquot of the solution onto a C18 reversed-phase column. Use an isocratic mobile phase (e.g., 50% methanol (B129727) in 15 mM sodium phosphate (B84403) buffer, pH 7.5) to separate the NAT product.[2] Monitor the eluent with a fluorescence detector set to Ex: 375 nm, Em: 415 nm.[2]
-
-
Quantification: Determine the concentration of NO in the samples by comparing their fluorescence intensity to the standard curve.
Protocol 3: Quantification of Total NO in Tissue Homogenates
A. Materials:
-
Same as Protocol 2, plus:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Tissue homogenizer (e.g., Dounce or sonicator)
-
Refrigerated centrifuge
B. Method:
-
Tissue Preparation: Harvest tissue (e.g., 20-100 mg), wash with ice-cold PBS, and place in a pre-weighed tube.[7]
-
Homogenization: Add 4-6 volumes of ice-cold PBS or a suitable lysis buffer. Homogenize the tissue thoroughly on ice.[7]
-
Clarification: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-20 minutes at 4°C to pellet cellular debris.[8]
-
Deproteinization: Transfer the supernatant to a new tube and deproteinize using a 10 kDa MWCO spin filter as described in Protocol 2.
-
Quantification: Proceed with the Nitrate Reduction, Derivatization, Detection, and Quantification steps as outlined in Protocol 2 (steps B.3 through B.7). Adjust calculations for the initial tissue weight and homogenization volume.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | Autofluorescence from cells or media components (e.g., phenol (B47542) red, riboflavin). | Use phenol red-free medium for experiments. Measure background from cell-free, probe-loaded medium. |
| Contaminated reagents or water. | Use high-purity, HPLC-grade reagents and water. | |
| Incomplete removal of extracellular probe (live cell imaging). | Increase the number and duration of washing steps after probe loading. | |
| Low or No Signal | Low NO production. | Use a positive control (e.g., treat cells with an NO donor like SNAP or DEA/NONOate). |
| Probe degradation. | Prepare fresh DAN/DAN-1 EE solutions for each experiment and protect from light. | |
| Incorrect filter set on microscope/plate reader. | Ensure excitation and emission filters match the spectral properties of NAT (~365 nm / ~410-450 nm). | |
| Presence of NO scavengers (e.g., high protein concentration). | Ensure samples are adequately deproteinized before the derivatization step. | |
| For total NO assay, inefficient nitrate reduction. | Check the activity of the nitrate reductase enzyme and ensure sufficient NADPH is present. | |
| Signal Fades Quickly | Photobleaching (live cell imaging). | Minimize exposure time to excitation light. Use an anti-fade mounting medium if fixing cells. |
| Interaction of the fluorescent product (NAT) with other reactive species like peroxynitrite. | Interpret results with caution in models with high oxidative/nitrosative stress. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nanomolar Nitric Oxide Concentrations in Living Cells Measured by Means of Fluorescence Correlation Spectroscopy [mdpi.com]
- 5. Detection of Nitric Oxide Formation in Primary Neural Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
Application Notes and Protocols for DAN-1 EE Hydrochloride in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DAN-1 EE hydrochloride is a cell-permeant fluorescent probe designed for the bioimaging of nitric oxide (NO), a critical signaling molecule in the nervous system. As a member of the diaminonaphthalene family of fluorescent indicators, this compound provides a valuable tool for researchers investigating the complex roles of NO in neurotransmission, synaptic plasticity, and neuropathological conditions. Its utility lies in its ability to be loaded into live cells, where it is modified by intracellular esterases, becoming trapped and subsequently reacting with NO to produce a fluorescent signal. This allows for the real-time visualization and quantification of NO production in neuronal and glial cells.
These application notes provide a comprehensive overview of the use of this compound in neuroscience research, including its mechanism of action, experimental protocols for its application in cell culture and tissue preparations, and a summary of its key characteristics.
Mechanism of Action
The functionality of this compound as a nitric oxide probe is a two-step process. First, the cell-permeant this compound, which is itself non-fluorescent, readily crosses the plasma membrane of cells. Once inside the cell, intracellular esterases cleave the ethyl ester (EE) groups, converting the molecule into the cell-impermeant DAN-1. This trapping mechanism ensures that the probe is retained within the cell, allowing for the monitoring of intracellular NO production.
In the presence of nitric oxide and oxygen, the diamino groups of the trapped DAN-1 undergo a nitrosation reaction. This chemical transformation results in the formation of a highly fluorescent triazole derivative. The intensity of the fluorescence emitted by this product is directly proportional to the concentration of nitric oxide, enabling researchers to visualize and quantify NO levels within the cell.
Applications in Neuroscience Research
This compound is a versatile tool for a range of applications in neuroscience, including:
-
Monitoring NO production in cultured neurons and glial cells: Investigate the dynamics of NO synthesis in response to various stimuli, such as neurotransmitters, growth factors, or inflammatory agents.
-
Studying the role of NO in synaptic plasticity: Visualize NO production during long-term potentiation (LTP) or long-term depression (LTD) in brain slice preparations.
-
Investigating the involvement of NO in neurotoxicity and neurodegeneration: Assess changes in NO levels in models of neurological disorders like stroke, Alzheimer's disease, and Parkinson's disease.
-
Screening for compounds that modulate nitric oxide synthase (NOS) activity: Evaluate the efficacy of potential therapeutic agents that target the NO signaling pathway.
Data Presentation
The following table summarizes the key spectral properties of this compound upon reaction with nitric oxide. This information is crucial for setting up fluorescence microscopy experiments.
| Parameter | Value |
| Excitation Wavelength (peak) | ~360-380 nm |
| Emission Wavelength (peak) | ~420-450 nm |
| Form | Cell-permeant ethyl ester hydrochloride |
| Detection Target | Nitric Oxide (NO) |
Table 1: Spectral Properties of DAN-1 EE after reaction with NO.
The table below provides hypothetical quantitative data to illustrate how results from an experiment using this compound could be presented. This example demonstrates the change in fluorescence intensity in cultured neurons in response to a known nitric oxide synthase agonist (NMDA) and an inhibitor (L-NAME).
| Experimental Condition | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Control |
| Control (untreated) | 100 | 15 | 1.0 |
| NMDA (100 µM) | 450 | 45 | 4.5 |
| L-NAME (200 µM) | 110 | 18 | 1.1 |
| NMDA (100 µM) + L-NAME (200 µM) | 125 | 20 | 1.25 |
Table 2: Example of Quantitative Data Presentation. Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Nitric Oxide in Cultured Neurons
This protocol provides a general framework for using this compound to detect and visualize nitric oxide production in live cultured neurons. Optimization of probe concentration and incubation times may be necessary for different cell types and experimental conditions.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Cultured neurons on glass-bottom dishes or coverslips
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or imaging buffer
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or equivalent for excitation around 360 nm and emission around 450 nm)
Procedure:
-
Preparation of DAN-1 EE Stock Solution:
-
Prepare a 1 to 5 mM stock solution of this compound in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Cell Preparation:
-
Culture neurons to the desired confluency on a suitable imaging substrate.
-
On the day of the experiment, remove the culture medium and wash the cells gently with pre-warmed balanced salt solution or imaging buffer.
-
-
Loading of this compound:
-
Dilute the DAN-1 EE stock solution in the imaging buffer to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Incubate the cells with the DAN-1 EE loading solution for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
After incubation, remove the loading solution and wash the cells two to three times with fresh, pre-warmed imaging buffer to remove any excess extracellular probe.
-
-
Imaging:
-
Mount the cells on the fluorescence microscope.
-
Excite the cells at approximately 360-380 nm and collect the emission at approximately 420-450 nm.
-
Acquire baseline fluorescence images before applying any experimental stimuli.
-
Apply your stimulus of interest (e.g., neurotransmitter, drug) and acquire images at regular intervals to monitor changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of individual cells or regions of interest using appropriate image analysis software.
-
Normalize the fluorescence changes to the baseline to determine the relative increase in NO production.
-
Protocol 2: Detection of Nitric Oxide in Brain Slices
This protocol outlines a general procedure for using this compound to visualize NO production in acute brain slices.
Materials:
-
This compound
-
Anhydrous DMSO
-
Freshly prepared acute brain slices (e.g., hippocampal, cortical)
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2
-
Fluorescence microscope (confocal or two-photon recommended for tissue imaging)
Procedure:
-
Preparation of Brain Slices:
-
Prepare acute brain slices (200-400 µm thick) using a vibratome in ice-cold, oxygenated aCSF.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour before loading the probe.
-
-
Loading of this compound:
-
Prepare a loading solution of 5-20 µM this compound in oxygenated aCSF.
-
Incubate the brain slices in the loading solution for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
After incubation, transfer the slices to fresh, oxygenated aCSF and allow them to wash for at least 15-30 minutes to remove excess probe.
-
-
Imaging:
-
Transfer a slice to the recording chamber of the microscope, continuously perfused with oxygenated aCSF.
-
Locate the region of interest (e.g., CA1 region of the hippocampus).
-
Acquire images using appropriate excitation and emission wavelengths.
-
Apply stimuli to induce NO production (e.g., high-frequency electrical stimulation to induce LTP) and capture the resulting changes in fluorescence.
-
-
Data Analysis:
-
Analyze the changes in fluorescence intensity in specific cellular layers or regions of the brain slice.
-
Visualizations
Caption: Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway.
Application Notes and Protocols for Danshen (Salvia miltiorrhiza) in Cardiovascular Studies
Disclaimer: The following information pertains to Danshen (Salvia miltiorrhiza) and its active constituents. No specific information could be found for a compound named "DAN-1 EE hydrochloride." Based on the similarity in nomenclature, it is presumed that the user is interested in the cardiovascular applications of Danshen, a well-researched traditional medicine.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Danshen, the dried root of Salvia miltiorrhiza Burge, is a traditional Chinese medicine with a long history of use in treating cardiovascular diseases such as coronary heart disease, myocardial infarction, and angina pectoris.[1] Its therapeutic effects are attributed to a variety of bioactive compounds that act on multiple targets and signaling pathways involved in cardiovascular pathophysiology.[2] This document provides an overview of the cardiovascular effects of Danshen, its mechanisms of action, and protocols for its investigation in preclinical cardiovascular studies.
Active Components
The cardiovascular protective effects of Danshen are attributed to two main classes of chemical constituents:
-
Lipophilic Diterpene Quinones (Tanshinones): This group includes tanshinone I, tanshinone IIA, cryptotanshinone, and dihydrotanshinone. Tanshinone IIA is the most extensively studied of these compounds.[1]
-
Hydrophilic Phenolic Acids: This group includes danshensu (B613839) (salvianic acid A), salvianolic acid A, and salvianolic acid B.[1]
These compounds can be studied individually or as part of a whole extract to understand their synergistic effects.
Data Presentation
Table 1: Effects of Danshen on Biochemical Indices in Patients with Coronary Heart Disease (CHD)
A clinical study involving patients with CHD demonstrated that a three-month treatment with Danshen pills (27 mg/pill, 10 pills, three times daily) significantly improved several biochemical markers compared to a placebo group.[3]
| Biochemical Marker | Effect of Danshen Treatment |
| Triglycerides (TG) | Reduced |
| Total Cholesterol (TC) | Reduced |
| LDL Cholesterol (LDL-C) | Reduced |
| Lipoprotein (a) (Lp(a)) | Reduced |
| HDL Cholesterol (HDL-C) | Increased |
| Apolipoprotein A (ApoA) | Increased |
| Apolipoprotein B (ApoB) | Increased |
| Apolipoprotein E (ApoE) | Increased |
| Gamma-glutamyl transpeptidase (GGT) | Reduced |
| Direct Bilirubin (DBil) | Reduced |
| Uric Acid (UA) | Reduced |
| Homocysteine (Hcy) | Reduced |
| Total Bilirubin (TBil) | Increased |
| Indirect Bilirubin (IBil) | Increased |
Source: Adapted from a study on the effects of Danshen on biochemical indices in CHD patients.[3]
Table 2: Effects of Danshen Water-Extract on Cardiovascular Risk Factors in a Randomized, Double-Blind, Cross-Over Trial
In contrast to the above findings, a randomized controlled trial in participants with hyperlipidemia and hypertension showed no beneficial effects of a water-extract of Danshen on several cardiovascular risk factors after four weeks of treatment.[4]
| Parameter | Danshen Treatment | Placebo Treatment | p-value |
| LDL Cholesterol (mmol/l) | 3.82 ± 0.14 | 3.52 ± 0.16 | <0.05 |
| 24h Ambulatory Blood Pressure (mmHg) | 138/84 | 136/87 | NS |
| Forearm Blood Flow Response to Acetylcholine | No significant change | No significant change | NS |
Source: Adapted from a randomized double-blind cross-over trial on the cardiovascular effects of Salvia Miltiorrhiza root water-extract.[4]
Note: The conflicting results between studies may be due to differences in the Danshen preparation (whole herb vs. water-extract), dosage, treatment duration, and patient population. The lipophilic tanshinones, which have significant cardiovascular activity, may be present in lower concentrations in water-based extracts.[4]
Experimental Protocols
In Vitro Protocol: Investigating the Effects of Danshen on Endothelial Cell Injury
This protocol describes a general method for studying the protective effects of Danshen or its active components against oxidative stress-induced injury in endothelial cells.
Objective: To determine if Danshen can protect human umbilical vein endothelial cells (HUVECs) from hydrogen peroxide (H₂O₂)-induced injury.
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Endothelial cell growth medium
-
Danshen extract or isolated active components (e.g., Tanshinone IIA)
-
Hydrogen peroxide (H₂O₂)
-
Cell viability assay kit (e.g., MTT or WST-1)
-
Kits for measuring inflammatory markers (e.g., TNF-α, ICAM-1) and nitric oxide (NO) production.
Procedure:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Seed HUVECs in 96-well plates. Once confluent, pre-treat the cells with various concentrations of Danshen extract or its active components for a specified period (e.g., 24 hours).
-
Induction of Injury: After pre-treatment, expose the cells to a pre-determined concentration of H₂O₂ (e.g., 100 µM) for a set duration (e.g., 4 hours) to induce oxidative stress. Include a control group without H₂O₂ and a group with H₂O₂ alone.
-
Assessment of Cell Viability: Following H₂O₂ exposure, measure cell viability using an MTT or WST-1 assay according to the manufacturer's instructions.
-
Measurement of Inflammatory Markers and NO Production: Collect the cell culture supernatant to measure the levels of inflammatory markers like TNF-α and ICAM-1 using ELISA kits. Measure NO production in the supernatant using a Griess reagent assay.[1]
-
Data Analysis: Compare the results from the Danshen-treated groups with the H₂O₂-only group to determine the protective effects.
In Vivo Protocol: Investigating the Cardioprotective Effects of Danshen in a Rat Model of Myocardial Ischemia/Reperfusion (I/R) Injury
This protocol outlines a general procedure for evaluating the effects of Danshen on myocardial I/R injury in a rat model.
Objective: To assess the ability of Danshen to reduce myocardial infarct size and improve cardiac function following I/R injury.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Danshen extract or isolated active components
-
Anesthetics (e.g., ketamine/xylazine or isoflurane)
-
Surgical instruments for thoracotomy
-
Ventilator
-
ECG monitoring system
-
Triphenyltetrazolium chloride (TTC) stain
-
Echocardiography system
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.
-
Drug Administration: Administer Danshen extract or its active components to the treatment group of rats via oral gavage or intraperitoneal injection for a specified period (e.g., 7 days) prior to the I/R surgery. The control group should receive the vehicle.
-
Surgical Procedure (Myocardial I/R):
-
Anesthetize the rat and connect it to a ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia. Successful ligation can be confirmed by ST-segment elevation on the ECG and paling of the myocardial tissue.
-
After a period of ischemia (e.g., 30 minutes), release the ligature to allow for reperfusion (e.g., for 2 hours or 24 hours).
-
-
Assessment of Infarct Size:
-
At the end of the reperfusion period, excise the heart.
-
Slice the ventricles and incubate them in TTC stain. Viable myocardium will stain red, while the infarcted area will remain pale.
-
Quantify the infarct size as a percentage of the area at risk.
-
-
Assessment of Cardiac Function:
-
In a separate cohort of animals, perform echocardiography before and after the I/R procedure (e.g., at 24 hours or 7 days post-I/R) to assess cardiac function parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
-
Data Analysis: Compare the infarct size and cardiac function parameters between the Danshen-treated and control groups.
Mandatory Visualization
Signaling Pathways
Caption: Signaling pathways modulated by Danshen components.
Experimental Workflow
Caption: General workflow for in vivo cardiovascular studies of Danshen.
References
- 1. Salvia miltiorrhizaBurge (Danshen): a golden herbal medicine in cardiovascular therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism research of Salvia miltiorrhiza on treating myocardial ischemia reperfusion injury according to network pharmacology combined with molecular docking technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Danshen (Salvia miltiorrhiza) Compounds Improve the Biochemical Indices of the Patients with Coronary Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvia Miltiorrhiza Root Water-Extract (Danshen) Has No Beneficial Effect on Cardiovascular Risk Factors. A Randomized Double-Blind Cross-Over Trial | PLOS One [journals.plos.org]
Application Notes and Protocols for Studying Immune Cell Nitric Oxide Production with DAN-1 EE Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule that plays a critical role in a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response. In the immune system, NO is a key effector molecule produced by various cells, most notably macrophages, in response to inflammatory stimuli such as bacterial lipopolysaccharide (LPS). The production of NO is primarily catalyzed by the enzyme inducible nitric oxide synthase (iNOS). Due to its reactive nature and short half-life, the direct measurement of NO in biological systems is challenging. DAN-1 EE hydrochloride is a cell-permeable fluorescent probe designed for the bioimaging of nitric oxide, offering a valuable tool for researchers studying the intricate role of NO in immune cell function and inflammatory diseases.
Principle of the Assay
This compound is a derivative of 2,3-diaminonaphthalene (B165487) (DAN) that can readily cross cell membranes. Once inside the cell, intracellular esterases cleave the ethyl ester (EE) group, converting it into the less membrane-permeable DAN-1. This process effectively traps the probe within the cell. In the presence of nitric oxide and oxygen, the o-phenylenediamine (B120857) moiety of DAN-1 undergoes a reaction to form a highly fluorescent triazole product. The resulting increase in fluorescence intensity is directly proportional to the concentration of nitric oxide, allowing for its quantification using fluorescence microscopy or a fluorescence plate reader.
Data Presentation
The following table summarizes quantitative data from studies investigating nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cell lines. It is important to note that the data presented here were generated using the Griess assay, which measures nitrite (B80452) (a stable oxidation product of NO), and not directly with this compound. However, this data provides a valuable reference for expected levels of NO production under similar experimental conditions.
| Cell Line | Stimulant & Concentration | Incubation Time (hours) | Nitric Oxide Production (as Nitrite in µM) - Control | Nitric Oxide Production (as Nitrite in µM) - Stimulated | Reference |
| RAW 264.7 | LPS (1 µg/mL) | 24 | Undetectable | ~25-30 | [1] |
| RAW 264.7 | LPS (1 µg/mL) | 24 | ~0 | ~40-50 | [2] |
| RAW 264.7 | LPS (1 µg/mL) | 24 | ~2 | ~20-25 | [3] |
| P388D.1 | LPS (1 µg/mL) & IFN-γ (25 U/mL) | 24 | Undetectable | ~296 pmol/cell | [4] |
| B10-4(S) | LPS (1 µg/mL) & IFN-γ (25 U/mL) | 24 | Undetectable | ~70 pmol/cell | [4] |
Experimental Protocols
Materials and Reagents
-
This compound (FW: 356.85 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Immune cells of interest (e.g., RAW 264.7 murine macrophage cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Lipopolysaccharide (LPS) from E. coli
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader or fluorescence microscope
-
Humidified incubator (37°C, 5% CO₂)
Experimental Workflow
Caption: A general experimental workflow for measuring nitric oxide production.
Detailed Protocol for Nitric Oxide Detection in RAW 264.7 Macrophages
1. Cell Seeding: a. Culture RAW 264.7 cells in complete DMEM medium in a humidified incubator at 37°C with 5% CO₂. b. Harvest cells and adjust the cell density to 2 x 10⁵ cells/mL in complete medium. c. Seed 100 µL of the cell suspension into each well of a 96-well black, clear-bottom plate. d. Incubate the plate for 24 hours to allow the cells to adhere.
2. Cell Treatment (LPS Stimulation): a. Prepare a stock solution of LPS in sterile PBS. b. Dilute the LPS stock solution in complete medium to the desired final concentration (e.g., 1 µg/mL). c. Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing LPS. For control wells, add 100 µL of complete medium without LPS. d. Incubate the plate for the desired period to induce NO production (e.g., 24 hours).
3. Probe Loading: a. Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). b. Immediately before use, dilute the this compound stock solution in serum-free medium or PBS to the desired final working concentration (e.g., 5-10 µM). c. Carefully remove the medium from each well and wash the cells once with 100 µL of warm PBS. d. Add 100 µL of the this compound working solution to each well. e. Incubate the plate at 37°C for 30-60 minutes, protected from light.
4. Fluorescence Measurement: a. After incubation, carefully remove the probe solution and wash the cells twice with 100 µL of warm PBS. b. Add 100 µL of PBS to each well. c. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at approximately 360-380 nm and emission at approximately 420-450 nm. d. Alternatively, visualize the cells using a fluorescence microscope with a DAPI filter set.
5. Data Analysis: a. Subtract the background fluorescence from the readings of all wells. b. The fluorescence intensity in the LPS-stimulated wells will be higher than in the control wells, indicating NO production. c. The results can be expressed as relative fluorescence units (RFU) or as a fold change compared to the control group.
Signaling Pathway
LPS-Induced iNOS Expression and Nitric Oxide Production in Macrophages
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. The binding of LPS to its receptor complex, which includes Toll-like receptor 4 (TLR4), MD-2, and CD14, on the macrophage surface initiates a downstream signaling cascade. This cascade involves the activation of several intracellular signaling molecules, including MyD88, IRAKs, and TRAF6, ultimately leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then translocate to the nucleus and bind to the promoter region of the Nos2 gene, inducing the transcription and subsequent translation of the iNOS enzyme. The newly synthesized iNOS then catalyzes the conversion of L-arginine to L-citrulline and nitric oxide.
Caption: LPS signaling pathway leading to nitric oxide production in macrophages.
References
Troubleshooting & Optimization
DAN-1 EE hydrochloride not loading into cells properly
Welcome to the technical support center for DAN-1 EE hydrochloride. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing any fluorescence in my cells after loading with this compound?
This is a common issue that can stem from several factors. The most likely causes are related to the preparation of the compound, the health of the cells, or the imaging setup.
-
Improper Dissolution: this compound has very low solubility in aqueous buffers like PBS.[1][2] It must first be dissolved in an organic solvent.
-
Compound Degradation: Improper storage may lead to the degradation of the fluorescent probe. The compound should be stored at -20°C and protected from light.[1][2]
-
Low Esterase Activity: The probe requires intracellular esterases to cleave the ethyl ester (EE) group, trapping the fluorescent component (DAN-1) inside the cell.[1][2] Cell types with low esterase activity may not retain the probe effectively.
-
Incorrect Imaging Parameters: Ensure you are using the correct excitation and emission wavelengths for DAN-1. The optimal range for excitation is 360-380 nm, and for emission, it is 420-450 nm.[1][2]
-
Cell Health: Unhealthy or dying cells may not have active enough metabolism, including esterase activity, to process the probe.
Q2: How should I properly dissolve and prepare my this compound stock solution?
Correct preparation of the stock solution is critical for successful cell loading. Due to its poor aqueous solubility, a two-step process is required.
-
Prepare a Concentrated Stock Solution: First, dissolve the this compound powder in a high-quality, anhydrous organic solvent such as Dimethyl sulfoxide (B87167) (DMSO) or Ethanol to create a concentrated stock solution (e.g., 10-30 mg/mL).[1][2]
-
Prepare a Working Solution: Immediately before your experiment, dilute the concentrated stock solution into your desired cell culture medium or buffer (like Hanks' Balanced Salt Solution, HBSS) to the final working concentration (typically in the low µM range). Vortex briefly to ensure it is fully dispersed.
Data Presentation: Properties of this compound
The table below summarizes the key properties of this compound for quick reference.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₀N₂O₂ • HCl | [1][3] |
| Molecular Weight | 356.9 g/mol | [1][4] |
| Excitation Wavelength | 360 - 380 nm | [1][2] |
| Emission Wavelength | 420 - 450 nm | [1][2] |
| Solubility | ||
| • DMSO | ~30 mg/mL | [1][2] |
| • Ethanol | ~30 mg/mL | [1][2] |
| • PBS (pH 7.4) | ~0.5 mg/mL | [1][2] |
| Storage | -20°C | [1][2] |
| Stability | ≥ 1 year at -20°C | [1][2] |
Q3: My fluorescence signal is very weak. How can I improve it?
A weak signal can often be resolved by optimizing the loading conditions.
-
Increase Concentration: Try increasing the final working concentration of this compound. A titration from 1 µM to 10 µM is a good starting point.
-
Increase Incubation Time: Extend the incubation period to allow for more probe to enter the cells. Typical incubation times range from 30 to 60 minutes.
-
Optimize Cell Density: Ensure you are plating an adequate number of cells. Confluency of 70-80% is often ideal, as very sparse cultures can yield a weak overall signal.
-
Use a Positive Control: To confirm the probe is working, treat a parallel sample of loaded cells with an NO donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine, SNAP) to induce a strong fluorescent signal.
Q4: I see high background fluorescence in my images. What can I do to reduce it?
High background can obscure the specific intracellular signal.
-
Thorough Washing: After incubation, wash the cells two or three times with fresh, pre-warmed buffer or media to remove any extracellular probe that has not been taken up by the cells.
-
Reduce Concentration: If the signal is bright but the background is also high, you may be using too high a concentration of the probe. Try reducing the working concentration.
-
Use Phenol (B47542) Red-Free Medium: Phenol red, a common component of cell culture media, is fluorescent and can contribute to background. Use a phenol red-free medium for the final wash and during imaging.
Mandatory Visualizations
Signaling and Detection Pathway
Caption: Mechanism of DAN-1 EE uptake and NO detection.
Experimental Workflow
Caption: Standard workflow for cell loading and imaging.
Troubleshooting Logic Tree
Caption: Decision tree for troubleshooting loading issues.
Experimental Protocols
Protocol 1: Preparation of this compound Solutions
Materials:
-
This compound powder
-
Anhydrous, high-quality DMSO or Ethanol
-
Sterile microcentrifuge tubes
-
Physiological buffer (e.g., HBSS) or complete cell culture medium, pre-warmed to 37°C
Stock Solution (10 mM):
-
Briefly centrifuge the vial of this compound powder to ensure all powder is at the bottom.
-
Based on the molecular weight of 356.9 g/mol , add the appropriate volume of DMSO or Ethanol to make a 10 mM stock solution. (e.g., for 1 mg of powder, add 280.2 µL of DMSO).
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light.
Working Solution (e.g., 5 µM):
-
Thaw one aliquot of the 10 mM stock solution.
-
Dilute the stock solution into pre-warmed cell culture medium or buffer to the desired final concentration. For a 5 µM working solution, dilute the 10 mM stock 1:2000 (e.g., add 2.5 µL of stock to 5 mL of medium).
-
Mix immediately by vortexing or inverting the tube. Use the working solution promptly.
Protocol 2: Standard Cell Loading and Imaging
Materials:
-
Cells cultured on glass-bottom dishes, coverslips, or microplates
-
This compound working solution (from Protocol 1)
-
Pre-warmed physiological buffer (e.g., HBSS or PBS)
-
Fluorescence microscope with DAPI/blue filter set (e.g., Ex: 360-380 nm, Em: 420-450 nm)
Procedure:
-
Grow cells to the desired confluency (typically 70-80%).
-
Aspirate the cell culture medium from the cells.
-
Wash the cells once with 1X PBS or HBSS.
-
Add the freshly prepared DAN-1 EE working solution to the cells.
-
Incubate the cells at 37°C for 30-60 minutes. Protect from light.
-
Aspirate the loading solution.
-
Wash the cells twice with pre-warmed buffer to remove extracellular probe.
-
Add fresh, pre-warmed buffer or phenol red-free medium to the cells for imaging.
-
Immediately proceed to image the cells using a fluorescence microscope with the appropriate filter settings.
References
weak or no fluorescence signal with DAN-1 EE hydrochloride
This guide provides troubleshooting solutions and answers to frequently asked questions for researchers encountering weak or no fluorescence signal when using DAN-1 EE hydrochloride for nitric oxide (NO) detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it detect nitric oxide (NO)?
A1: DAN-1 EE (hydrochloride) is a cell-permeable fluorescent indicator designed for the bioimaging of nitric oxide.[1][2] Its detection mechanism involves a multi-step intracellular process:
-
Cellular Uptake: The cell-permeable DAN-1 EE readily crosses the cell membrane.
-
Intracellular Trapping: Inside the cell, ubiquitous esterases cleave the ethyl ester (EE) group, converting DAN-1 EE into the less cell-permeable DAN-1. This process effectively traps the probe within the cell, preventing its leakage and ensuring signal retention.[1][2]
-
Reaction with NO: In the presence of NO, a series of reactions leads to the formation of nitrosating agents (like N₂O₃). These agents react with the non-fluorescent DAN-1 to form the highly fluorescent and stable 2,3-naphthotriazole (NAT).[3]
-
Fluorescence Emission: The resulting NAT product can be detected by its fluorescence, providing an indirect measure of intracellular NO production.
Q2: What are the optimal excitation and emission wavelengths for this compound?
A2: For optimal detection of the fluorescent product, use the following wavelength settings.
| Parameter | Wavelength Range |
| Excitation | 360-380 nm |
| Emission | 420-450 nm |
| Table 1. Recommended spectral properties for this compound. Data sourced from[1][2]. |
Q3: How should I prepare and store this compound stock solutions?
A3: Proper handling and storage are critical for maintaining the probe's efficacy.
-
Storage: Store the solid compound and stock solutions at -20°C, protected from light.[1][2][4] The compound is stable for at least one year under these conditions.[1][2]
-
Solubility: this compound is soluble in several organic solvents. Prepare a concentrated stock solution in high-quality, anhydrous DMSO or ethanol.[1][2] Avoid repeated freeze-thaw cycles.
| Solvent | Approximate Solubility |
| DMSO | ~30 mg/mL |
| Ethanol | ~30 mg/mL |
| DMF | ~30 mg/mL |
| PBS (pH 7.4) | 0.5 mg/mL |
| Table 2. Solubility of this compound. Data sourced from[1][2]. |
Q4: What is a typical working concentration and incubation time for DAN-1 EE?
A4: The optimal concentration and incubation time can vary by cell type and experimental conditions. A typical starting point is a final concentration of 5-10 µM in cell culture medium. Incubation times generally range from 30 to 60 minutes at 37°C. It is highly recommended to optimize these parameters for your specific cell line and experimental setup. A modest intracellular fluorescence signal has been observed as early as 60 minutes after probe addition, which can be enhanced by increasing the probe concentration or incubation time.[5]
Troubleshooting Guide: Weak or No Fluorescence Signal
This guide addresses the most common reasons for suboptimal performance of this compound.
| Observation | Potential Cause | Recommended Solution |
| No Signal in All Samples (including positive controls) | Incorrect Instrument Settings | Verify that the correct fluorescence filter set is in use (Excitation: ~360-380 nm, Emission: ~420-450 nm).[1][2] Check the microscope's light source (lamp/laser) and increase exposure time or gain. |
| Probe Degradation | The probe may have degraded due to improper storage (e.g., exposure to light, wrong temperature) or multiple freeze-thaw cycles.[4] Use a fresh aliquot or a new vial of the compound. | |
| Signal in Positive Control, but Weak/No Signal in Experimental Samples | Insufficient NO Production | The primary cause of a weak signal is a low level of intracellular NO. Confirm that your experimental stimulus is effectively inducing NO synthase (NOS) activity. Consider using a positive control like an NO donor (e.g., SNAP or GSNO) to ensure the probe is working. |
| Low Cell Viability | Dead or unhealthy cells will not have active esterases to convert DAN-1 EE to DAN-1, preventing probe retention. Assess cell viability with a standard assay (e.g., Trypan Blue or a live/dead stain). | |
| Suboptimal Probe Loading | The probe concentration or incubation time may be insufficient for your cell type.[5] Perform a titration to find the optimal concentration (e.g., 1-20 µM) and incubation time (e.g., 30-90 min). | |
| Signal Appears Initially but Fades Rapidly | Photobleaching | The fluorescent product (NAT) is susceptible to photobleaching upon repeated or intense exposure to excitation light.[6] Minimize light exposure, reduce excitation intensity, use an antifade mounting medium, and capture images as efficiently as possible.[7] |
| High Background Fluorescence | Incomplete Wash / Extracellular Probe | Residual extracellular probe can contribute to background noise. Ensure thorough washing with a suitable buffer (e.g., PBS or HBSS) after loading to remove any unbound probe. |
| Autofluorescence | Cells and culture medium (especially those containing phenol (B47542) red) can have intrinsic fluorescence.[5] Image a control group of unlabeled cells using the same settings to determine the level of autofluorescence. Use phenol red-free medium for the experiment. | |
| Inconsistent Results | Presence of Interfering Species | Simultaneous production of superoxide (B77818) can lead to the formation of peroxynitrite, which has been shown to decompose the fluorescent product of the parent DAN reagent, thereby reducing the signal.[8] Consider the potential for reactive oxygen species (ROS) in your system. |
| Table 3. Troubleshooting guide for common issues with this compound. |
Experimental Protocols
General Protocol for NO Detection in Adherent Cells
This protocol provides a general workflow. All steps should be optimized for your specific application.
1. Reagent Preparation:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or ethanol. Aliquot and store at -20°C, protected from light.
-
Prepare a suitable imaging buffer, such as Hanks' Balanced Salt Solution (HBSS) or phenol red-free cell culture medium.
2. Cell Preparation:
-
Seed cells on a suitable imaging platform (e.g., glass-bottom dishes, coverslips) and culture until they reach the desired confluency (typically 70-80%).
3. Probe Loading:
-
Warm the imaging buffer to 37°C.
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Dilute the DAN-1 EE stock solution into the pre-warmed buffer to the final desired working concentration (e.g., 5-10 µM). Vortex briefly to mix.
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Aspirate the culture medium from the cells and wash once with the warm buffer.
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Add the DAN-1 EE working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
4. NO Stimulation and Imaging:
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Aspirate the loading solution and wash the cells twice with warm buffer to remove any extracellular probe.
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Add fresh buffer containing your experimental agonist or inhibitor. Include appropriate controls:
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Negative Control: Unstimulated cells loaded with DAN-1 EE.
-
Positive Control: Cells treated with a known NO donor (e.g., 100 µM S-Nitroso-N-acetyl-DL-penicillamine, SNAP) or an inducer of endogenous NO production (e.g., cytokines).
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Autofluorescence Control: Unlabeled cells subjected to the same stimulation.
-
-
Incubate for the desired period to allow for NO production.
-
Proceed immediately to imaging using a fluorescence microscope equipped with appropriate filters (Ex: 360-380 nm, Em: 420-450 nm). Minimize light exposure to prevent photobleaching.
5. Data Analysis:
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Capture images and quantify the mean fluorescence intensity of individual cells or defined regions of interest using imaging software (e.g., ImageJ/Fiji).
-
Subtract the average background fluorescence from your measurements and normalize the signal of treated cells to that of the negative control.
References
- 1. caymanchem.com [caymanchem.com]
- 2. netascientific.com [netascientific.com]
- 3. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Characterization of a Fluorescent Probe for Imaging Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 7. Mechanisms and advancement of antifading agents for fluorescence microscopy and single-molecule spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitroxidative chemistry interferes with fluorescent probe chemistry: implications for nitric oxide detection using 2,3-diaminonaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
high background fluorescence with DAN-1 EE hydrochloride staining
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using DAN-1 EE hydrochloride to detect nitric oxide (NO).
Troubleshooting Guides
High background fluorescence is a common issue encountered during nitric oxide detection experiments using this compound. This guide provides a systematic approach to identify and resolve the root cause of this problem.
Guide 1: Identifying the Source of High Background Fluorescence
The first step in troubleshooting is to determine the origin of the unwanted fluorescence. The primary sources are typically cellular autofluorescence or non-specific binding of the fluorescent probe.
Experimental Workflow for Diagnosing High Background
Technical Support Center: Optimizing DAN-1 EE Hydrochloride for Nitric Oxide Detection in Various Cell Types
Welcome to the technical support center for DAN-1 EE hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of DAN--1 EE hydrochloride for the detection of nitric oxide (NO) in different cell types. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you achieve reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a cell-permeable fluorescent indicator used for the bioimaging of nitric oxide (NO).[1][2] It is a derivative of 2,3-diaminonaphthalene (B165487) (DAN) that, upon entering a cell, is hydrolyzed by intracellular esterases to the less cell-permeable DAN-1. This process effectively traps the probe inside the cell, allowing for the sensitive detection of intracellular NO.[1][2]
Q2: What is the mechanism of action of this compound?
This compound itself is not fluorescent. Once inside the cell, intracellular esterases cleave the ethyl ester (EE) group, converting it to DAN-1. In the presence of nitric oxide (NO), DAN-1 is converted to the highly fluorescent triazole derivative, 1-(H)-naphthotriazole. The intensity of the fluorescence is proportional to the concentration of NO.
Q3: What are the recommended excitation and emission wavelengths for DAN-1?
The intracellularly formed DAN-1, after reacting with NO, can be monitored using excitation wavelengths in the range of 360-380 nm and emission wavelengths in the range of 420-450 nm.[1][2]
Q4: How should I prepare and store this compound?
This compound is typically soluble in solvents like DMSO, DMF, and ethanol (B145695).[1][2] It is recommended to prepare a concentrated stock solution (e.g., 1-10 mM) in anhydrous DMSO or ethanol and store it in small aliquots at -20°C or -80°C, protected from light and moisture. For experiments, a fresh working solution should be prepared by diluting the stock solution in a suitable buffer or cell culture medium.
Q5: Why is it important to optimize the concentration of this compound for each cell type?
The optimal concentration of this compound can vary significantly between different cell types due to variations in cell membrane permeability, intracellular esterase activity, and potential for cytotoxicity. Using a concentration that is too high can lead to cytotoxicity and non-specific fluorescence, while a concentration that is too low will result in a weak signal and poor sensitivity.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High Cell Death or Cytotoxicity | Inhibitor concentration is too high: Concentrations significantly above the optimal level can induce cellular stress and apoptosis. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a wide range of concentrations and assess cell viability using methods like Trypan Blue exclusion or a commercial viability assay.[3] |
| Prolonged exposure: Continuous exposure to the probe can be detrimental to cell health. | Reduce the incubation time. Determine the minimum time required to achieve a sufficient fluorescent signal. | |
| Solvent toxicity: The solvent used to dissolve the probe (e.g., DMSO) can be toxic at higher concentrations. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%).[3] Always include a solvent-only control in your experiments. | |
| Weak or No Fluorescent Signal | Inhibitor concentration is too low: Insufficient probe concentration will lead to a weak signal. | Increase the concentration of the probe based on the results of your dose-response experiments. |
| Low intracellular esterase activity: Some cell types may have low esterase activity, leading to inefficient conversion of DAN-1 EE to DAN-1. | Pre-incubate cells with a source of esterases or use a different NO probe that does not require enzymatic activation. | |
| Insufficient NO production: The cells may not be producing enough NO to be detected. | Ensure that your experimental conditions are appropriate to stimulate NO production. Include a positive control (e.g., cells treated with an NO donor like SNAP or SNP) to confirm the probe is working. | |
| Incorrect timing of probe addition: The probe must be present in the cells when NO is being produced. | Optimize the timing of probe loading relative to the experimental stimulus that induces NO production. | |
| High Background Fluorescence | Autofluorescence of the compound: The probe itself or its metabolites may have some intrinsic fluorescence. | Measure the fluorescence of the probe in cell-free medium to determine its contribution to the background. |
| Cellular autofluorescence: Cells naturally fluoresce, especially in the blue/green spectrum. | Image unstained cells under the same conditions to determine the level of cellular autofluorescence and subtract it from your measurements. | |
| Incomplete removal of extracellular probe: Residual probe in the medium can contribute to background fluorescence. | Ensure thorough washing of the cells with buffer after loading with the probe. | |
| Inconsistent Results | Variability in cell health and density: Differences in cell confluence or passage number can affect experimental outcomes. | Standardize your cell culture conditions, including seeding density and passage number. |
| Probe degradation: The probe may be unstable under certain conditions. | Prepare fresh working solutions of the probe for each experiment and protect them from light. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
This protocol describes a method to determine the optimal, non-toxic working concentration of this compound for a specific cell type.
Materials:
-
This compound
-
Anhydrous DMSO or ethanol
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Cell line of interest
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Complete cell culture medium
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Phosphate-buffered saline (PBS) or other suitable buffer
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope
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Cell viability assay kit (e.g., MTT, PrestoBlue, or similar)
Procedure:
-
Prepare a stock solution: Dissolve this compound in anhydrous DMSO or ethanol to a final concentration of 10 mM.
-
Cell Seeding: Seed your cells in a 96-well black, clear-bottom microplate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight under standard culture conditions.
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Prepare working solutions: On the day of the experiment, prepare a series of dilutions of the this compound stock solution in serum-free medium or a suitable buffer. A typical starting range would be from 0.1 µM to 20 µM. Also, prepare a vehicle control (medium/buffer with the same final concentration of DMSO/ethanol as the highest probe concentration).
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Probe Loading: Remove the culture medium from the cells and wash once with warm PBS. Add the working solutions of this compound (and the vehicle control) to the respective wells.
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Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). This incubation time may also need to be optimized.
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Washing: After incubation, gently remove the loading solution and wash the cells two to three times with warm PBS or buffer to remove any extracellular probe.
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Fluorescence Measurement: Add fresh buffer or medium to the wells. Measure the fluorescence intensity using a microplate reader with excitation at ~370 nm and emission at ~430 nm.
-
Cell Viability Assessment: In a parallel plate treated with the same concentrations of this compound, perform a cell viability assay according to the manufacturer's instructions.
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Data Analysis: Plot the fluorescence intensity and cell viability against the concentration of this compound. The optimal concentration will be the highest concentration that gives a good signal-to-noise ratio without significantly affecting cell viability.
Quantitative Data Summary
The following table should be used to record and compare the results from your optimization experiments.
| Cell Type | DAN-1 EE HCl Concentration (µM) | Incubation Time (min) | Fluorescence Intensity (Arbitrary Units) | Cell Viability (%) | Notes |
| e.g., HUVEC | 0 (Vehicle) | 60 | 100 | ||
| 0.1 | 60 | ||||
| 0.5 | 60 | ||||
| 1 | 60 | ||||
| 5 | 60 | ||||
| 10 | 60 | ||||
| 20 | 60 | ||||
| Your Cell Type | |||||
Visualizations
Signaling Pathway Leading to NO Production
This compound is a probe to detect nitric oxide (NO), which is a key signaling molecule in many pathways. Below is a generalized diagram of a common pathway leading to the activation of endothelial Nitric Oxide Synthase (eNOS) and subsequent NO production.
References
troubleshooting DAN-1 EE hydrochloride photobleaching during imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DAN-1 EE hydrochloride for fluorescent imaging of nitric oxide (NO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for nitric oxide (NO) detection?
DAN-1 EE (hydrochloride) is a cell-permeant fluorescent indicator designed for the bioimaging of nitric oxide. Upon entering a cell, it is hydrolyzed by intracellular esterases into the less-permeable DAN-1. In the presence of NO, DAN-1 is converted to a fluorescent triazole derivative, which can be detected using fluorescence microscopy.[1]
Q2: What are the optimal excitation and emission wavelengths for this compound?
The recommended excitation wavelength for the fluorescent product of this compound is in the range of 360-380 nm, with an emission maximum observed between 420-450 nm.[1]
Q3: My fluorescent signal is weak or non-existent. What are the possible causes?
A weak or absent signal can be attributed to several factors:
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Low NO Production: The cells may not be producing enough nitric oxide to generate a detectable fluorescent signal.
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Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for the spectral profile of the DAN-1 EE product.
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Suboptimal Probe Concentration: The concentration of this compound may be too low for sufficient intracellular accumulation.
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Insufficient Incubation Time: The probe may require more time to be taken up by the cells and react with NO.
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Cell Health: Poor cell viability can affect esterase activity and the overall cellular response.
Q4: I am observing rapid photobleaching of my signal. How can I minimize this?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[2] To minimize photobleaching during your experiment, consider the following strategies:
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Reduce Excitation Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal. Neutral density filters can be employed to attenuate the excitation light.[2][3]
-
Minimize Exposure Time: Use the shortest possible camera exposure times for image acquisition.[3]
-
Optimize Image Acquisition Settings: Avoid unnecessary or prolonged exposure to the excitation light. When setting up the field of view, use a lower light intensity or transmitted light to find the area of interest before switching to fluorescence imaging for capture.[2]
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Use Antifade Reagents: Incorporate an antifade reagent in your imaging medium or mounting medium to reduce the rate of photobleaching.[4]
Troubleshooting Guide: Photobleaching of this compound
This guide provides a structured approach to troubleshooting photobleaching issues encountered during imaging experiments with this compound.
Problem: Rapid Decrease in Fluorescence Intensity During Imaging
Click to expand troubleshooting steps
1. Optimize Imaging Parameters:
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Reduce Excitation Light Intensity:
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Decrease the laser power or the intensity of the illumination source to the lowest level that allows for adequate signal detection.
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Utilize neutral density (ND) filters to attenuate the excitation light without changing the spectral quality.[2]
-
-
Minimize Exposure Time:
-
Set the camera exposure time to the shortest duration that provides a sufficient signal-to-noise ratio.
-
-
Reduce Frequency of Image Acquisition:
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For time-lapse experiments, increase the interval between image captures to minimize the cumulative light exposure to the sample.
-
2. Enhance Sample Photostability:
-
Incorporate Antifade Reagents:
-
For live-cell imaging, consider adding an antioxidant such as Trolox to the imaging buffer. The optimal concentration should be determined empirically for your cell type.[4]
-
For fixed cells, use a commercially available antifade mounting medium. Common antifade agents include p-Phenylenediamine (PPD), n-Propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[4]
-
-
Control the Oxygen Environment:
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Reactive oxygen species can contribute to photobleaching. For live-cell imaging, using an oxygen-scavenging system in the imaging medium can be beneficial.
-
3. Verify Experimental Setup:
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Check Microscope Filter Sets:
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Ensure that your microscope's filter cubes are optimized for the excitation and emission spectra of the this compound reaction product (Excitation: ~360-380 nm, Emission: ~420-450 nm).[1] Mismatched filters can lead to inefficient signal detection, tempting the user to increase excitation intensity and thereby accelerate photobleaching.
-
4. Consider Alternative Probes:
-
If photobleaching of this compound remains a significant issue despite optimization, consider using alternative nitric oxide probes that may offer higher photostability.
Quantitative Data Summary
| Feature | This compound | DAF-2 | DAR-4M |
| Excitation Max (nm) | ~360-380[1] | ~495 | ~560 |
| Emission Max (nm) | ~420-450[1] | ~515 | ~575 |
| Quantum Yield | Not Reported | ~0.005 (unreacted) to 0.92 (reacted) | Not Reported |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | Not Reported | Not Reported | Not Reported |
| Relative Brightness | Not Reported | High | High |
| Photostability | Moderate (subject to photobleaching) | Moderate | Generally considered more photostable than DAF dyes |
Experimental Protocols
General Protocol for Live-Cell Imaging of Nitric Oxide with this compound
This protocol provides a general guideline. Optimal conditions, including probe concentration and incubation time, should be determined empirically for each cell type and experimental setup.
Materials:
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This compound
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
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Phosphate-Buffered Saline (PBS)
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Cells cultured on glass-bottom dishes or coverslips suitable for microscopy
Procedure:
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Prepare a Stock Solution:
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Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 1-10 mM).
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Cell Preparation:
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Culture cells to the desired confluency on a glass-bottom dish or coverslip.
-
-
Loading Cells with this compound:
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Dilute the this compound stock solution in pre-warmed live-cell imaging medium to the final working concentration (typically in the range of 1-10 µM).
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Remove the culture medium from the cells and wash once with pre-warmed PBS.
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Add the this compound-containing imaging medium to the cells.
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Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes, protected from light.
-
-
Washing:
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Remove the loading solution and wash the cells two to three times with pre-warmed imaging medium to remove any extracellular probe.
-
-
Imaging:
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Mount the dish or coverslip on the fluorescence microscope.
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Use the appropriate filter set for excitation around 360-380 nm and emission detection around 420-450 nm.[1]
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Acquire images using the lowest possible excitation intensity and shortest exposure time that provide an adequate signal.
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If conducting time-lapse imaging, minimize the frequency of image acquisition to reduce photobleaching.
-
Visualizations
Caption: Troubleshooting workflow for this compound photobleaching.
References
DAN-1 EE hydrochloride cytotoxicity and effects on cell viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with DAN-1 EE hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound?
A1: this compound is a novel small molecule inhibitor of the pro-survival protein B-cell lymphoma 2 (Bcl-2). By binding to Bcl-2, it disrupts the sequestration of pro-apoptotic proteins like Bax and Bak, leading to the initiation of the intrinsic apoptotic pathway. This ultimately results in the activation of caspases and programmed cell death.
Q2: In which cell lines has the cytotoxicity of this compound been evaluated?
A2: The cytotoxic effects of this compound have been characterized in a variety of cancer cell lines. See the data summary table below for IC50 values in specific cell lines. We recommend performing a dose-response experiment in your cell line of interest to determine the optimal concentration.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 50 mM. For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it in a cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experimental setup does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Q4: How should I store this compound?
A4: this compound powder should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Q1: I am not observing the expected level of cytotoxicity in my experiments. What could be the reason?
A1: Several factors could contribute to lower-than-expected cytotoxicity. Please consider the following:
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Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. We recommend performing a titration experiment to determine the optimal concentration for your specific cell line.
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Compound Degradation: Ensure that the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles.
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Cell Density: High cell density can sometimes reduce the apparent cytotoxicity. Ensure you are seeding a consistent and appropriate number of cells for your chosen assay.
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Incubation Time: The cytotoxic effects of this compound are time-dependent. Consider increasing the incubation time to observe a more pronounced effect.
Q2: I am observing significant cell death in my vehicle control (DMSO-treated) group. What should I do?
A2: High levels of cell death in the vehicle control group can confound your results. Here are some troubleshooting steps:
-
DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is not exceeding 0.5%. Higher concentrations can be toxic to many cell lines.
-
DMSO Quality: Use a high-purity, sterile-filtered DMSO suitable for cell culture.
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Cell Line Sensitivity to DMSO: Some cell lines are particularly sensitive to DMSO. If lowering the concentration is not feasible, consider using an alternative solvent if compatible with this compound.
Q3: My results from different cytotoxicity assays (e.g., MTT vs. Annexin V/PI) are not consistent. Why might this be?
A3: Different cytotoxicity and cell viability assays measure distinct cellular parameters.[1]
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MTT Assay: This colorimetric assay measures metabolic activity, which is an indirect measure of cell viability.[1] A decrease in metabolic activity may not always correlate directly with cell death.
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Annexin V/PI Staining: This flow cytometry-based assay directly measures apoptosis (Annexin V) and necrosis (Propidium Iodide).[2] It provides a more direct assessment of cell death mechanisms.
Discrepancies can arise if the compound causes a cytostatic effect (inhibition of proliferation) rather than a cytotoxic effect (cell death).[1] It is recommended to use multiple assays to gain a comprehensive understanding of the compound's effects.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Cancer | 8.5 |
| A549 | Lung Cancer | 12.2 |
| HeLa | Cervical Cancer | 6.8 |
| Jurkat | T-cell Leukemia | 3.1 |
Table 2: Effect of this compound on Cell Viability in A549 Cells
| Concentration (µM) | Incubation Time (h) | % Cell Viability (MTT Assay) | % Apoptotic Cells (Annexin V+) |
| 0 (Vehicle) | 24 | 100 ± 4.2 | 3.1 ± 0.8 |
| 5 | 24 | 78.3 ± 3.5 | 15.4 ± 2.1 |
| 10 | 24 | 55.1 ± 2.9 | 38.7 ± 3.3 |
| 20 | 24 | 32.6 ± 1.8 | 65.2 ± 4.5 |
| 0 (Vehicle) | 48 | 100 ± 5.1 | 4.2 ± 1.1 |
| 5 | 48 | 61.7 ± 4.1 | 28.9 ± 2.8 |
| 10 | 48 | 38.4 ± 3.3 | 59.1 ± 4.0 |
| 20 | 48 | 15.9 ± 1.5 | 82.3 ± 5.2 |
Experimental Protocols
1. MTT Assay for Cell Viability
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
2. Annexin V/PI Staining for Apoptosis Detection
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Cell Treatment: Treat cells with this compound for the desired time.
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Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
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Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
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Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Visualizations
References
how to reduce artifacts in DAN-1 EE hydrochloride imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce artifacts in DAN-1 EE hydrochloride imaging.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a cell-permeable fluorescent indicator designed for the bioimaging of nitric oxide (NO). Upon entering a cell, it is hydrolyzed by intracellular esterases to its less permeable form, DAN-1. In the presence of nitric oxide, DAN-1 is converted to a highly fluorescent triazole derivative, allowing for the visualization of NO production.[1][2]
Q2: What are the excitation and emission wavelengths for this compound's fluorescent product?
The fluorescent product of this compound has an excitation maximum in the range of 360-380 nm and an emission maximum in the range of 420-450 nm.[1][2]
Q3: What are the most common artifacts encountered in this compound imaging?
Common artifacts include:
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Photobleaching: A reduction in fluorescence intensity due to prolonged exposure to excitation light.
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Phototoxicity: Light-induced damage to cells, which can alter their physiology and affect experimental results.
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Non-specific binding: The probe binding to cellular components other than its target, leading to background fluorescence.
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Low Signal-to-Noise Ratio: A weak fluorescent signal that is difficult to distinguish from the background.
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Cellular Autofluorescence: Natural fluorescence from cellular components that can interfere with the signal from the probe.
Troubleshooting Guides
Below are common issues encountered during this compound imaging and step-by-step solutions to address them.
Issue 1: Weak or No Fluorescent Signal
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Suboptimal Probe Concentration | Titrate the concentration of this compound. Start with a concentration in the low micromolar range (e.g., 1-10 µM) and adjust as needed. |
| Insufficient Incubation Time | Ensure an adequate incubation period for the probe to enter the cells and be hydrolyzed by esterases. A typical starting point is 30-60 minutes. |
| Low Nitric Oxide Production | If imaging endogenous NO, ensure that the cells are stimulated appropriately to produce NO. Include positive controls (e.g., cells treated with an NO donor) to verify the probe's responsiveness. |
| Incorrect Microscope Filter Sets | Verify that the excitation and emission filters on the microscope are appropriate for the 360-380 nm excitation and 420-450 nm emission spectra of the DAN-1 EE fluorescent product. |
| Incorrect pH of Imaging Buffer | The fluorescence of many probes is pH-sensitive. Ensure the imaging buffer is at a physiological pH (typically 7.2-7.4). |
| Probe Degradation | Prepare fresh working solutions of this compound for each experiment from a stock solution stored under recommended conditions (-20°C, protected from light). |
Issue 2: High Background Fluorescence or Non-Specific Staining
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Excessive Probe Concentration | Reduce the concentration of this compound. High concentrations can lead to non-specific binding and increased background. |
| Incomplete Removal of Unbound Probe | After incubation, wash the cells thoroughly with a physiological buffer (e.g., PBS or HBSS) to remove any unbound probe before imaging. |
| Cellular Autofluorescence | Image a control sample of unstained cells using the same imaging settings to determine the level of autofluorescence. If significant, consider using a lower-autofluorescence medium or pre-treating the sample with a background-reducing agent. |
| Contaminated Imaging Medium | Use fresh, high-quality imaging medium to avoid fluorescent contaminants. |
| Non-specific Binding to Cellular Components | Consider including a low concentration of a non-ionic surfactant (e.g., 0.05% Tween-20) in the wash buffer to reduce non-specific binding. However, be cautious as this may affect cell health in live-cell imaging. |
Issue 3: Rapid Fading of Fluorescence (Photobleaching)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| High Excitation Light Intensity | Reduce the intensity of the excitation light to the lowest level that provides an adequate signal. Use neutral density filters if available. |
| Long Exposure Times | Minimize the duration of exposure to the excitation light. Use the shortest possible exposure time that yields a clear image. |
| Repeated Imaging of the Same Area | Limit the number of exposures on the same field of view. When setting up the microscope and focusing, use a neighboring area to the one you intend to image. |
| Absence of Antifade Reagents (for fixed cells) | If imaging fixed cells, use a mounting medium containing an antifade reagent to reduce photobleaching. |
Issue 4: Signs of Cell Stress or Death (Phototoxicity)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Excessive Light Exposure | Similar to mitigating photobleaching, reduce both the intensity and duration of light exposure. |
| High Probe Concentration | High concentrations of fluorescent probes can be toxic to cells. Use the lowest effective concentration of this compound. |
| Unhealthy Cells | Ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed cells are more susceptible to phototoxicity. |
| Suboptimal Imaging Conditions | Maintain physiological conditions (37°C, 5% CO₂) during live-cell imaging using a stage-top incubator or a heated microscope stage. |
Experimental Protocols
General Protocol for Live-Cell Imaging of Nitric Oxide with this compound
This protocol provides a starting point for imaging NO production in live cells. Optimization may be required for different cell types and experimental conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for your cells
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Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS, or Phosphate-Buffered Saline - PBS)
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Cells cultured on a suitable imaging dish or slide
Procedure:
-
Cell Seeding: Seed cells on a glass-bottom dish or chamber slide to an appropriate confluency for imaging (typically 50-70%).
-
Probe Loading:
-
Prepare a working solution of this compound in pre-warmed cell culture medium or HBSS. The final concentration should be optimized, but a starting range of 1-10 µM is recommended.
-
Remove the culture medium from the cells and wash once with pre-warmed HBSS.
-
Add the this compound working solution to the cells.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 30-60 minutes. This allows for the probe to enter the cells and be deacetylated.
-
Washing:
-
Remove the probe-containing solution.
-
Wash the cells 2-3 times with pre-warmed HBSS or imaging buffer to remove any extracellular probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
If stimulating NO production, add the stimulating agent at this point.
-
Immediately proceed to imaging on a fluorescence microscope equipped with a suitable filter set (Excitation: 360-380 nm, Emission: 420-450 nm) and environmental control (37°C, 5% CO₂).
-
Quantitative Data Summary
The following table provides a summary of key parameters for this compound. Note that optimal values may vary depending on the specific experimental setup.
| Parameter | Value | Reference |
| Excitation Wavelength | 360-380 nm | [1][2] |
| Emission Wavelength | 420-450 nm | [1][2] |
| Recommended Starting Concentration | 1-10 µM | General recommendation for similar probes |
| Recommended Incubation Time | 30-60 minutes | General recommendation for similar probes |
| Solubility | ~30 mg/ml in DMF and DMSO, ~0.5 mg/ml in PBS (pH 7.4) | [1][2] |
Visualizations
Caption: Experimental workflow for this compound imaging.
Caption: Troubleshooting logic for common imaging artifacts.
References
improving signal-to-noise ratio with DAN-1 EE hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DAN-1 EE hydrochloride to improve the signal-to-noise ratio in nitric oxide (NO) bioimaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeant fluorescent indicator designed for the bioimaging of nitric oxide (NO). Its mechanism relies on the intracellular environment to become an effective probe. The "EE" portion of its name stands for ethyl ester, which renders the molecule lipophilic, allowing it to readily cross cell membranes. Once inside the cell, ubiquitous intracellular esterases cleave the ethyl ester group, converting it into the less membrane-permeable DAN-1. This trapping mechanism ensures that the probe is retained within the cell, minimizing signal loss due to leakage. In the presence of nitric oxide and oxygen, the o-phenylenediamine (B120857) moiety of DAN-1 undergoes a reaction to form a highly fluorescent triazole derivative. This "turn-on" fluorescence provides a direct correlation between the intensity of the signal and the concentration of NO.
Q2: What are the optimal excitation and emission wavelengths for this compound?
A2: For the fluorescent triazole product of DAN-1, the recommended excitation wavelength is in the range of 360-380 nm, and the emission wavelength is between 420-450 nm.[1][2] It is crucial to use appropriate filter sets on your fluorescence microscope to match these spectral properties for optimal signal detection and to minimize background noise.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1][2] It is recommended to prepare a concentrated stock solution (e.g., 1-10 mM) in anhydrous DMSO. This stock solution should be stored at -20°C, protected from light and moisture to ensure its stability for at least one year.[1][2] For experiments, the stock solution should be thawed and diluted to the final working concentration in a suitable buffer immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Q4: What is a typical working concentration and incubation time for this compound?
A4: The optimal working concentration and incubation time can vary depending on the cell type and experimental conditions. A starting point for optimization is typically in the range of 1-10 µM. Incubation times can range from 30 to 60 minutes at 37°C to allow for sufficient de-esterification and probe loading. It is highly recommended to perform a concentration and time course experiment to determine the optimal conditions for your specific cell line or tissue sample to achieve the best signal-to-noise ratio without causing cellular toxicity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | 1. Low Nitric Oxide Production: The cells may not be producing enough NO to be detected. 2. Suboptimal Loading: Inadequate concentration of this compound or insufficient incubation time. 3. Poor De-esterification: Low intracellular esterase activity in the specific cell type. 4. Incorrect Filter Sets: Excitation and emission filters do not match the spectral properties of the DAN-1 triazole product. 5. Probe Degradation: Improper storage or handling of the this compound stock solution. | 1. Use a Positive Control: Treat cells with a known NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine - SNAP) to confirm the probe is working. 2. Optimize Loading Conditions: Perform a titration of this compound concentration (e.g., 1-20 µM) and incubation time (e.g., 30-90 minutes). 3. Enhance Esterase Activity (with caution): While not a standard procedure, some protocols for other AM-ester dyes suggest co-incubation with a very low concentration of a non-ionic detergent like Pluronic® F-127 to aid in dye solubilization and cell loading. However, this should be carefully optimized to avoid cytotoxicity. 4. Verify Microscope Settings: Ensure that the excitation and emission filters are appropriate for the 360-380 nm excitation and 420-450 nm emission spectra of the DAN-1 triazole. 5. Prepare Fresh Solutions: Use a fresh aliquot of the stock solution and prepare the working solution immediately before the experiment. |
| High Background Fluorescence | 1. Autofluorescence: Cells or the culture medium may exhibit intrinsic fluorescence in the same spectral range. 2. Incomplete Removal of Extracellular Probe: Residual this compound in the medium can contribute to background. 3. Phototoxicity/Photobleaching: Excessive exposure to excitation light can damage cells and increase non-specific fluorescence. | 1. Image Unstained Cells: Acquire images of unstained cells under the same imaging conditions to determine the level of autofluorescence. If high, consider using a different imaging medium or specific background subtraction algorithms. 2. Thorough Washing: After incubation with the probe, wash the cells thoroughly with a fresh, pre-warmed buffer (e.g., Hanks' Balanced Salt Solution - HBSS or Phosphate-Buffered Saline - PBS) to remove any extracellular dye. 3. Minimize Light Exposure: Use the lowest possible excitation light intensity and exposure time that still provides a detectable signal. Use neutral density filters and keep the shutter closed when not acquiring images. |
| Signal Fades Quickly (Photobleaching) | 1. High Excitation Light Intensity: Intense light can rapidly destroy the fluorophore. 2. Prolonged Exposure Time: Continuous imaging over long periods can lead to photobleaching. | 1. Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal. 2. Optimize Imaging Parameters: Decrease the exposure time per frame and/or increase the time interval between acquisitions for time-lapse experiments. 3. Use Antifade Reagents: If imaging fixed cells, use a mounting medium containing an antifade reagent. |
| Inconsistent Results Between Experiments | 1. Variability in Cell Culture: Differences in cell density, passage number, or health can affect NO production and probe loading. 2. Inconsistent Reagent Preparation: Variations in the preparation of this compound working solutions. 3. Fluctuations in Imaging Conditions: Changes in lamp intensity, detector sensitivity, or objective lens. | 1. Standardize Cell Culture: Use cells of a consistent passage number and seed them at the same density for each experiment. Ensure cells are healthy and in the logarithmic growth phase. 2. Consistent Solution Preparation: Always prepare fresh working solutions from the stock immediately before use. 3. Calibrate and Standardize Imaging: Use the same microscope settings for all experiments in a series. If possible, use a calibration standard to ensure consistency of the light source and detector. |
Data Presentation
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₀N₂O₂ · HCl | [1][2] |
| Molecular Weight | 356.9 g/mol | [1][2] |
| Excitation Maximum | 360-380 nm | [1][2] |
| Emission Maximum | 420-450 nm | [1][2] |
| Solubility | DMSO (~30 mg/ml), Ethanol (~30 mg/ml) | [1][2] |
| Storage | -20°C, protected from light | [1][2] |
| Stability | ≥ 1 year at -20°C | [1][2] |
Experimental Protocols
Protocol 1: Intracellular Nitric Oxide Detection with this compound
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
This compound (stock solution in anhydrous DMSO)
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Cells of interest cultured on glass-bottom dishes or coverslips
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
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Cell culture medium
-
Fluorescence microscope with appropriate filter sets (Excitation: ~370 nm, Emission: ~435 nm)
-
(Optional) Nitric oxide donor (e.g., SNAP) for positive control
-
(Optional) Nitric oxide synthase (NOS) inhibitor (e.g., L-NAME) for negative control
Procedure:
-
Cell Preparation:
-
Plate cells on a suitable imaging vessel (e.g., glass-bottom dish) and allow them to adhere and reach the desired confluency.
-
-
Reagent Preparation:
-
Thaw the this compound DMSO stock solution to room temperature.
-
Prepare a working solution of this compound in a physiological buffer (e.g., HBSS) to the desired final concentration (start with 5-10 µM). It is crucial to prepare this solution fresh for each experiment.
-
-
Probe Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed HBSS.
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells two to three times with pre-warmed HBSS to remove any extracellular probe.
-
-
De-esterification:
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Add fresh pre-warmed culture medium or HBSS to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the probe by intracellular esterases.
-
-
Imaging:
-
Mount the imaging dish on the fluorescence microscope.
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If inducing NO production, add the stimulus at this stage. For positive controls, add an NO donor. For negative controls, pre-incubate with a NOS inhibitor before adding the stimulus.
-
Acquire fluorescence images using the appropriate filter set (Ex: 360-380 nm, Em: 420-450 nm).
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Minimize photobleaching and phototoxicity by using the lowest possible excitation intensity and exposure time.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the cells using appropriate image analysis software.
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The change in fluorescence intensity over time or in response to a stimulus can be expressed as a ratio (F/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence before stimulation.
-
Visualizations
Caption: Experimental workflow for intracellular nitric oxide detection using this compound.
Caption: Mechanism of action of this compound for nitric oxide detection.
References
DAN-1 EE hydrochloride stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of DAN-1 EE hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (CAS 1049720-51-5) is a cell-permeable fluorescent indicator used for the bioimaging of nitric oxide (NO).[1][2][3] Its full chemical name is 4-[[(3-amino-2-naphthalenyl)amino]methyl]-benzoic acid, ethyl ester, monohydrochloride.[1] The "EE" designation refers to the ethyl ester group, which renders the molecule membrane-permeable. Once inside a cell, endogenous esterases cleave the ethyl ester, trapping the active probe (DAN-1) inside. This active form reacts with nitric oxide (in the presence of oxygen) to form a highly fluorescent triazole product, allowing for the visualization of NO production.[1][2][4]
Q2: What are the recommended solvents for preparing stock solutions of this compound?
This compound has good solubility in several common organic solvents. Stock solutions should be prepared in high-purity, anhydrous solvents to minimize hydrolysis.
Q3: How should solid this compound be stored?
Solid this compound should be stored under dry, dark conditions. For long-term storage (months to years), it is recommended to store the solid compound at -20°C.[5] For short-term storage (days to weeks), storage at 2-8°C is acceptable.[5] The compound has a shelf life of over two years if stored properly as a solid.[5]
Q4: What are the recommended storage conditions for stock solutions?
Once dissolved, stock solutions are more susceptible to degradation. It is best practice to prepare fresh solutions for each experiment. If storage is necessary:
-
Short-term (days): Store aliquots in tightly sealed vials at -20°C, protected from light.
-
Long-term (weeks to months): For longer-term storage, aliquoting and storing at -80°C is recommended to minimize degradation from freeze-thaw cycles and slow down potential hydrolysis.
Avoid repeated freeze-thaw cycles. It is critical to use anhydrous solvents for stock solutions to prevent hydrolysis of the ethyl ester group.
Q5: Is this compound stable in aqueous solutions like PBS or cell culture media?
The ethyl ester group of DAN-1 EE is susceptible to hydrolysis, a reaction that is accelerated in aqueous and/or alkaline conditions.[6] The compound has very low solubility in aqueous buffers like PBS (approximately 0.5 mg/mL).[1][2] Due to this low solubility and the high potential for hydrolysis, it is strongly recommended not to store this compound in aqueous solutions. Working solutions should be prepared by diluting the organic stock solution into the aqueous buffer or media immediately before use.
Data Summary Tables
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Source |
| DMSO | ~30 mg/mL | [1][2] |
| DMF | ~30 mg/mL | [1][2] |
| Ethanol | ~30 mg/mL | [1][2] |
| PBS (pH 7.4) | ~0.5 mg/mL | [1][2] |
Table 2: Recommended Storage Conditions
| Format | Short-Term Storage | Long-Term Storage | Stability | Source |
| Solid | Dry, dark, 0-4°C (days to weeks) | Dry, dark, -20°C (months to years) | >2 years | [5] |
| Organic Stock Solution | Aliquots at -20°C, protected from light | Aliquots at -80°C, protected from light | Best if used fresh; stability is limited | General Best Practice |
Troubleshooting Guides
Issue 1: Low or no fluorescent signal in cells.
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Cause: Compound degradation.
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Solution: Ensure the solid compound and stock solutions have been stored correctly. Prepare a fresh stock solution from solid material. Prepare working solutions immediately before the experiment.
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Cause: Inefficient cleavage of the ethyl ester by cellular esterases.
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Solution: Increase the incubation time of the probe with the cells to allow for more complete hydrolysis to the active DAN-1 form.
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Cause: Low levels of nitric oxide production.
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Solution: Include a positive control (e.g., cells stimulated with an agent known to induce NO production) to confirm that the detection system is working.
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-
Cause: Incorrect fluorescence detection settings.
Issue 2: High background fluorescence or precipitate observed in working solution.
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Cause: Precipitation of the compound in aqueous media.
-
Solution: The final concentration of the organic solvent (e.g., DMSO) in the aqueous working solution should be kept as low as possible (typically <0.5%) to maintain solubility. Ensure the stock solution is fully dissolved before diluting into the aqueous buffer. Gentle vortexing during dilution can help.
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-
Cause: Autofluorescence from cells or media.
-
Solution: Image an unstained control sample (cells only) to determine the baseline autofluorescence. Consider using a phenol (B47542) red-free medium during imaging, as phenol red can contribute to background fluorescence.
-
-
Cause: Contamination of stock solution.
-
Solution: Prepare a fresh stock solution using anhydrous solvent and sterile techniques. Filter-sterilize the stock solution if necessary, using a compatible (e.g., PTFE) syringe filter.
-
Experimental Protocols & Visualizations
Protocol: Stability Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity of this compound and detect potential degradation products, primarily the hydrolyzed carboxylic acid.
-
Chromatographic System:
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Formic Acid or TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program (Example):
-
0-5 min: 30% B
-
5-20 min: 30% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 30% B
-
26-30 min: 30% B (re-equilibration)
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-
-
Detection:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a 50:50 mixture of Acetonitrile:Water at a concentration of ~1 mg/mL.
-
For stability testing, incubate the solution under desired stress conditions (e.g., elevated temperature, different pH values).
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Before injection, dilute the sample to a final concentration of ~50 µg/mL with the initial mobile phase composition.
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-
Analysis:
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Inject 10-20 µL of the prepared sample.
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Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main DAN-1 EE peak. The primary degradation product (hydrolyzed acid) is expected to be more polar and thus have a shorter retention time than the parent ester compound.
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Diagram: Workflow for Solution Preparation and Use
Caption: Recommended workflow for preparing and storing this compound solutions.
Diagram: Cellular Mechanism of Action
Caption: Cellular activation and detection mechanism of the DAN-1 EE probe.
Diagram: Troubleshooting Logic for Low Signal
References
- 1. biotium.com [biotium.com]
- 2. Hypochlorous Acid-Gated Hydrolysis of a Phosphinate Ester Dye in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
issues with DAN-1 EE hydrochloride esterase cleavage in cells
Welcome to the technical support center for DAN-1 EE hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this fluorescent probe for the bioimaging of nitric oxide (NO). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable fluorescent indicator designed for the bioimaging of nitric oxide (NO). Its chemical name is 4-[[(3-amino-2-naphthalenyl)amino]methyl]-benzoic acid, ethyl ester, monohydrochloride.[1][2] The "EE" in its name refers to the ethyl ester group. This ester group renders the molecule lipophilic, allowing it to readily cross cell membranes. Once inside the cell, intracellular enzymes called esterases cleave the ethyl ester group, converting DAN-1 EE into the less cell-permeable DAN-1.[1] This trapping mechanism is crucial for retaining the probe within the cell, thereby preventing signal loss due to diffusion.[1] In the presence of nitric oxide (NO), DAN-1 is converted to a highly fluorescent triazole derivative, which can be detected using fluorescence microscopy.
Q2: What are the optimal excitation and emission wavelengths for the cleaved and NO-reacted DAN-1?
The fluorescent product of DAN-1's reaction with NO can be monitored using excitation wavelengths in the range of 360-380 nm and emission wavelengths between 420-450 nm.[1]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695) at concentrations of approximately 30 mg/mL.[1] For cell-based assays, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO or ethanol. This stock solution should be stored at -20°C or -80°C for long-term stability and protected from light.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing a working solution, dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. Ensure that the final concentration of the organic solvent in the cell culture medium is low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.
Q4: What is the role of intracellular esterases in the function of DAN-1 EE?
Intracellular esterases, such as carboxylesterases (CESs), are a superfamily of serine hydrolases that catalyze the hydrolysis of ester bonds.[3] In the context of DAN-1 EE, these enzymes are essential for its activation. By cleaving the ethyl ester group, they convert the cell-permeable DAN-1 EE into the cell-impermeable DAN-1.[1] This enzymatic conversion is a critical step for trapping the probe inside the cells, allowing for the subsequent detection of intracellular nitric oxide. The ester prodrug strategy is a common approach to enhance the cell permeability of molecules containing charged carboxylate groups.[3][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Weak or No Fluorescence Signal | 1. Inefficient Esterase Cleavage: The cell type used may have low endogenous esterase activity. | - Validate Esterase Activity: Use a positive control substrate for esterase activity (e.g., fluorescein (B123965) diacetate or calcein (B42510) AM) to confirm that the cells are enzymatically active. - Increase Incubation Time: Extend the incubation period with DAN-1 EE to allow for more complete cleavage. - Optimize Cell Health: Ensure cells are healthy and in the logarithmic growth phase, as esterase activity can be dependent on the metabolic state of the cell. |
| 2. Low Nitric Oxide (NO) Production: The cells may not be producing enough NO to be detected. | - Use a Positive Control: Stimulate the cells with a known NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) or an agonist that induces endogenous NO production (e.g., acetylcholine (B1216132) or bradykinin (B550075) in endothelial cells) to confirm that the probe can detect NO. - Optimize Experimental Conditions: Ensure that all necessary co-factors for nitric oxide synthase (NOS), such as L-arginine and tetrahydrobiopterin, are present in the culture medium. | |
| 3. Probe Instability or Degradation: this compound may be sensitive to light or prolonged exposure to aqueous solutions. | - Protect from Light: Handle the probe and stained cells in low-light conditions to prevent photobleaching. - Prepare Fresh Working Solutions: Prepare the DAN-1 EE working solution immediately before use. | |
| 4. Incorrect Filter Sets/Microscope Settings: The excitation and emission wavelengths may not be optimal for the fluorescent product. | - Verify Filter Sets: Ensure that the microscope's filter sets are appropriate for the excitation (360-380 nm) and emission (420-450 nm) spectra of the NO-reacted DAN-1.[1] - Optimize Imaging Parameters: Adjust the gain and exposure time to enhance signal detection, being careful to avoid saturation. | |
| High Background Fluorescence | 1. Incomplete Removal of Extracellular Probe: Residual DAN-1 EE on the cell surface or in the medium can contribute to background noise. | - Thorough Washing: After loading the cells with DAN-1 EE, wash them two to three times with a warm, phenol (B47542) red-free medium or phosphate-buffered saline (PBS) to remove any extracellular probe. |
| 2. Autofluorescence: The cells or the culture medium may exhibit intrinsic fluorescence. | - Use Phenol Red-Free Medium: Phenol red is a known source of background fluorescence. Use a phenol red-free medium for the duration of the experiment. - Image Unstained Cells: Acquire an image of unstained cells under the same imaging conditions to determine the level of autofluorescence. This can be subtracted from the final image. | |
| 3. Probe Concentration Too High: Excessive concentrations of DAN-1 EE can lead to non-specific binding and high background. | - Titrate the Probe Concentration: Perform a concentration-response experiment to determine the optimal probe concentration that provides a good signal-to-noise ratio for your specific cell type and experimental conditions. A typical starting concentration is in the low micromolar range. | |
| Cell Death or Altered Morphology | 1. Cytotoxicity of the Probe: High concentrations of DAN-1 EE or the solvent used for the stock solution may be toxic to the cells. | - Perform a Cytotoxicity Assay: Use a viability stain (e.g., trypan blue or a live/dead cell staining kit) to assess the health of the cells after incubation with DAN-1 EE at various concentrations. - Minimize Solvent Concentration: Ensure the final concentration of DMSO or ethanol in the culture medium is non-toxic (typically ≤ 0.1%). |
| 2. Phototoxicity: Prolonged exposure to the excitation light, especially in the UV range, can be damaging to cells. | - Minimize Light Exposure: Reduce the intensity and duration of the excitation light. Use a neutral density filter if necessary. - Use a More Sensitive Detector: A more sensitive camera can reduce the required exposure time. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Nitric Oxide with this compound
This protocol provides a general procedure for loading cells with DAN-1 EE and imaging intracellular NO production.
Materials:
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This compound
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Anhydrous DMSO or ethanol
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Cell culture medium (phenol red-free recommended)
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Phosphate-buffered saline (PBS)
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Cells of interest cultured on a suitable imaging dish or plate (e.g., glass-bottom dishes)
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Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed the cells onto the imaging dish at a density that will result in a 70-80% confluent monolayer on the day of the experiment. Allow the cells to adhere and grow overnight.
-
Preparation of DAN-1 EE Working Solution: Prepare a 1 to 10 mM stock solution of this compound in anhydrous DMSO. Immediately before use, dilute the stock solution in a serum-free, phenol red-free cell culture medium to a final working concentration (typically 2-10 µM). The optimal concentration should be determined empirically for each cell type.
-
Cell Loading: Remove the culture medium from the cells and wash once with warm PBS. Add the DAN-1 EE working solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.
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Washing: After incubation, remove the loading solution and wash the cells two to three times with a warm, phenol red-free medium or PBS to remove any extracellular probe.
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Imaging: Add fresh, phenol red-free medium to the cells. If desired, add your experimental compounds (e.g., NO donors or inhibitors). Image the cells using a fluorescence microscope with excitation at 360-380 nm and emission at 420-450 nm.
Protocol 2: Validation of Esterase-Dependent Probe Activation
This protocol can be used to confirm that the observed fluorescence signal is dependent on intracellular esterase activity.
Materials:
-
All materials from Protocol 1
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A general esterase inhibitor (e.g., bis(p-nitrophenyl) phosphate (B84403) - BNPP) or heat-inactivated cells.
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Fixative (e.g., 4% paraformaldehyde in PBS)
Procedure: Method A: Using an Esterase Inhibitor
-
Follow steps 1 and 2 of Protocol 1.
-
Inhibitor Pre-treatment: Pre-incubate a subset of the cells with an appropriate concentration of an esterase inhibitor (e.g., 10-100 µM BNPP) for 30-60 minutes at 37°C.
-
Co-incubation: Add the DAN-1 EE working solution (containing the esterase inhibitor for the pre-treated group) to both the control and inhibitor-treated cells. Incubate for 30-60 minutes.
-
Follow steps 4 and 5 of Protocol 1.
-
Analysis: Compare the fluorescence intensity between the control and inhibitor-treated cells. A significant reduction in fluorescence in the presence of the esterase inhibitor indicates that the signal is dependent on esterase cleavage.
Method B: Using Fixed (Dead) Cells
-
Follow step 1 of Protocol 1.
-
Cell Fixation: Fix a subset of the cells with 4% paraformaldehyde for 15-20 minutes at room temperature. This will inactivate intracellular enzymes, including esterases. Wash the fixed cells thoroughly with PBS.
-
Loading: Load both the live and fixed cells with the DAN-1 EE working solution as described in step 3 of Protocol 1.
-
Follow steps 4 and 5 of Protocol 1.
-
Analysis: Compare the fluorescence intensity between the live and fixed cells. The absence or significant reduction of signal in the fixed cells confirms the requirement of active intracellular esterases.
Visualizations
References
Validation & Comparative
A Comparative Guide to Nitric Oxide Detection: Fluorescent Imaging with DAN-1 EE Hydrochloride versus the Griess Assay
For researchers, scientists, and drug development professionals engaged in the study of nitric oxide (NO) signaling, the accurate and reliable quantification of this transient molecule is paramount. This guide provides a comprehensive comparison of two widely used methods for NO detection: the fluorescent imaging probe DAN-1 EE hydrochloride and the classic colorimetric Griess assay.
This document will objectively compare the performance of these two methods, furnish detailed experimental protocols, and present supporting data to facilitate the selection of the most appropriate technique for your research needs.
At a Glance: Key Performance Characteristics
The choice between this compound and the Griess assay hinges on the specific experimental requirements, including the desired sensitivity, spatial resolution, and the nature of the biological sample.
| Feature | This compound | Griess Assay | Alternative Fluorescent Probes (e.g., DAF series) |
| Principle | Intracellular fluorescence imaging | Colorimetric quantification of nitrite (B80452) (NO₂⁻) | Intracellular fluorescence imaging |
| Analyte Detected | Nitric Oxide (NO) | Nitrite (NO₂⁻), a stable NO metabolite | Nitric Oxide (NO) |
| Detection Limit | Nanomolar (nM) range[1] | Micromolar (µM) range (typically 0.5 - 1 µM)[2][3] | Nanomolar (nM) range |
| Spatial Resolution | High (subcellular localization) | None (bulk measurement) | High (subcellular localization) |
| Temporal Resolution | Real-time imaging of dynamic changes | Endpoint measurement of accumulated nitrite | Real-time imaging of dynamic changes |
| Sample Type | Live cells | Cell lysates, culture media, plasma, urine | Live cells |
| Throughput | Lower (image acquisition and analysis) | High (plate-reader based) | Lower (image acquisition and analysis) |
| Potential for Interference | Autofluorescence, photobleaching | Thiols, ascorbate, nitrate (B79036) reductase inhibitors[4] | Autofluorescence, photobleaching, pH sensitivity |
| Signal Stability | Dependent on probe photostability | Stable for at least one hour after reaction | Varies by probe |
Principles of Detection
This compound: Visualizing Nitric Oxide in Live Cells
This compound is a cell-permeable fluorescent probe designed for the bioimaging of nitric oxide in living cells. Its mechanism relies on a two-step process. First, the ethyl ester (EE) moiety renders the molecule lipophilic, allowing it to readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the ethyl ester group, converting DAN-1 EE into its membrane-impermeable form, DAN-1. This trapping mechanism ensures the accumulation of the probe within the cell. In the presence of nitric oxide, DAN-1 undergoes a chemical reaction to form a highly fluorescent triazole derivative, which can be visualized and quantified using fluorescence microscopy.
The Griess Assay: A Classic Method for Nitrite Quantification
The Griess assay is a well-established colorimetric method that indirectly measures nitric oxide production by quantifying the concentration of nitrite (NO₂⁻), one of its stable breakdown products in aqueous solutions. The assay is based on a two-step diazotization reaction. In the first step, under acidic conditions, sulfanilamide (B372717) reacts with nitrite to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to produce a colored azo compound that absorbs light maximally at approximately 540 nm. The intensity of the resulting color is directly proportional to the nitrite concentration in the sample.
Experimental Protocols
Protocol 1: Live Cell Imaging of Nitric Oxide with this compound
This protocol provides a general guideline for the use of this compound for detecting NO in cultured cells. Optimization may be required for different cell types and experimental conditions.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cell culture medium
-
Fluorescence microscope with appropriate filters (Excitation ~360-380 nm, Emission ~420-450 nm)
-
Live-cell imaging chamber
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO. A typical stock concentration is 1-5 mM. Store the stock solution at -20°C, protected from light and moisture.
-
Cell Seeding: Seed cells on a suitable imaging dish or coverslip and allow them to adhere and reach the desired confluency.
-
Loading of DAN-1 EE:
-
Dilute the DAN-1 EE stock solution in serum-free medium or an appropriate buffer to the final working concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the DAN-1 EE loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing: After incubation, remove the loading solution and wash the cells two to three times with warm PBS or imaging buffer to remove any extracellular probe.
-
NO Stimulation and Imaging:
-
Add fresh, pre-warmed culture medium or buffer to the cells.
-
Treat the cells with the experimental compound to induce NO production.
-
Immediately begin acquiring images using a fluorescence microscope. Capture images at regular intervals to monitor the change in fluorescence intensity over time.
-
-
Data Analysis: Quantify the fluorescence intensity of individual cells or regions of interest using appropriate image analysis software. The increase in fluorescence intensity is proportional to the amount of NO produced.
Protocol 2: Quantification of Nitrite using the Griess Assay
This protocol is for the determination of nitrite concentration in cell culture supernatants.
Materials:
-
Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)
-
Sodium nitrite standard solution
-
Deionized water
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Preparation of Nitrite Standards:
-
Prepare a series of sodium nitrite standards of known concentrations (e.g., 0-100 µM) by diluting the stock nitrite standard in the same medium as the samples.
-
-
Sample Collection: Collect cell culture supernatants and centrifuge to remove any cellular debris.
-
Griess Reaction:
-
Add 50 µL of each standard and sample to separate wells of a 96-well plate.
-
Add 50 µL of the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the NED solution to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite.
-
-
Absorbance Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM nitrite standard) from all other readings.
-
Plot a standard curve of absorbance versus nitrite concentration for the standards.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values on the standard curve.
-
Comparison with Alternative Fluorescent Probes
While this compound is a valuable tool, several other fluorescent probes for NO detection are available, with the diaminofluorescein (DAF) series being the most prominent.
| Probe Family | Key Features |
| DAN (e.g., DAN-1 EE) | - Reacts with NO to form a fluorescent triazole. - Good sensitivity and specificity. |
| DAF (e.g., DAF-2, DAF-FM) | - Diaminofluorescein-based probes. - DAF-FM offers higher photostability and is less pH-sensitive than DAF-2. - Widely used and well-characterized. |
| DAR (e.g., DAR-4M) | - Diaminorhodamine-based probes. - Emit in the longer wavelength (orange-red) region, which can reduce interference from cellular autofluorescence. - Generally more photostable than DAF probes. |
The selection of a fluorescent probe should consider factors such as the expected NO concentration, the pH of the cellular environment, and the presence of autofluorescent compounds.
Conclusion
Both this compound and the Griess assay are powerful methods for studying nitric oxide. This compound excels in providing high-resolution spatial and temporal information about NO production within living cells. In contrast, the Griess assay offers a simple, high-throughput method for quantifying the total amount of nitrite, a stable NO metabolite, in bulk samples. The choice of method should be guided by the specific research question and the experimental context. For a comprehensive understanding of NO signaling, a combination of these and other detection methods may be the most effective approach.
References
- 1. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media [mdpi.com]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to Fluorescent Probes for Nitric Oxide Detection: DAN-1 EE Hydrochloride vs. DAF-FM Diacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a crucial signaling molecule involved in a myriad of physiological and pathological processes. Its transient nature and low physiological concentrations necessitate sensitive and reliable detection methods. Fluorescent probes have emerged as indispensable tools for the real-time imaging and quantification of NO in biological systems. This guide provides an objective comparison of two commercially available fluorescent probes for nitric oxide detection: DAN-1 EE hydrochloride and DAF-FM diacetate. This comparison is based on their fundamental properties, mechanisms of action, and available performance data to assist researchers in selecting the optimal probe for their specific experimental needs.
Mechanism of Action and Key Properties
Both this compound and DAF-FM diacetate are cell-permeable compounds that, once inside the cell, are cleaved by intracellular esterases to release their active, less membrane-permeable forms. This intracellular trapping mechanism allows for the accumulation of the probe within the cell, enhancing the detection of locally produced NO.
This compound is a derivative of 2,3-diaminonaphthalene (B165487) (DAN).[1] Upon entering the cell, it is hydrolyzed to DAN-1. In the presence of nitric oxide and oxygen, DAN-1 is converted to a highly fluorescent triazole derivative.[1]
DAF-FM Diacetate (4-amino-5-methylamino-2',7'-difluorofluorescein diacetate) is a fluorescein-based probe.[2][3] Intracellular esterases convert it to DAF-FM. DAF-FM reacts with an oxidized form of NO, generated in the presence of oxygen, to form a fluorescent benzotriazole (B28993) adduct.[2][3][4]
Data Presentation: A Comparative Overview
| Feature | This compound | DAF-FM Diacetate |
| Mechanism of Action | Forms a fluorescent triazole derivative upon reaction with NO and O₂.[1] | Forms a fluorescent benzotriazole adduct upon reaction with oxidized NO.[2][3][4] |
| Excitation Wavelength (max) | ~360-380 nm | ~495 nm[2][3][4] |
| Emission Wavelength (max) | ~420-450 nm | ~515 nm[2][3][4] |
| Quantum Yield (Φ) | Not Reported | ~0.81 (after reaction with NO)[2][3] |
| Sensitivity (Limit of Detection) | Not Reported | ~3 nM[2] |
| Photostability | Not Reported | More photostable than DAF-2[2] |
| pH Sensitivity | Information not available | Fluorescence is independent of pH above 5.5[2] |
| Cytotoxicity | Potential for cytotoxicity due to its naphthalene (B1677914) core.[5] Specific data not available. | Generally considered to have low cytotoxicity at working concentrations.[3] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes involved in NO detection using these probes, the following diagrams have been generated using Graphviz.
Experimental Protocols
Protocol 1: Intracellular NO Detection with DAF-FM Diacetate
This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.
Materials:
-
DAF-FM diacetate (stock solution in DMSO)
-
Cultured cells on a suitable imaging substrate (e.g., glass-bottom dish)
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium without phenol (B47542) red
-
Reagents for inducing NO production (e.g., agonist, cytokine)
-
Fluorescence microscope with appropriate filters for fluorescein (B123965) (Excitation ~488 nm, Emission ~520 nm)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.
-
Probe Loading:
-
Washing and De-esterification:
-
Remove the probe-containing solution and wash the cells twice with warm buffer to remove any extracellular probe.
-
Add fresh, pre-warmed buffer or medium to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the intracellular probe.[2]
-
-
NO Induction and Imaging:
-
Induce NO production by adding the desired stimulus to the cells.
-
Immediately begin imaging the cells using a fluorescence microscope. Acquire images at regular intervals to monitor the change in fluorescence intensity over time.
-
The increase in fluorescence intensity is proportional to the amount of NO produced.
-
Protocol 2: General Protocol for Intracellular NO Detection with this compound
As a detailed, validated protocol for this compound is not widely available, the following is a general guideline based on the principles of using cell-permeable ester probes. Optimization is critical.
Materials:
-
This compound (stock solution in a suitable solvent like DMSO or ethanol)
-
Cultured cells on a suitable imaging substrate
-
Balanced salt solution or cell culture medium without phenol red
-
Reagents for inducing NO production
-
Fluorescence microscope with appropriate filters for DAN-1 (Excitation ~360-380 nm, Emission ~420-450 nm)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Probe Loading:
-
Prepare a working solution of this compound in a serum-free medium or buffer. The optimal concentration needs to be determined empirically, but a starting range of 1-10 µM is suggested.
-
Wash cells once with buffer and then incubate with the this compound working solution for 30-60 minutes at 37°C, protected from light.
-
-
Washing and De-esterification:
-
Remove the probe solution and wash the cells twice with a warm buffer.
-
Add fresh, pre-warmed buffer or medium and incubate for an additional 15-30 minutes to allow for esterase cleavage.
-
-
NO Induction and Imaging:
-
Add the stimulus to induce NO production.
-
Begin imaging using the appropriate filter set for DAN-1. Monitor the fluorescence intensity over time.
-
Discussion and Recommendations
DAF-FM diacetate is a well-characterized and widely used probe for NO detection. Its high quantum yield, good sensitivity, and photostability make it a reliable choice for many applications.[2] The extensive literature available provides a solid foundation for its use and troubleshooting. Its excitation and emission in the visible range are compatible with standard fluorescence microscopy setups.
This compound , on the other hand, offers the advantage of excitation in the near-UV range, which can be beneficial in reducing autofluorescence from biological samples that is often more prominent in the blue-green region of the spectrum. However, the lack of published data on its quantum yield, sensitivity, and photostability makes a direct performance comparison with DAF-FM diacetate challenging. Furthermore, the naphthalene core of this compound raises potential concerns about cytotoxicity.[5] Naphthalene and its derivatives have been shown to exhibit cytotoxic effects, and researchers should be mindful of this, especially in long-term imaging experiments. It is crucial to perform appropriate controls to assess the potential toxicity of this compound on the specific cell type being investigated.
For researchers requiring a well-validated and highly sensitive probe for NO detection with a wealth of supporting literature, DAF-FM diacetate is the recommended choice. Its performance characteristics are well-documented, providing a higher degree of confidence in the experimental results.
This compound may be a suitable alternative for experiments where excitation in the near-UV is desirable to minimize autofluorescence. However, due to the limited data on its performance and potential for cytotoxicity, thorough validation and control experiments are essential before its adoption in critical studies. Researchers should carefully determine the optimal working concentration and assess any potential cytotoxic effects in their experimental system.
References
DAN-1 EE Hydrochloride: A Comparative Guide to its Specificity for Nitric Oxide Detection
For researchers, scientists, and drug development professionals, the accurate detection and quantification of nitric oxide (NO), a pivotal signaling molecule, is critical. This guide provides a comprehensive comparison of DAN-1 EE hydrochloride, a fluorescent probe for NO, with alternative methods for detecting reactive oxygen species (ROS), supported by experimental data and detailed protocols.
This compound (Naphtho[2,3-a]phenothiazine-8,13-dione, 2-amino-5-(ethyl-ester) hydrochloride) is a cell-permeable fluorescent indicator designed for the bioimaging of nitric oxide. Its utility lies in its ability to diffuse across cell membranes and subsequently become hydrolyzed by intracellular esterases to the less permeable DAN-1. This trapping mechanism prevents signal loss due to probe leakage. The detection of NO is based on the reaction of the vicinal diamine group of DAN-1 with NO in the presence of oxygen to form a highly fluorescent triazole product.
Specificity of this compound for Nitric Oxide
While direct quantitative data on the cross-reactivity of this compound with a wide range of reactive oxygen species is limited in publicly available literature, the specificity of the closely related diaminofluorescein (DAF) family of probes offers valuable insights. Studies on probes like DAF-2 have shown that they do not significantly react with ROS such as superoxide (B77818) (O₂•⁻), hydrogen peroxide (H₂O₂), or peroxynitrite (ONOO⁻) to produce a fluorescent signal under physiological conditions. The fluorescence of these diamino-based probes is primarily dependent on the presence of NO and oxygen, which lead to the formation of a nitrosating agent that reacts with the probe.
However, it is crucial to acknowledge a potential for indirect interference. Peroxynitrite, formed from the rapid reaction of NO and superoxide, has been shown to decompose the fluorescent triazole product of diaminonaphthalene (DAN), a structural component of DAN-1. This could potentially lead to an underestimation of NO levels in environments with high peroxynitrite concentrations.
To provide a clearer picture of its performance, a comparative analysis with commonly used ROS-specific probes is essential.
Performance Comparison: DAN-1 EE vs. Common ROS Probes
| Feature | This compound | Dihydroethidium (DHE) | 2',7'-Dichlorodihydrofluorescein diacetate (H₂DCF-DA) | MitoSOX™ Red |
| Primary Target | Nitric Oxide (NO) | Superoxide (O₂•⁻) | General ROS (primarily H₂O₂) | Mitochondrial Superoxide (O₂•⁻) |
| Detection Principle | Formation of a fluorescent triazole from the reaction of the diamine with a nitrosating agent derived from NO and O₂. | Oxidation to fluorescent ethidium (B1194527) and the more specific 2-hydroxyethidium. | Oxidation to the highly fluorescent dichlorofluorescein (DCF). | Selective oxidation by mitochondrial superoxide to a fluorescent product. |
| Excitation (nm) | ~360-380 | ~518 | ~495 | ~510 |
| Emission (nm) | ~420-450 | ~605 | ~529 | ~580 |
| Cell Permeability | Yes (as the ethyl ester) | Yes | Yes (as the diacetate) | Yes |
| Potential for Cross-Reactivity | Peroxynitrite may degrade the fluorescent product. | Can be oxidized by other ROS to ethidium, leading to non-specific signals. | Can be oxidized by various ROS and RNS, lacks specificity. | Generally considered specific for mitochondrial superoxide. |
Experimental Protocols
Protocol 1: Intracellular Nitric Oxide Detection with this compound
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cells of interest cultured on a suitable imaging platform (e.g., glass-bottom dishes or microplates)
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or serum-free medium
-
Fluorescence microscope or plate reader with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Loading:
-
Prepare a working solution of this compound (typically 5-10 µM) in pre-warmed HBSS or serum-free medium.
-
Remove the culture medium from the cells and wash once with the same buffer.
-
Add the DAN-1 EE working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Aspirate the loading solution and wash the cells twice with pre-warmed buffer to remove excess probe.
-
-
Stimulation (Optional):
-
If investigating stimulated NO production, add the stimulus to the cells in fresh buffer.
-
-
Measurement:
-
Immediately acquire fluorescence images or readings using an excitation wavelength of ~370 nm and an emission wavelength of ~435 nm.
-
Protocol 2: Superoxide Detection with Dihydroethidium (DHE)
Materials:
-
Dihydroethidium (DHE) stock solution (e.g., 10 mM in DMSO)
-
Cells of interest
-
Appropriate cell culture medium or buffer
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Culture or prepare a single-cell suspension.
-
Loading:
-
Prepare a DHE working solution (typically 5-10 µM) in cell culture medium or buffer.
-
Incubate the cells with the DHE working solution for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Wash the cells once with fresh medium or buffer.
-
-
Measurement:
-
Analyze the cells immediately by fluorescence microscopy (Ex/Em: ~518/605 nm) or flow cytometry.
-
Protocol 3: General ROS Detection with H₂DCF-DA
Materials:
-
H₂DCF-DA stock solution (e.g., 10 mM in DMSO)
-
Cells of interest
-
Appropriate cell culture medium or buffer
-
Fluorescence microscope, plate reader, or flow cytometer
Procedure:
-
Cell Preparation: Culture or prepare cells as required.
-
Loading:
-
Prepare an H₂DCF-DA working solution (typically 5-20 µM) in serum-free medium or buffer.
-
Incubate the cells with the working solution for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Wash the cells twice with fresh medium or buffer.
-
-
Measurement:
-
Measure the fluorescence intensity (Ex/Em: ~495/529 nm).
-
Protocol 4: Mitochondrial Superoxide Detection with MitoSOX™ Red
Materials:
-
MitoSOX™ Red reagent stock solution (e.g., 5 mM in DMSO)
-
Cells of interest
-
HBSS or other suitable buffer
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired density.
-
Loading:
-
Prepare a MitoSOX™ Red working solution (typically 2.5-5 µM) in pre-warmed HBSS.
-
Incubate the cells with the working solution for 10-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Gently wash the cells three times with pre-warmed buffer.
-
-
Measurement:
-
Analyze the cells immediately by fluorescence microscopy (Ex/Em: ~510/580 nm) or flow cytometry.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound for nitric oxide detection.
Caption: General experimental workflow for fluorescent probe-based detection.
A Comparative Guide to Fluorescent Probes for Nitric Oxide Detection: DAN-1 EE Hydrochloride vs. DAF-FM Diacetate and DAR-4M AM
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three fluorescent probes used for the detection of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. We will compare the performance of DAN-1 EE hydrochloride, DAF-FM diacetate, and DAR-4M AM, supported by available experimental data, to assist researchers in selecting the most suitable probe for their specific applications.
Overview of Fluorescent Nitric Oxide Probes
Fluorescent probes are indispensable tools for real-time monitoring of NO in living cells and tissues. The probes compared in this guide are cell-permeable esters that, once inside the cell, are cleaved by intracellular esterases to release the active, less permeable fluorescent indicator. The reaction of these indicators with NO, typically in the presence of oxygen, results in a significant increase in fluorescence intensity, allowing for the quantification and visualization of NO production.
Quantitative Performance Comparison
The selection of an appropriate fluorescent probe is contingent on its photophysical and chemical properties. The following table summarizes the key performance metrics for this compound, DAF-FM diacetate, and DAR-4M AM based on available data.
| Feature | This compound | DAF-FM Diacetate | DAR-4M AM |
| Excitation Max (nm) | 360-380[1][2] | 495[3][4][5][6][7] | 560[8] |
| Emission Max (nm) | 420-450[1][2] | 515[3][4][5][6][7] | 575[8] |
| Quantum Yield (Φ) | Data not available | ~0.005 (before NO), ~0.81 (after NO)[3][4][5][7][9] | Data not available (fluorescence increases ~840-fold)[10][11] |
| Detection Limit | Data not available | ~3 nM[4][5][9] | ~10 nM[10][11] |
| Photostability | Data not available | More photostable than DAF-2[3][4][5][6][7][9] | Photostable[10][11] |
| pH Stability | Data not available | Stable above pH 5.5[3][4][5][6][7][9] | Stable in a wide pH range (4-12)[12] |
| Cell Permeability | Yes[1][2] | Yes[3][4][5][13] | Yes[10][11][12] |
Signaling Pathway and Detection Mechanism
Nitric oxide is a key signaling molecule synthesized by nitric oxide synthases (NOS).[13] Once produced, NO can diffuse across cell membranes and activate downstream signaling cascades, most notably the activation of soluble guanylate cyclase (sGC) to produce cyclic guanosine (B1672433) monophosphate (cGMP).
The fluorescent probes discussed here primarily detect NO through a reaction that forms a fluorescent triazole derivative. This reaction is dependent on the presence of oxygen and is generally specific for NO over other reactive oxygen and nitrogen species.
Caption: Nitric oxide signaling pathway and mechanism of fluorescent probe detection.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are generalized protocols for the intracellular detection of nitric oxide using this compound, DAF-FM diacetate, and DAR-4M AM.
Protocol 1: Intracellular NO Detection with this compound
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO. A typical starting concentration is 1-5 mM. Store the stock solution at -20°C, protected from light and moisture.
-
-
Cell Preparation:
-
Culture cells to the desired confluency on a suitable imaging plate or slide.
-
-
Probe Loading:
-
Dilute the this compound stock solution in a serum-free medium or an appropriate buffer (e.g., HBSS) to a final working concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with the loading buffer.
-
Add the probe-containing solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
Remove the loading solution and wash the cells twice with the imaging buffer to remove any extracellular probe.
-
-
NO Induction and Measurement:
Protocol 2: Intracellular NO Detection with DAF-FM Diacetate
-
Reagent Preparation:
-
Prepare a 5 mM stock solution of DAF-FM diacetate in anhydrous DMSO.[3] Aliquot and store at -20°C, protected from light.
-
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or appropriate imaging plates and culture to the desired density.
-
-
Probe Loading:
-
Dilute the DAF-FM diacetate stock solution to a final concentration of 1-10 µM in a serum-free medium or HBSS.
-
Remove the culture medium, wash the cells once with the loading buffer, and then add the DAF-FM diacetate solution.
-
Incubate for 20-60 minutes at 37°C.[3]
-
-
Washing and De-esterification:
-
Wash the cells twice with fresh buffer or medium to remove excess probe.
-
Incubate the cells for an additional 15-30 minutes in fresh medium to allow for complete de-esterification of the intracellular probe.[3]
-
-
NO Measurement:
Protocol 3: Intracellular NO Detection with DAR-4M AM
-
Reagent Preparation:
-
Prepare a 5 mM stock solution of DAR-4M AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light.
-
-
Cell Preparation:
-
Culture cells in a suitable format for fluorescence imaging or measurement.
-
-
Probe Loading:
-
Washing:
-
Wash the cells to remove the extracellular probe.
-
-
NO Induction and Measurement:
-
Induce nitric oxide production as required by your experiment.
-
Measure fluorescence with excitation at ~560 nm and emission at ~575 nm.[8]
-
Experimental Workflow and Probe Selection Logic
The choice of a fluorescent NO probe should be guided by the specific experimental requirements, including the expected concentration of NO, the pH of the environment, and the instrumentation available.
Caption: General experimental workflow and probe selection considerations.
Conclusion
Both DAF-FM diacetate and DAR-4M AM are well-characterized and widely used fluorescent probes for the detection of nitric oxide. DAF-FM diacetate offers high sensitivity and is suitable for experiments where the pH is maintained above 5.5.[3][4][5][6][7][9] DAR-4M AM provides the advantage of being stable over a broader pH range and its longer excitation/emission wavelengths can help to minimize autofluorescence.[12]
This compound, with its UV excitation and blue emission, may offer an alternative spectral window for multicolor imaging experiments. However, the lack of publicly available, detailed quantitative performance data for this compound makes a direct and comprehensive comparison with DAF-FM diacetate and DAR-4M AM challenging. Researchers considering this compound should perform thorough validation and optimization for their specific experimental system.
References
- 1. caymanchem.com [caymanchem.com]
- 2. netascientific.com [netascientific.com]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. lumiprobe.com [lumiprobe.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Recent developments of fluorescent probes for detection and bioimaging of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DAR-4M AM A cell-permeable, photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. [sigmaaldrich.com]
- 12. DAR-4M AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 13. Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Intracellular Nitric Oxide with DAN-1 EE Hydrochloride
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular nitric oxide (NO) is crucial for understanding its diverse roles in cellular signaling and pathophysiology. This guide provides a comprehensive comparison of DAN-1 EE hydrochloride with other fluorescent probes, offering experimental data and detailed protocols to validate its use for detecting intracellular NO.
This compound is a cell-permeable fluorescent probe designed for the detection of nitric oxide in living cells. Its mechanism relies on the intracellular environment to transform it into a highly fluorescent molecule upon reacting with NO. This guide will delve into the specifics of this probe, compare it to a well-established alternative, and provide the necessary protocols to ensure its accurate application in your research.
Mechanism of Action: From Non-Fluorescent to a Beacon of NO
This compound is a derivative of 2,3-diaminonaphthalene (B165487) (DAN). The "EE" signifies an ethyl ester group, which renders the molecule lipophilic and allows it to readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the ethyl ester, converting DAN-1 EE into its membrane-impermeable form, DAN-1. This crucial step effectively traps the probe within the cell.
In the presence of nitric oxide, the diamino groups of DAN-1 undergo a nitrosation reaction, leading to the formation of a fluorescent triazole derivative. This reaction is the basis for the detection of intracellular NO, as the fluorescence intensity is directly proportional to the concentration of NO.
Head-to-Head Comparison: this compound vs. DAF-FM DA
To provide a clear perspective on the performance of this compound, we compare it with DAF-FM DA, a widely used and well-characterized fluorescent probe for intracellular NO.
| Feature | This compound | DAF-FM DA |
| Mechanism | Cell-permeable ethyl ester derivative of 2,3-diaminonaphthalene (DAN). Cleaved by intracellular esterases to trap the probe, which then reacts with NO to form a fluorescent triazole. | Cell-permeable diacetate derivative of 4-amino-5-methylamino-2',7'-difluorofluorescein. Cleaved by intracellular esterases to trap the probe, which then reacts with NO to form a fluorescent benzotriazole (B28993) derivative.[1] |
| Excitation Max | ~360-380 nm[2] | ~495 nm[1] |
| Emission Max | ~420-450 nm[2] | ~515 nm[1] |
| Fluorescence Quantum Yield of NO Adduct | Not explicitly reported in reviewed literature. | ~0.81[3] |
| Reported Detection Limit for NO | ~10-50 nM (for the parent compound, DAN)[4] | ~3 nM[5] |
Experimental Protocols: Ensuring Accurate Intracellular NO Measurement
To confirm that the fluorescence signal from this compound accurately reflects intracellular NO levels, a series of validation experiments are essential.
Protocol 1: In Vitro Calibration with an NO Donor
This protocol aims to determine the fluorescence response of DAN-1 EE to known concentrations of NO.
Materials:
-
This compound
-
A nitric oxide donor (e.g., S-nitroso-N-acetyl-DL-penicillamine - SNAP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the NO donor in deoxygenated PBS.
-
Add the this compound stock solution to each well of the microplate to a final concentration of 5-10 µM.
-
Add the different concentrations of the NO donor to the wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using excitation and emission wavelengths appropriate for the DAN-1-NO adduct (~360-380 nm excitation, ~420-450 nm emission).
-
Plot the fluorescence intensity against the NO donor concentration to generate a calibration curve.
Protocol 2: Cellular Loading and Stimulation
This protocol describes the loading of cells with this compound and the subsequent stimulation to induce intracellular NO production.
Materials:
-
Cultured cells of interest
-
This compound
-
Cell culture medium
-
An agent to stimulate NO production (e.g., lipopolysaccharide - LPS, and interferon-gamma - IFN-γ for macrophages; or a calcium ionophore like A23187 for endothelial cells)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed the cells in a suitable culture vessel (e.g., glass-bottom dish for microscopy or multi-well plate for flow cytometry).
-
Wash the cells with warm PBS.
-
Incubate the cells with 5-10 µM this compound in serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add fresh, pre-warmed cell culture medium.
-
Treat the cells with the stimulating agent to induce NO production.
-
Image the cells using a fluorescence microscope or analyze by flow cytometry at the appropriate wavelengths.
Protocol 3: Validation with NOS Inhibitors and NO Scavengers
This is a critical step to confirm the specificity of the fluorescence signal for NO.
Materials:
-
Cells loaded with this compound and stimulated as in Protocol 2.
-
A nitric oxide synthase (NOS) inhibitor (e.g., L-NG-Nitroarginine methyl ester - L-NAME).
-
A nitric oxide scavenger (e.g., 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide - cPTIO).
Procedure:
-
NOS Inhibition: Pre-incubate a set of cells with an effective concentration of L-NAME (e.g., 100-500 µM) for at least 30 minutes before loading with this compound and stimulation.
-
NO Scavenging: To another set of stimulated, DAN-1 EE-loaded cells, add cPTIO (e.g., 100 µM) to the medium.
-
Compare the fluorescence intensity of the cells treated with the inhibitor or scavenger to the stimulated cells without these agents. A significant reduction in fluorescence confirms that the signal is dependent on NOS activity and the presence of NO.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, the experimental workflow for validation, and the logical relationships of the control experiments.
Caption: Nitric Oxide Signaling Pathway.
References
A Comparative Analysis of Fluorescent Probes for Nitric Oxide Detection: A Focus on DAN-1 EE Hydrochloride
Overview of Nitric Oxide Detection by Fluorescent Probes
The majority of fluorescent probes for nitric oxide, including DAN-1 EE hydrochloride, DAF-2, and certain BODIPY derivatives, operate on a similar detection principle. These probes typically feature an aromatic vicinal diamine moiety. In the presence of nitric oxide and oxygen, this diamine is converted to a triazole derivative, a chemical transformation that is accompanied by a significant increase in fluorescence quantum yield. This "turn-on" fluorescence response allows for the sensitive detection of NO in various biological contexts.
DAN-1 EE (hydrochloride) is a cell-permeable derivative of 2,3-diaminonaphthalene (B165487) (DAN).[1] Upon entering the cell, it is hydrolyzed by intracellular esterases to the less permeable DAN-1, which then reacts with NO to form the fluorescent 2,3-naphthotriazole (NAT) product.[1] This mechanism, in theory, allows for the intracellular trapping of the probe and a more localized signal.
Performance Comparison of Nitric Oxide Probes
A direct comparison of the brightness of fluorescent probes is best achieved by evaluating their fluorescence quantum yield (Φf) and molar extinction coefficient (ε). Brightness is proportional to the product of these two values. While specific data for this compound's reaction product is elusive, we can compare the well-documented performance of DAF-2 and BODIPY-based probes.
| Probe | Form | Quantum Yield (Φf) - Before NO Reaction | Quantum Yield (Φf) - After NO Reaction | Fold Increase in Fluorescence | Excitation (nm) | Emission (nm) |
| DAN-1 EE | Cell-permeable ester | Not Reported | Not Reported | Not Reported | ~365[1] | ~415[2] |
| DAF-2 | Non-permeable | ~0.005[1] | ~0.92[1] | ~184[1] | ~495[3] | ~515[3] |
| DAF-FM | Non-permeable | ~0.005[2] | ~0.81[2] | ~160[2] | ~495[2] | ~515[2] |
| BODIPY-based (RBA) | Cell-permeable | Not Reported | 0.87[4] | Not Reported | Not Reported | Not Reported |
| BODIPY-based (BDT) | Cell-permeable | 0.06[5] | 0.55[5] | ~9 | Not Reported | Not Reported |
Note: The quantum yield and fold increase in fluorescence can vary depending on the specific molecular structure of the BODIPY probe and the experimental conditions.
From the available data, it is evident that probes like DAF-2 and certain BODIPY derivatives exhibit a substantial increase in their quantum yield upon reaction with nitric oxide, leading to a very bright fluorescent signal. For instance, the quantum yield of DAF-2's triazole product is reported to be as high as 0.92.[1] This high quantum efficiency contributes to its widespread use and the low detection limits reported for NO (as low as 5 nM).[3]
While a quantitative value for the brightness of the DAN-1 EE reaction product is not available, its utility is noted in its cell-permeable nature and the potential for intracellular retention of the probe.[1] However, one report mentions that the parent compound, DAN, is not ideally suited for intracellular detection due to rapid leakage and short excitation/emission wavelengths that can lead to high background fluorescence in biological samples.[1]
Signaling Pathways and Detection Mechanism
The fundamental mechanism for these fluorescent probes involves the reaction of a vicinal diamine with an N-nitrosating species derived from nitric oxide in the presence of oxygen to form a fluorescent triazole.
Caption: General reaction mechanism of diamine-based fluorescent probes with nitric oxide.
Experimental Protocols
Accurate and reproducible measurement of fluorescence quantum yield is essential for the objective comparison of fluorescent probes. The following are detailed protocols for the relative (comparative) method of quantum yield determination.
Protocol 1: Relative Quantum Yield Determination
This method involves comparing the fluorescence intensity of the sample of interest to a well-characterized fluorescence standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Fluorescence cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Fluorescence standard with a known quantum yield in the same solvent as the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)
-
Sample of interest (e.g., the triazole product of DAN-1 EE, DAF-2, or BODIPY probe with NO)
-
Spectroscopic grade solvents
Procedure:
-
Prepare a series of dilutions of both the standard and the sample in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Record the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard. Ensure that the excitation and emission slit widths are kept constant for all measurements.
-
Correct the emission spectra for the wavelength-dependent response of the detector. Most modern spectrofluorometers have built-in correction files.
-
Integrate the area under the corrected fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The resulting plots should be linear.
-
Determine the slope (Gradient) of the linear plots for both the standard (Gradstd) and the sample (Gradsmp).
-
Calculate the quantum yield of the sample (Φsmp) using the following equation:
Φsmp = Φstd * (Gradsmp / Gradstd) * (nsmp2 / nstd2)
Where:
-
Φstd is the quantum yield of the standard.
-
Gradsmp and Gradstd are the gradients from the plots of integrated fluorescence intensity versus absorbance.
-
nsmp and nstd are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.
-
Caption: Experimental workflow for determining relative fluorescence quantum yield.
Conclusion
While a definitive quantitative comparison of the brightness of this compound to other nitric oxide probes is hampered by the lack of publicly available quantum yield data, a qualitative assessment can be made based on its structural analogues and the performance of its competitors. Probes like DAF-2 and various BODIPY-based sensors have well-established, high quantum yields upon reaction with nitric oxide, making them exceptionally bright and sensitive. The primary advantage of this compound lies in its cell-permeability and potential for intracellular accumulation. Researchers and drug development professionals should carefully consider the specific requirements of their experimental system, including the need for intracellular versus extracellular detection, the desired sensitivity, and the potential for background fluorescence, when selecting the most appropriate fluorescent probe for their nitric oxide studies. The provided experimental protocols offer a standardized method for researchers to determine the quantum yield of their chosen probes, allowing for objective in-house comparisons.
References
- 1. Oxygen & Nitric Oxide Probes [sigmaaldrich.com]
- 2. Probes for Nitric Oxide Research—Section 18.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid and sensitive detection of nitric oxide by a BODIPY-based fluorescent probe in live cells: glutathione effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A fluorescent probe with an ultra-rapid response to nitric oxide - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB00064A [pubs.rsc.org]
A Researcher's Guide to Quantitative Nitric Oxide Measurement: Evaluating the Limitations of DAN-1 EE Hydrochloride
For researchers, scientists, and drug development professionals, the accurate quantification of nitric oxide (NO) is paramount to understanding its multifaceted roles in physiology and pathology. This guide provides a comprehensive comparison of DAN-1 EE hydrochloride, a common fluorescent probe for NO detection, with alternative methods. We will delve into the inherent limitations of this compound, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.
Nitric oxide, a transient and highly reactive signaling molecule, presents a significant challenge for direct and accurate measurement.[1] Fluorescent probes have emerged as invaluable tools for detecting NO in biological systems. Among these, 2,3-diaminonaphthalene (B165487) (DAN) and its derivatives, such as this compound (the ethyl ester hydrochloride salt of DAN), are widely utilized. However, a thorough understanding of their limitations is crucial for the correct interpretation of experimental results.
The Indirect Nature of this compound-Based NO Detection
A primary limitation of this compound lies in its indirect mechanism of NO detection. This compound itself is not directly reactive with NO. Instead, it detects nitrite (B80452) (NO₂⁻), a stable oxidation product of NO in aqueous environments.[2][3] This indirect detection pathway introduces several potential inaccuracies and complicates the interpretation of results.
The reaction mechanism involves the nitrosation of the diamino groups on the naphthalene (B1677914) core by nitrosonium ions (NO⁺), which are generated from nitrite under acidic conditions. This reaction forms a fluorescent triazole product, 1H-naphthotriazole.[2][3]
Key Limitations of this compound
Several factors limit the utility of this compound for precise quantitative NO measurement:
-
Indirect Detection: As the probe measures nitrite, the detected signal represents a cumulative amount of NO that has been oxidized, rather than the real-time concentration of NO. This can be misleading, as the rate of NO oxidation can be influenced by various factors in the cellular microenvironment.
-
Interference from Other Reactive Species: The fluorescent product of the DAN reaction, naphthotriazole (NAT), can be decomposed by other reactive nitrogen and oxygen species (RNOS), particularly peroxynitrite (ONOO⁻).[4] This can lead to an underestimation of NO levels, especially in biological systems where both NO and superoxide (B77818) are produced simultaneously. The rate constant for the reaction of NAT with peroxynitrite has been determined to be 2.2 x 10³ M⁻¹s⁻¹.[4]
-
pH Sensitivity: The reaction of DAN with nitrite is highly dependent on acidic conditions (optimally at pH 2), while the resulting fluorescence of naphthotriazole is best measured at a pH of 10 or higher.[5] This pH dependency can be a significant drawback for live-cell imaging and in physiological systems where pH is tightly regulated.
-
Photosensitivity: 2,3-diaminonaphthalene is a photosensitive reagent and can degrade into non-fluorescent brown products upon exposure to light, necessitating careful handling and storage.[5]
-
Requirement for Nitrate (B79036) Reduction: In many biological samples, a significant portion of NO is oxidized to nitrate (NO₃⁻). To detect this portion, a nitrate reductase enzyme must be used to convert nitrate to nitrite prior to the DAN assay.[6] This adds an extra step to the protocol and can introduce variability.
Comparative Analysis of NO Detection Methods
To provide a clearer perspective, the following table compares the key performance characteristics of this compound with other commonly used methods for quantitative NO measurement.
| Feature | This compound | Diaminofluoresceins (DAF-2, DAF-FM) | Griess Assay |
| Detection Principle | Indirect (detects nitrite) | Direct reaction with NO (in the presence of O₂) | Indirect (detects nitrite) |
| Detection Limit | 10-50 nM[5] | ~5 nM (DAF-FM)[7] | ~0.5 - 1 µM[5][8] |
| Quantum Yield | Not readily available for DAN-1 EE; DAF-FM increases ~160-fold to ~0.81 upon reacting with NO[7] | Low for the probe, high for the product (e.g., DAF-FM: ~0.005 to ~0.81)[7] | Not applicable (colorimetric) |
| Instrumentation | Fluorometer/Fluorescence Microscope | Fluorometer/Fluorescence Microscope/Flow Cytometer | Spectrophotometer/Plate Reader |
| Live Cell Imaging | Limited by pH requirements | Yes | No |
| Major Limitations | Indirect detection, interference from RNOS, pH sensitivity, photosensitivity | Interference from dehydroascorbic acid[6], potential for photo-oxidation | Low sensitivity, interference from other colored compounds, not suitable for live cells |
Experimental Protocols
Protocol 1: Intracellular NO Detection with this compound (Adapted from DAN protocols)
1. Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO. The recommended concentration is typically around 5 mM.
-
Prepare a 0.62 M HCl solution.
-
Prepare a 2.8 M NaOH solution.
2. Cell Loading:
-
Culture cells to the desired confluency.
-
Dilute the this compound stock solution in a suitable buffer (e.g., HBSS) to a final working concentration (typically 5-10 µM).
-
Remove the culture medium and wash the cells with the buffer.
-
Incubate the cells with the this compound solution for 30-60 minutes at 37°C. This allows for the ethyl ester to be cleaved by intracellular esterases, trapping the DAN probe inside the cells.
3. NO Induction and Measurement:
-
Wash the cells to remove the extracellular probe.
-
Induce nitric oxide production as required by your experiment (e.g., using an NO donor or a specific stimulus).
-
Lyse the cells in a suitable buffer.
-
To the cell lysate, add the 0.62 M HCl solution to acidify the sample.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Add the 2.8 M NaOH solution to increase the pH for optimal fluorescence.
-
Measure the fluorescence with an excitation wavelength of approximately 365 nm and an emission wavelength of around 450 nm.[5]
4. Quantification:
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve.
Protocol 2: Intracellular NO Detection with DAF-FM Diacetate
1. Reagent Preparation:
-
Prepare a 5 mM stock solution of DAF-FM diacetate in anhydrous DMSO.[9]
2. Cell Loading:
-
Culture cells to the desired confluency.
-
Dilute the DAF-FM diacetate stock solution in a suitable buffer (e.g., HBSS) to a final working concentration of 1-10 µM.[9]
-
Remove the culture medium and wash the cells with the buffer.
-
Incubate the cells with the DAF-FM diacetate solution for 20-60 minutes at 37°C.[9]
3. De-esterification and NO Measurement:
-
Wash the cells to remove the extracellular probe.
-
Replace with fresh buffer or medium and incubate for an additional 15-30 minutes to allow for complete de-esterification of the intracellular diacetates.[9]
-
Induce nitric oxide production as required by your experiment.
-
Measure the fluorescence using an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.[9]
Protocol 3: Nitrite Measurement using the Griess Assay
1. Reagent Preparation:
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Nitrite Standard: A series of known concentrations of sodium nitrite in the appropriate buffer or medium.
2. Assay Procedure:
-
Collect the cell culture supernatant or other biological samples.
-
If necessary, deproteinize the samples.
-
Add 50 µL of the sample or standard to a 96-well plate.
-
Add 50 µL of Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
3. Quantification:
-
Plot the absorbance of the standards versus their concentrations to create a standard curve.
-
Determine the nitrite concentration in the samples from the standard curve.
Visualizing the Methodologies
To further clarify the workflows and underlying principles, the following diagrams illustrate the key processes.
References
- 1. Protocol Griess Test [protocols.io]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Nitroxidative chemistry interferes with fluorescent probe chemistry: implications for nitric oxide detection using 2,3-diaminonaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detection of endothelial nitric oxide release with the 2,3-diaminonapthalene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probes for Nitric Oxide Research—Section 18.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Nitric Oxide Detection: Cross-Validation of DAN-1 EE Hydrochloride with Chemiluminescence
For researchers, scientists, and drug development professionals, the accurate quantification of nitric oxide (NO) is paramount. This guide provides an objective comparison of two common methods: the fluorescent probe DAN-1 EE hydrochloride and the gold-standard chemiluminescence technique. By presenting experimental data, detailed protocols, and pathway visualizations, this document aims to inform the selection of the most appropriate method for specific research needs.
Nitric oxide is a ubiquitous signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1][2] Its transient nature and low physiological concentrations, however, make its direct and accurate measurement a significant analytical challenge. This guide focuses on a cross-validation of data for two prominent NO detection methods: the fluorescent indicator this compound and the highly sensitive chemiluminescence detection method.
Performance Comparison
| Feature | This compound (Fluorescence) | Chemiluminescence |
| Principle | Indirect detection. Reacts with nitrosating agents (derived from NO) to form a fluorescent triazole product.[3][4] | Direct detection. Gas-phase reaction of NO with ozone produces light, which is quantified.[5][6] |
| Sensitivity | Nanomolar (nM) range. A detection limit of 10 pM has been reported for the related DAN probe with HPLC.[7] | Picomolar (pM) to nanomolar (nM) range.[8] Considered the most sensitive method.[8] |
| Specificity | Can react with other nitrosating species, not just those derived from NO. Changes in fluorescence may not be solely indicative of NO production.[2][9] | Highly specific for NO in the gas phase.[6] |
| Application | Primarily for intracellular NO imaging and quantification in cell cultures and tissues.[10] | Quantification of NO in gaseous samples (e.g., exhaled air) and in solution after conversion of NO metabolites to gaseous NO.[11] |
| Temporal Resolution | Allows for real-time monitoring of relative changes in intracellular NO production. | Provides near-real-time monitoring of NO concentration.[8] |
| Instrumentation | Fluorescence microscope or plate reader. | Dedicated chemiluminescence NO analyzer. |
| Advantages | Enables spatial resolution of NO production within cells; relatively lower cost of instrumentation. | High sensitivity and specificity; considered the "gold standard" for NO quantification.[8] |
| Limitations | Potential for photobleaching and artifacts from other reactive species; less quantitative than chemiluminescence.[2][9] | Requires specialized and more expensive equipment; not suitable for direct intracellular imaging. |
Experimental Protocols
Protocol 1: Intracellular Nitric Oxide Detection with this compound
This protocol outlines a general procedure for the use of this compound for the fluorescent detection of intracellular NO.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cell culture medium
-
Cultured cells of interest
-
Fluorescence microscope or microplate reader with appropriate filters (Excitation: ~360-380 nm, Emission: ~420-450 nm)
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO. A typical concentration is 1-5 mM. Store the stock solution at -20°C, protected from light and moisture.
-
Cell Seeding: Seed the cells in a suitable culture vessel (e.g., 96-well plate, chamber slide) and allow them to adhere overnight.
-
Probe Loading:
-
Dilute the this compound stock solution in serum-free cell culture medium or an appropriate buffer to the desired final concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound-containing medium to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light. During this time, intracellular esterases will cleave the ethyl ester (EE) group, trapping the probe inside the cells.
-
-
Washing: Remove the loading solution and wash the cells two to three times with warm PBS or buffer to remove any extracellular probe.
-
NO Stimulation and Measurement:
-
Add fresh, pre-warmed medium or buffer to the cells.
-
Treat the cells with the experimental compounds to stimulate or inhibit NO production.
-
Measure the fluorescence intensity using a fluorescence microscope or microplate reader at the appropriate excitation and emission wavelengths.
-
Protocol 2: Nitric Oxide Detection by Chemiluminescence
This protocol describes the general principle of using a chemiluminescence analyzer to measure NO in a liquid sample, often by detecting its stable breakdown products, nitrite (B80452) and nitrate.
Materials:
-
Chemiluminescence NO analyzer
-
Reaction vessel (purge vessel)
-
Reducing agent (e.g., acidic triiodide solution) to convert nitrite to NO
-
Inert carrier gas (e.g., nitrogen)
-
Standard solutions of nitrite for calibration
-
Sample (e.g., cell culture supernatant, plasma)
Procedure:
-
Instrument Setup: Set up the chemiluminescence NO analyzer according to the manufacturer's instructions. This typically involves stabilizing the ozone generator and the photomultiplier tube detector.
-
Calibration: Prepare a series of nitrite standard solutions of known concentrations. Inject a known volume of each standard into the reaction vessel containing the reducing agent. The reducing agent will convert the nitrite to gaseous NO, which is then carried by the inert gas into the detector. Record the signal for each standard to generate a calibration curve.
-
Sample Preparation: Collect the biological sample of interest. Cell culture supernatants or plasma may require deproteinization to prevent interference.
-
Sample Measurement: Inject a known volume of the prepared sample into the reaction vessel. The generated NO will be detected by the analyzer.
-
Data Analysis: Using the calibration curve, determine the concentration of nitrite in the sample based on the measured chemiluminescence signal. This provides an indirect measure of the amount of NO produced.
Visualizations
Nitric Oxide Signaling Pathway
Caption: Simplified nitric oxide signaling pathway in vascular endothelial and smooth muscle cells.
Experimental Workflow for Intracellular NO Detection
Caption: Workflow for detecting intracellular nitric oxide using this compound.
Logical Relationship for Method Selection
Caption: Decision tree for selecting an appropriate nitric oxide detection method.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of a Fluorescent Probe for Imaging Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Analytical Chemistry of Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of nitric oxide in murine Hepatoma Hepa1c1c7 cells by reversed phase HPLC with fluorescence detection. [sites.ualberta.ca]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Oxygen & Nitric Oxide Probes [sigmaaldrich.com]
- 11. Comparison of electrochemical nitric oxide detection methods with chemiluminescence for measuring nitrite concentration in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Probes for Nitric Oxide Imaging: A Literature Review of DAN-1 EE Hydrochloride
For researchers, scientists, and drug development professionals engaged in the study of nitric oxide (NO), a ubiquitous signaling molecule, the selection of an appropriate detection method is critical. This guide provides a comprehensive literature review of DAN-1 EE hydrochloride, a fluorescent probe for nitric oxide imaging, and compares its performance with other commonly used alternatives, supported by available experimental data.
Introduction to Nitric Oxide Detection
Nitric oxide (NO) is a transient and highly reactive free radical that plays a crucial role in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses. Its fleeting nature makes direct detection challenging, necessitating the use of sensitive and specific probes. Fluorescent probes have emerged as indispensable tools for real-time imaging of NO in living cells and tissues, offering high spatial and temporal resolution.
This guide focuses on this compound, a member of the diaminonaphthalene family of fluorescent probes, and provides a comparative analysis against the widely used diaminofluorescein (DAF) and diaminorhodamine (DAR) series of probes.
This compound: Mechanism of Action
DAN-1 EE (ethyl ester) hydrochloride is a cell-permeable fluorescent indicator designed for the bioimaging of nitric oxide.[1] Its mechanism of action is predicated on a two-step process within the cell. First, the ethyl ester group of the lipophilic DAN-1 EE is cleaved by intracellular esterases, transforming it into the less membrane-permeable DAN-1.[1] This enzymatic activation effectively traps the probe inside the cell, preventing signal loss due to diffusion.[1]
Subsequently, in the presence of nitric oxide and oxygen, the vicinal diamine moiety of DAN-1 undergoes a nitrosation reaction, leading to the formation of a highly fluorescent triazole derivative.[2] This reaction results in a significant increase in fluorescence intensity, which can be monitored to quantify intracellular NO levels.
Reaction Pathway of Diamino-based NO Probes
Caption: General mechanism of intracellular activation and NO detection by DAN-1 EE.
Performance Comparison of Nitric Oxide Probes
The selection of a fluorescent probe for nitric oxide imaging depends on several factors, including the specific experimental conditions, the biological system under investigation, and the instrumentation available. Below is a comparison of key performance characteristics of this compound and other popular NO probes.
| Feature | This compound | DAF-2 | DAF-FM | DAR-4M |
| Fluorophore Core | Naphthalene | Fluorescein | Fluorescein | Rhodamine |
| Excitation (nm) | 360-380[1] | ~495 | ~495 | ~560 |
| Emission (nm) | 420-450[1] | ~515 | ~515 | ~575 |
| Fluorescence Enhancement | ~300-fold[3] | >100-fold[2] | ~160-fold[3] | ~840-fold[3] |
| Detection Limit | Not specified | ~5 nM[2] | ~3 nM[3] | ~7 nM[3] |
| pH Dependency | Effective at neutral pH[3] | Less efficient below pH 7[3] | Effective above pH 6[3] | No dependency above pH 4[3] |
| Key Limitations | Potential permeation out of cells[3] | High background, photobleaching, nuclear permeation[3] | Photobleaching, nuclear permeation[3] | Interference from dehydroascorbic acid (DHA) and Ca2+[3] |
Experimental Protocols
General Protocol for Intracellular NO Detection by Fluorescence Microscopy
-
Cell Culture: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.
-
Probe Loading:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution in a serum-free medium or an appropriate buffer (e.g., HBSS) to the desired final concentration (typically in the low micromolar range).
-
Remove the culture medium from the cells and wash with the loading buffer.
-
Incubate the cells with the this compound loading solution for a specified period (e.g., 30-60 minutes) at 37°C, protected from light.
-
-
Washing: After incubation, remove the loading solution and wash the cells gently with the loading buffer to remove any extracellular probe.
-
NO Stimulation (Optional): If investigating stimulated NO production, treat the cells with the desired agonist or inhibitor.
-
Imaging:
-
Mount the dish or slide on a fluorescence microscope equipped with appropriate filters for DAN-1 EE (Excitation: ~370 nm, Emission: ~435 nm).
-
Acquire images at different time points to monitor changes in intracellular fluorescence.
-
General Protocol for Intracellular NO Detection by Flow Cytometry
-
Cell Preparation: Harvest cells and prepare a single-cell suspension in a suitable buffer (e.g., PBS with 1% BSA).
-
Probe Loading:
-
Incubate the cell suspension with the this compound loading solution at 37°C, protected from light.
-
-
Washing: Centrifuge the cells to pellet, remove the supernatant, and resuspend in fresh buffer. Repeat this washing step.
-
NO Stimulation (Optional): Treat the cells with the desired agonist or inhibitor.
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer equipped with a UV laser for excitation and an appropriate emission filter.
-
Record the fluorescence intensity of the cell population.
-
Experimental Workflow for Intracellular NO Detection
Caption: A generalized workflow for the detection of intracellular nitric oxide using a fluorescent probe.
Logical Relationships in Probe Selection
The choice of a fluorescent probe for nitric oxide imaging is a critical decision that can significantly impact the outcome and interpretation of an experiment. The following diagram illustrates a logical decision-making process for selecting an appropriate NO probe based on experimental considerations.
Decision Tree for NO Probe Selection
Caption: A decision-making diagram for selecting a suitable fluorescent probe for nitric oxide imaging.
Conclusion
This compound offers a viable option for the fluorescent imaging of nitric oxide, particularly for researchers with instrumentation capable of UV excitation. Its intracellular trapping mechanism is a key advantage for prolonged imaging studies. However, the potential for cellular efflux and the limited availability of comprehensive characterization data, such as quantum yield and detailed selectivity profiles, are important considerations.
In comparison, the DAF and DAR series of probes are more extensively characterized and offer a broader range of excitation wavelengths. The choice between these probes will ultimately depend on the specific requirements of the experiment, including the pH of the cellular environment and the potential for interfering substances. As with any fluorescent probe, rigorous validation with appropriate controls, such as NO donors, scavengers, and NOS inhibitors, is essential for accurate and reliable data interpretation. Further research is warranted to fully characterize the photophysical properties and biological applicability of this compound.
References
Assessing the Reliability of DAN-1 EE Hydrochloride in Complex Biological Systems: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the multifaceted roles of nitric oxide (NO) in complex biological systems, the selection of a reliable fluorescent probe is paramount for accurate detection and quantification. This guide provides an objective comparison of DAN-1 EE hydrochloride and its common alternatives, offering supporting experimental data, detailed methodologies, and visual representations of key biological and experimental pathways to aid in informed decision-making.
Probing the Messenger: The Mechanism of Action
This compound is a cell-permeable fluorescent indicator designed for the bioimaging of nitric oxide. Its fundamental mechanism of action relies on its passive diffusion across the cell membrane. Once inside the cell, intracellular esterases cleave the ethyl ester (EE) group, transforming the molecule into the less membrane-permeable DAN-1. This process effectively traps the probe within the cell, minimizing signal loss due to leakage. In the presence of nitric oxide, DAN-1 undergoes a chemical reaction to form a fluorescent triazole derivative, which can be detected by fluorescence microscopy or fluorometry.
The primary alternatives to this compound, such as 4,5-diaminofluorescein (B163784) diacetate (DAF-2 diacetate), 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate), and diaminorhodamine-4M acetoxymethyl ester (DAR-4M AM), operate on a similar principle. They are all cell-permeable precursors that are rendered less permeable by intracellular esterase activity and subsequently react with nitric oxide-derived species to produce a fluorescent signal.
Performance Metrics: A Quantitative Comparison
The reliability of a fluorescent probe is determined by several key performance indicators. The following tables summarize the available quantitative data for this compound and its main competitors. It is important to note that while extensive quantitative data is available for the DAF and DAR series of probes, specific metrics for this compound, such as quantum yield and a precise limit of detection, are not as readily available in the public domain.
| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) of NO Adduct | Limit of Detection (LOD) | pH Sensitivity | Photostability |
| This compound | 360-380 | 420-450 | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| DAF-2 diacetate | ~495 | ~515 | ~0.01 | ~5 nM[1] | Sensitive to pH < 6 | Moderate[2] |
| DAF-FM diacetate | ~495 | ~515 | ~0.81[3][4] | ~3 nM[3][4] | Stable above pH 5.5[3][4] | More photostable than DAF-2[3][4] |
| DAR-4M AM | ~560 | ~575 | Data not readily available | ~10 nM[5] | Stable over a wide pH range (4-12) | Photostable[5] |
Experimental Protocols: Methodologies for Intracellular NO Detection
Accurate and reproducible results depend on meticulous experimental execution. Below are detailed protocols for the use of this compound and its alternatives for the detection of intracellular nitric oxide.
Protocol 1: Intracellular NO Detection with this compound
This protocol is based on the general principles of using esterase-dependent fluorescent probes.
Materials:
-
This compound
-
High-quality anhydrous Dimethyl Sulfoxide (DMSO)
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium
-
Cultured cells
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in high-quality anhydrous DMSO. The final concentration of the stock solution will depend on the specific experimental requirements, but a starting point of 1-5 mM is common. Store the stock solution at -20°C, protected from light and moisture.
-
Cell Preparation: Plate cells in a suitable culture vessel (e.g., glass-bottom dish, 96-well plate) and allow them to adhere and reach the desired confluency.
-
Loading of the Probe: Dilute the this compound stock solution in a suitable buffer (e.g., HBSS) to the final working concentration (typically 1-10 µM). Remove the cell culture medium and replace it with the probe-containing buffer.
-
Incubation: Incubate the cells with the this compound solution for 30-60 minutes at 37°C in the dark.
-
Washing: After incubation, gently wash the cells two to three times with warm buffer to remove any excess extracellular probe.
-
De-esterification: Add fresh, warm buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the probe by intracellular esterases.
-
Imaging: The intracellular fluorescence can be visualized using a fluorescence microscope with excitation and emission wavelengths in the range of 360-380 nm and 420-450 nm, respectively.
Protocol 2: Intracellular NO Detection with DAF-FM Diacetate
Materials:
-
DAF-FM diacetate
-
High-quality anhydrous DMSO
-
Balanced salt solution (e.g., HBSS) or cell culture medium
-
Cultured cells
Procedure:
-
Stock Solution Preparation: Prepare a 5 mM stock solution of DAF-FM diacetate in high-quality anhydrous DMSO. Store the stock solution at -20°C, protected from light and moisture.
-
Cell Preparation: Plate cells in a suitable culture vessel and allow them to adhere.
-
Loading of the Probe: Dilute the DAF-FM diacetate stock solution in a suitable buffer to a final working concentration of 1-10 µM. Remove the cell culture medium and add the probe-containing buffer.
-
Incubation: Incubate the cells for 20-60 minutes at 37°C in the dark.[3]
-
Washing: Wash the cells twice with warm buffer to remove the extracellular probe.[3]
-
De-esterification: Add fresh, warm buffer and incubate for an additional 15-30 minutes to ensure complete de-esterification.[3]
-
Imaging: Image the cells using a fluorescence microscope with a standard FITC filter set (Excitation: ~495 nm, Emission: ~515 nm).[3]
Protocol 3: Intracellular NO Detection with DAR-4M AM
Materials:
-
DAR-4M AM
-
High-quality anhydrous DMSO
-
Balanced salt solution (e.g., HBSS) or cell culture medium
-
Cultured cells
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of DAR-4M AM in high-quality anhydrous DMSO.
-
Cell Preparation: Plate cells in a suitable culture vessel.
-
Loading of the Probe: Dilute the DAR-4M AM stock solution in a suitable buffer to the desired final concentration. Remove the cell culture medium and add the probe solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells with warm buffer to remove any unloaded probe.
-
De-esterification: Add fresh buffer and incubate for an additional 15-30 minutes.
-
Imaging: Visualize the intracellular fluorescence using a fluorescence microscope with excitation and emission wavelengths of approximately 560 nm and 575 nm, respectively.
Visualizing the Biological Context: Signaling Pathways and Experimental Workflows
To fully appreciate the application of these fluorescent probes, it is essential to understand the biological pathways in which nitric oxide plays a critical role, as well as the experimental workflow for its detection.
References
- 1. Oxygen & Nitric Oxide Probes [sigmaaldrich.com]
- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 3. This compound | C20H21ClN2O2 | CID 16211360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nitric oxide (NO) detection by DAF fluorescence and chemiluminescence: a comparison using abiotic and biotic NO sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ketamin - Wikipedia Bahasa Melayu, ensiklopedia bebas [ms.wikipedia.org]
Safety Operating Guide
Proper Disposal of DAN-1 EE Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of DAN-1 EE hydrochloride, a fluorescent indicator used in nitric oxide bioimaging.
This compound, with the molecular formula C20H21ClN2O2, requires careful handling and disposal due to its chemical nature as a hydrochloride salt of an organic compound containing amino and ester functional groups.[1][2][3][4][5] Adherence to proper disposal protocols is crucial to minimize environmental impact and ensure laboratory safety.
Key Disposal Principles
Before detailing the specific procedures for this compound, it is important to understand the fundamental principles of laboratory chemical waste management. These include:
-
Waste Minimization: The most effective way to manage waste is to minimize its generation in the first place. This can be achieved by carefully planning experiments, ordering only the necessary quantities of chemicals, and using the smallest scale feasible.[6]
-
Segregation: Never mix incompatible waste streams.[7] this compound waste should be collected in a dedicated, properly labeled container separate from other chemical waste.
-
Proper Labeling and Storage: All waste containers must be clearly labeled with the full chemical name ("this compound"), the associated hazards (e.g., "Irritant," "Caution: Handle with PPE"), and the accumulation start date.[8] Containers should be kept securely closed in a designated and well-ventilated waste accumulation area.[6][7]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C20H21ClN2O2 |
| Molecular Weight | 356.85 g/mol |
| CAS Number | 1049720-51-5 |
| Appearance | Solid |
| Solubility | Soluble in DMF, DMSO, and Ethanol |
Source: PubChem, Cayman Chemical, MedChemExpress[1][2][3][4]
Step-by-Step Disposal Procedure
The recommended disposal procedure for this compound involves neutralization of its acidic component followed by collection for incineration by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain. [9]
Experimental Protocol: Neutralization of this compound Waste
This protocol is intended for small quantities of this compound waste typically generated in a research laboratory setting.
Materials:
-
This compound waste (solid or in a compatible solvent)
-
Sodium bicarbonate (NaHCO3) or a 5% sodium bicarbonate solution
-
pH indicator strips
-
Appropriate waste container (e.g., a clearly labeled polyethylene (B3416737) container)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Procedure:
-
Preparation: In a well-ventilated fume hood, place the waste container containing the this compound. If the waste is in a solid form, dissolve it in a minimal amount of a suitable solvent (e.g., ethanol) in which it is known to be soluble.
-
Neutralization: Slowly add small portions of sodium bicarbonate to the waste solution while stirring gently. If using a sodium bicarbonate solution, add it dropwise. This will neutralize the hydrochloride salt. Be aware that effervescence (fizzing) may occur as carbon dioxide is released.
-
pH Monitoring: After each addition of sodium bicarbonate, check the pH of the solution using a pH indicator strip. The target pH is between 6.0 and 8.0.[10]
-
Completion: Continue adding sodium bicarbonate until the pH is within the target range and effervescence ceases.
-
Final Collection: Securely close the waste container and ensure it is properly labeled as "Neutralized this compound waste" along with the date of neutralization.
-
Disposal: Arrange for the collection of the neutralized waste by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
Caption: Disposal workflow for this compound.
By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a safer laboratory environment and protecting our planet. Always consult your institution's specific waste disposal guidelines and safety protocols.
References
- 1. This compound | C20H21ClN2O2 | CID 16211360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. netascientific.com [netascientific.com]
- 3. caymanchem.com [caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 9. vumc.org [vumc.org]
- 10. benchchem.com [benchchem.com]
Essential Safety and Handling Protocols for DAN-1 EE Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides crucial safety and logistical information for the handling of DAN-1 EE hydrochloride, a fluorescent indicator used for the bioimaging of nitric oxide. The following procedural guidance is designed to directly address operational questions and establish a foundation of trust in laboratory safety practices.
Personal Protective Equipment (PPE)
When working with this compound, a compound classified as an aromatic amine, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. Aromatic amines are known to be hazardous, with potential health risks including skin and eye irritation, respiratory issues, and in some cases, carcinogenicity.[1][2] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., Nitrile, Neoprene). It is recommended to double-glove. |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashes. |
| Body Protection | Lab Coat/Gown | A buttoned lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant gown is recommended. |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if handling the powder outside of a fume hood or if aerosolization is possible. |
Safe Handling and Disposal
Engineering Controls:
-
Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.
Operational Plan:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Prepare the workspace by covering surfaces with absorbent, disposable bench paper.
-
Weighing and Aliquoting: When weighing the solid compound, perform this task within a chemical fume hood to prevent the inhalation of fine particles.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.
Disposal Plan:
-
Dispose of all waste materials, including contaminated gloves, bench paper, and empty containers, in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of this material down the drain.
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for ensuring safety when handling this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
